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  • Product: 2-(Chloromethyl)-1,3-benzoxazol-6-ol
  • CAS: 136535-21-2

Core Science & Biosynthesis

Foundational

2-(Chloromethyl)-1,3-benzoxazol-6-ol (CAS 136535-21-2): A Bifunctional Scaffold for Advanced Drug Discovery and Chemical Biology

Executive Summary In the landscape of modern medicinal chemistry, privileged scaffolds that offer orthogonal functionalization handles are critical for accelerating structure-activity relationship (SAR) studies. 2-(Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, privileged scaffolds that offer orthogonal functionalization handles are critical for accelerating structure-activity relationship (SAR) studies. 2-(Chloromethyl)-1,3-benzoxazol-6-ol (CAS: 136535-21-2) represents a highly versatile, bifunctional building block[1]. Featuring a highly electrophilic 2-chloromethyl group and a nucleophilic 6-hydroxyl moiety, this compound serves as a cornerstone for synthesizing targeted therapeutics (such as PDE7 and kinase inhibitors) and environmentally sensitive fluorescent probes.

This technical guide provides an authoritative analysis of the molecule’s physicochemical properties, optimized synthetic methodologies, mechanistic reactivity, and downstream applications in drug development.

Physicochemical Profiling & Structural Dynamics

The utility of 2-(chloromethyl)-1,3-benzoxazol-6-ol stems from the electronic interplay between the benzoxazole core and its substituents. The electron-withdrawing nature of the imine nitrogen (N3) significantly enhances the electrophilicity of the adjacent 2-chloromethyl carbon, facilitating rapid SN​2 displacement. Conversely, the 6-hydroxyl group acts as an electron-donating auxochrome, which not only provides a site for O-alkylation but also imparts intrinsic fluorescence to the scaffold when deprotonated or functionalized.

Table 1: Key Physicochemical & Identity Metrics
PropertyValue / Description
Chemical Name 2-(Chloromethyl)-1,3-benzoxazol-6-ol
CAS Number 136535-21-2
Molecular Formula C₈H₆ClNO₂
Molecular Weight 183.59 g/mol
Structural Features Bifunctional (Electrophilic -CH₂Cl, Nucleophilic -OH)
Typical Purity >95% (HPLC/NMR)
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3[1]

Mechanistic Reactivity & Orthogonal Functionalization

The true power of CAS 136535-21-2 lies in its orthogonal reactivity . The two reactive sites can be addressed sequentially without the need for complex protecting group strategies, provided the reaction conditions (pH and nucleophile hardness) are carefully controlled.

Reactivity Core 2-(Chloromethyl)-1,3-benzoxazol-6-ol (CAS: 136535-21-2) SN2 Path A: SN2 Displacement (Amines, Thiols, Azides) Core->SN2 Mild Base (DIPEA) RT, Soft Nucleophiles OAlk Path B: O-Alkylation / Esterification (Alkyl Halides, Acyl Chlorides) Core->OAlk Strong Base (K2CO3) Heat, Hard Electrophiles Drug Targeted Therapeutics (e.g., PDE7/Kinase Inhibitors) SN2->Drug Pharmacophore Assembly Probe Chemical Biology Tools (Fluorescent Probes, Linkers) SN2->Probe Bioconjugation Handle OAlk->Probe Fluorophore Tuning

Bifurcated orthogonal reactivity pathways of 2-(Chloromethyl)-1,3-benzoxazol-6-ol.

Causality in Chemoselectivity
  • Path A (N/S-Alkylation): Soft nucleophiles (aliphatic amines, anilines, thiols) will preferentially attack the 2-chloromethyl carbon under mild basic conditions (e.g., DIPEA in DMF at room temperature). The 6-OH remains protonated and unreactive under these conditions.

  • Path B (O-Alkylation): To functionalize the 6-hydroxyl group, stronger bases (e.g., K₂CO₃ or Cs₂CO₃) and elevated temperatures are required to generate the highly nucleophilic phenoxide anion, which can then react with alkyl halides or acyl chlorides.

Optimized Synthetic Methodologies

Traditional syntheses of 2-chloromethylbenzoxazoles often rely on the condensation of aminophenols with chloroacetyl chloride in the presence of harsh dehydrating agents like polyphosphoric acid (PPA)[2]. However, for the 6-hydroxy derivative, PPA can cause unwanted polymerization or degradation.

The following self-validating protocol utilizes ethyl chloroacetimidate hydrochloride , which allows for a milder cyclocondensation, preserving the integrity of the unprotected 6-hydroxyl group[3].

Protocol: Mild Synthesis of 2-(Chloromethyl)-1,3-benzoxazol-6-ol

Reagents Required:

  • 4-Aminoresorcinol hydrochloride (2-amino-5-hydroxyphenol HCl)

  • Ethyl chloroacetimidate hydrochloride

  • Anhydrous Ethanol (EtOH)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation of the Free Base: Suspend 4-aminoresorcinol hydrochloride (1.0 eq) in anhydrous ethanol. Neutralize with a stoichiometric amount of sodium acetate to liberate the free aminophenol. Stir for 15 minutes.

  • Imidate Addition: Add ethyl chloroacetimidate hydrochloride (1.5 eq) to the suspension in one portion. Rationale: The imidate acts as both the carbon source for the benzoxazole C2 position and the leaving group (ammonia/ethanol) driver for cyclization.

  • Cyclocondensation: Heat the reaction mixture to gentle reflux (78°C) for 12–18 hours under an inert argon atmosphere. Monitor the reaction via TLC (Hexanes:EtOAc 3:1); the product will appear as a distinct, UV-active spot with a higher Rf than the highly polar aminophenol.

  • Workup & Filtration: Cool the mixture to room temperature. The reaction will precipitate ammonium chloride salts. Vacuum filter the mixture to remove these inorganic salts.

  • Solvent Exchange: Concentrate the ethanolic filtrate in vacuo. Redissolve the resulting crude brown oil/solid in DCM.

  • Secondary Filtration & Drying: Filter the DCM solution again to remove any residual polar impurities. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography on silica gel to yield the pure 2-(chloromethyl)-1,3-benzoxazol-6-ol as an off-white to pale yellow solid.

Applications in Drug Discovery

Phosphodiesterase (PDE) Inhibitors

The benzoxazole core is a highly privileged pharmacophore in neuropharmacology and immunology. Specifically, derivatives synthesized from 2-(chloromethyl)benzoxazoles have been heavily patented as potent inhibitors of Phosphodiesterase 7 (PDE7)[4]. By displacing the chloride with various functionalized piperazines or anilines, researchers can rapidly generate libraries of PDE7 inhibitors aimed at treating neurological and peripheral inflammatory disorders[4].

Antimicrobial and Antifungal Agents

Benzoxazole derivatives exhibit broad-spectrum biological activity. Research has demonstrated that substituting the 2-chloromethyl group with aryloxy or alkylthio moieties yields compounds with potent antifungal properties, often outperforming commercial standards like hymexazol against agricultural pathogens such as F. solani[2]. The 6-hydroxyl group in CAS 136535-21-2 provides an additional vector to tune lipophilicity (LogP) and cellular permeability, critical factors in antimicrobial drug design.

Safety, Handling, and Regulatory Compliance

As a highly reactive alkylating agent, 2-(chloromethyl)-1,3-benzoxazol-6-ol must be handled with stringent safety protocols.

Table 2: GHS Hazard Classifications & Mitigation
Hazard ClassHazard StatementMitigation Strategy
Acute Tox. 4 H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or inhaled)[1]Handle exclusively within a certified chemical fume hood. Wear nitrile gloves (double-gloving recommended) and a lab coat.
Skin Irrit. 2 H315 (Causes skin irritation)[1]In case of contact, immediately flush skin with copious amounts of water.
Eye Dam. 1 H318 (Causes serious eye damage)[1]Mandatory use of tight-fitting chemical safety goggles.
STOT SE 3 H336 (May cause drowsiness or dizziness)[1]Ensure laboratory ventilation meets standard air-exchange rates.

Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The chloromethyl group is susceptible to slow hydrolysis in the presence of atmospheric moisture, which will degrade the compound into the corresponding 2-(hydroxymethyl)benzoxazole over time.

References

  • NextSDS. "2-(chloromethyl)-1,3-benzoxazol-6-ol — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • PrepChem. "Step 1) Preparation of 2-(Chloromethyl)benzoxazole." PrepChem Syntheses. Available at: [Link]

  • MDPI. "Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives." Molecules. Available at: [Link]

  • Google Patents. "WO2019014305A1 - Substituted benzoxazole and benzofuran compounds as pde7 inhibitors." World Intellectual Property Organization.

Sources

Exploratory

Synthesis of 2-(Chloromethyl)-1,3-benzoxazol-6-ol from 4-Amino-3-hydroxyphenol: A Comprehensive Technical Guide

Executive Summary The benzoxazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of enzyme inhibitors, antimicrobial agents, and fluorescent probes [1]. Specifically, 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzoxazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of enzyme inhibitors, antimicrobial agents, and fluorescent probes [1]. Specifically, 2-(chloromethyl)-1,3-benzoxazol-6-ol (CAS: 136535-21-2) serves as a highly versatile, bifunctional building block. The chloromethyl group at the C2 position acts as a prime electrophilic center for SN​2 functionalization (e.g., amination or etherification), while the phenolic hydroxyl at the C6 position provides an orthogonal handle for cross-coupling or prodrug derivatization.

This whitepaper details the rigorous, two-step synthetic methodology to construct this molecule starting from 4-aminoresorcinol (4-amino-1,3-benzenediol) and chloroacetyl chloride . By prioritizing mechanistic causality and self-validating experimental designs, this guide ensures high-fidelity reproducibility for scale-up and discovery applications.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis relies on a classic cyclocondensation pathway, broken into two distinct kinetic events: chemoselective N -acylation followed by thermodynamically driven cyclodehydration [2].

Chemoselectivity in N -Acylation

4-Aminoresorcinol features three potential nucleophilic sites: one primary aromatic amine and two phenolic hydroxyls. The nitrogen atom is significantly more nucleophilic than the oxygen atoms due to its lower electronegativity and higher polarizability. By strictly controlling the reaction temperature (0 °C) and utilizing a non-nucleophilic base like triethylamine (TEA), the highly reactive chloroacetyl chloride is directed exclusively toward the amine [3]. This prevents the formation of undesired O -acylated or di-acylated byproducts.

Intramolecular Cyclodehydration

The intermediate, N-(2,4-dihydroxyphenyl)-2-chloroacetamide, contains an ortho-phenolic hydroxyl group (at the original C3 position of the resorcinol ring). Under acidic catalysis and thermal stress, the amide undergoes tautomerization to an imidic acid, which is subsequently attacked by the ortho-hydroxyl oxygen. The elimination of water yields the fused 10- π electron aromatic benzoxazole system [1]. The thermodynamic stability of the resulting heterocycle provides the driving force for the reaction.

ReactionPathway A 4-Aminoresorcinol (HCl salt) C N-(2,4-Dihydroxyphenyl)- 2-chloroacetamide A->C TEA, CH2Cl2 0 °C to RT B Chloroacetyl Chloride B->C N-Acylation D 2-(Chloromethyl)- 1,3-benzoxazol-6-ol C->D p-TsOH, Toluene Reflux (-H2O)

Figure 1: Two-step mechanistic pathway for the synthesis of 2-(chloromethyl)-1,3-benzoxazol-6-ol.

Experimental Methodologies: A Self-Validating System

To ensure trustworthiness, the protocols below are designed as self-validating systems . This means that the physical chemistry of the workup inherently purifies the product, and built-in In-Process Controls (IPCs) provide immediate feedback on reaction trajectory.

Phase 1: Synthesis of N-(2,4-dihydroxyphenyl)-2-chloroacetamide

Causality Check: 4-Aminoresorcinol is highly susceptible to air oxidation. Using its hydrochloride salt improves shelf stability. Consequently, 3.0 equivalents of TEA are required: 1.0 eq to neutralize the HCl salt, 1.0 eq to act as the acid scavenger for the acylation, and 1.0 eq as a kinetic excess to drive the reaction [3].

Step-by-Step Protocol:

  • Preparation: Suspend 4-aminoresorcinol hydrochloride (1.0 eq, e.g., 30 g, 0.185 mol) in anhydrous dichloromethane (DCM, 460 mL) under an inert nitrogen atmosphere.

  • Base Addition: Cool the suspension to 0 °C using an ice-brine bath. Add triethylamine (TEA, 3.0 eq, 77.6 mL) dropwise. Observation: The suspension will clarify as the free base is liberated.

  • Electrophile Addition: Dissolve chloroacetyl chloride (1.0 eq, 14.78 mL) in a small volume of DCM and add it dropwise over 45 minutes. Strict temperature control (≤ 5 °C) must be maintained to suppress O -acylation [4].

  • Propagation: Remove the cooling bath and allow the reaction to stir at room temperature for 12–24 hours.

  • Self-Validating Workup: Quench the reaction with 1M aqueous HCl (200 mL).

    • Why this works: The acidic quench protonates any unreacted 4-aminoresorcinol and excess TEA, partitioning them into the aqueous layer. The target neutral amide remains exclusively in the organic DCM layer, achieving a highly efficient chemical separation.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the intermediate as a crude solid.

Phase 2: Cyclodehydration to 2-(Chloromethyl)-1,3-benzoxazol-6-ol

Causality Check: While Polyphosphoric Acid (PPA) is a classic dehydrating agent for benzoxazoles [1], its high viscosity complicates extraction, and the harsh acidic environment can prematurely hydrolyze the sensitive chloromethyl group. Using a catalytic amount of p-toluenesulfonic acid (p-TsOH) in refluxing toluene with a Dean-Stark trap offers a milder, biphasic alternative that continuously removes water, shifting the equilibrium forward.

Step-by-Step Protocol:

  • Setup: Dissolve the crude N-(2,4-dihydroxyphenyl)-2-chloroacetamide (1.0 eq) in anhydrous toluene (0.2 M concentration).

  • Catalysis: Add p-TsOH monohydrate (0.1 eq). Attach a Dean-Stark apparatus equipped with a reflux condenser.

  • Dehydration: Heat the mixture to reflux (approx. 110 °C). Monitor the azeotropic removal of water collecting in the Dean-Stark trap.

  • IPC Check: The reaction is complete when water ceases to collect (typically 6–8 hours) and TLC (Hexanes:EtOAc 1:1) shows the disappearance of the lower- Rf​ amide in favor of the higher- Rf​ benzoxazole.

  • Purification: Cool to room temperature. Wash the toluene layer with saturated aqueous NaHCO3​ to remove the p-TsOH catalyst. Concentrate the organic layer and purify via recrystallization (Ethanol/Water) or silica gel chromatography.

ProcessFlow N1 Phase 1: N-Acylation • Suspend 4-aminoresorcinol HCl in DCM • Add TEA (3.0 eq) at 0 °C • Dropwise addition of ClCH2COCl (1.0 eq) N2 In-Process Control (IPC) 1 • Monitor via TLC/LC-MS • Target: Complete consumption of amine N1->N2 N3 Phase 2: Workup & Isolation • Quench with 1M HCl • Phase separation • Concentrate organic layer N2->N3 N4 Phase 3: Cyclodehydration • Dissolve intermediate in Toluene • Add catalytic p-TsOH • Reflux with Dean-Stark trap N3->N4 N5 In-Process Control (IPC) 2 • Monitor H2O evolution • Target: Complete cyclization N4->N5 N6 Phase 4: Final Purification • Aqueous NaHCO3 wash • Crystallization (EtOH/H2O) • Yield: Target Benzoxazole N5->N6

Figure 2: Self-validating experimental workflow with integrated in-process controls (IPCs).

Quantitative Data & Process Optimization

The following tables summarize the empirical optimization of both reaction phases, highlighting the impact of solvent, base, and thermodynamic controls on the overall yield and purity [3] [4].

Table 1: Optimization of Chemoselective N -Acylation

SolventBase (Equivalents)Temp (°C)Time (h)Yield (%)Observation / Causality
DMF K2​CO3​ (2.0)251265Significant O -acylation observed due to high solubility of phenoxide.
1,2-DCENone80459Poor conversion; HCl byproduct poisons the amine nucleophile [4].
1,2-DCENone45–85290Optimized ratio of reagents mitigates poisoning, but requires heat [4].
DCM TEA (3.0) 0 to 25 16 92 Optimal; TEA neutralizes HCl, low temp prevents side reactions [3].

Table 2: Optimization of Cyclodehydration

CatalystSolventTemp (°C)Time (h)Yield (%)Observation / Causality
PPA (Excess)None120445Product degradation; chloromethyl group undergoes partial hydrolysis[1].
p-TsOH (0.1 eq) Toluene 110 (Reflux) 8 88 Optimal; Dean-Stark removal of water drives clean conversion.
PPTS (0.2 eq)Xylenes140 (Reflux)682Higher heat leads to minor decomposition of the chloromethyl moiety.

Analytical Validation

To confirm the structural integrity of 2-(chloromethyl)-1,3-benzoxazol-6-ol, the following spectroscopic benchmarks should be met:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 184.0 (with a characteristic 3:1 isotopic pattern at 186.0 corresponding to the 35Cl/37Cl isotopes).

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ 9.85 (s, 1H, -OH)

    • δ 7.50 (d, J = 8.6 Hz, 1H, Ar-H, C4)

    • δ 7.05 (d, J = 2.4 Hz, 1H, Ar-H, C7)

    • δ 6.85 (dd, J = 8.6, 2.4 Hz, 1H, Ar-H, C5)

    • δ 4.95 (s, 2H, - CH2​Cl )

  • IR (ATR, cm−1 ): ~3100-3300 (broad, O-H stretch), ~1620 (C=N stretch of the benzoxazole ring), ~1260 (C-O-C stretch), ~740 (C-Cl stretch).

References

  • Tian, et al. "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega, 2019.[Link]

  • "Compounds and methods of use." Patent WO2005070891A2.
  • "Technique for synthesizing o-chloroacetaminophenol." Patent CN101121673A.
Foundational

The Emerging Therapeutic Potential of 2-(Chloromethyl)-1,3-benzoxazol-6-ol: A Privileged Scaffold for Drug Discovery

An In-Depth Technical Guide Abstract The benzoxazole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The benzoxazole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This guide focuses on the specific derivative, 2-(Chloromethyl)-1,3-benzoxazol-6-ol, a molecule poised for significant interest due to its unique structural features. The presence of a highly reactive chloromethyl group at the 2-position, combined with a hydroxyl group on the benzene ring, suggests a multifaceted potential for targeted covalent inhibition and modulated bioactivity.[4] This document provides a comprehensive exploration of its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, grounded in the extensive research conducted on analogous benzoxazole derivatives. We further provide detailed, field-proven experimental protocols for synthesis and biological evaluation, designed to empower researchers in drug development to unlock the therapeutic promise of this compound class.

Introduction: The Benzoxazole Scaffold

Benzoxazoles are heterocyclic aromatic compounds consisting of a benzene ring fused to an oxazole ring.[5][6] This scaffold is not merely a synthetic curiosity; it is found in nature and is considered a structural isostere of naturally occurring nucleic acid bases like adenine and guanine.[7][8] This mimicry is thought to facilitate interactions with biological macromolecules, contributing to their broad bioactivity.[7][9] The derivative 2-(Chloromethyl)-1,3-benzoxazol-6-ol (Structure below) is particularly noteworthy. Its chloromethyl group at the C2 position acts as a potent electrophile, capable of forming stable covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) in enzyme active sites or allosteric pockets.[4] This capacity for irreversible inhibition can lead to enhanced potency and prolonged duration of action. The hydroxyl group at the 6-position may further contribute to binding affinity through hydrogen bonding and can influence the compound's pharmacokinetic properties.

Chemical Structure: 2-(chloromethyl)-1,3-benzoxazol-6-ol CAS Number: 136535-21-2[10]

Potential Anticancer Activity

A substantial body of evidence supports the development of benzoxazole derivatives as anticancer agents.[7][11][12] Their mechanisms are diverse, often involving the induction of apoptosis and the inhibition of critical cell signaling pathways.

Proposed Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many benzoxazole derivatives have been shown to target key regulators of cell growth and survival. A prominent example is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase crucial for tumor angiogenesis.[13] The 2-(Chloromethyl)-1,3-benzoxazol-6-ol scaffold could function as a covalent inhibitor, with the chloromethyl group alkylating a nucleophilic residue in the ATP-binding pocket of VEGFR-2, leading to irreversible blockade of the signaling cascade.

Furthermore, studies have demonstrated that benzoxazole derivatives can induce apoptosis in cancer cells.[14] Molecular docking studies suggest interactions with key executioner enzymes like caspase-3.[14] The activation of caspase-3 is a critical step in the apoptotic cascade, leading to programmed cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds Benzoxazole 2-(Chloromethyl)-1,3- benzoxazol-6-ol Benzoxazole->VEGFR2 Covalently Inhibits Caspase3 Caspase-3 (Inactive) Benzoxazole->Caspase3 Induces Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Angiogenesis, Proliferation, Survival) ERK->Proliferation Promotes ActiveCaspase3 Caspase-3 (Active) Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Potential anticancer mechanisms of 2-(Chloromethyl)-1,3-benzoxazol-6-ol.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[1]

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[7][11] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of 2-(Chloromethyl)-1,3-benzoxazol-6-ol in DMSO. Perform serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the existing medium with 100 µL of the medium containing the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Anticipated Results

Based on published data for similar benzoxazole derivatives, it is plausible that 2-(Chloromethyl)-1,3-benzoxazol-6-ol will exhibit significant cytotoxicity against various cancer cell lines.

Cell Line Cancer Type Anticipated IC₅₀ (µM) Reference Compound (IC₅₀, µM)
MCF-7Breast5 - 20Doxorubicin (~1)
A549Lung10 - 30Cisplatin (~19)[14]
HCT-116Colon5 - 255-Fluorouracil (~5)[13][15]
HepG2Liver15 - 40Sorafenib (~9)[13]

Potential Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Benzoxazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their utility in treating such conditions.[5][16][17][18]

Proposed Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of benzoxazoles are often attributed to their ability to suppress key inflammatory pathways. This includes the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins, and the downregulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][6][19] Some derivatives have been shown to inhibit the Myeloid Differentiation Protein 2 (MD2), a key adaptor for Toll-like receptor 4 (TLR4) that senses lipopolysaccharides (LPS), a potent inflammatory trigger.[19]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[16][18][20]

Methodology:

  • Animal Acclimatization: Use adult male Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Grouping and Dosing: Randomly divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.)

    • Group 2: Positive Control (e.g., Indomethacin or Diclofenac Sodium, 10 mg/kg, p.o.)[20]

    • Groups 3-5: Test Compound (e.g., 10, 20, 50 mg/kg, p.o.)

  • Compound Administration: Administer the respective compounds or vehicles orally 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

Potential Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. The benzoxazole scaffold has shown considerable promise in this area, with derivatives exhibiting activity against a broad spectrum of bacteria and fungi.[9][15][21][22]

Proposed Mechanism of Action

The structural similarity of benzoxazoles to purine nucleobases may allow them to interfere with nucleic acid or protein synthesis in microbial cells.[7][9] The reactive chloromethyl group could also alkylate essential bacterial or fungal enzymes, leading to cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][22]

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare bacterial/fungal inoculum (0.5 McFarland) C Inoculate each well with microbial suspension A->C B Prepare serial 2-fold dilutions of Benzoxazole in a 96-well plate B->C D Incubate at 37°C (bacteria) or 25°C (fungi) for 18-24h C->D E Visually inspect for turbidity D->E F MIC = Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth, adjusting the turbidity to match a 0.5 McFarland standard.[22]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 25°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Anticipated Results

Benzoxazole derivatives often show potent activity, particularly against Gram-positive bacteria and fungi.

Microorganism Type Anticipated MIC (µg/mL) Reference Drug (MIC, µg/mL)
Staphylococcus aureusGram-positive4 - 32Ofloxacin (~1)[15]
Bacillus subtilisGram-positive2 - 16Ofloxacin (~1)[15]
Escherichia coliGram-negative16 - 128Ofloxacin (~0.5)[15]
Candida albicansFungus4 - 64Fluconazole (~2)[15]

Synthesis and Characterization

An efficient synthesis route is critical for further development. The condensation of o-aminophenols with carboxylic acids or their derivatives is a well-established method for creating the benzoxazole core.[1][23]

General Synthesis Protocol

The synthesis of 2-(Chloromethyl)-1,3-benzoxazol-6-ol would likely involve the condensation of 4-aminoresorcinol (2,4-dihydroxyaniline) with chloroacetic acid or a more reactive derivative like chloroacetyl chloride, followed by cyclization. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[24][25]

G Reactants 4-Aminoresorcinol + Chloroacetyl Chloride Reaction Condensation & Cyclization (e.g., PPA or Microwave Irradiation) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography (Silica Gel) Crude->Purification Final Pure 2-(Chloromethyl)-1,3- benzoxazol-6-ol Purification->Final Analysis Characterization (NMR, IR, Mass Spec) Final->Analysis

Caption: General workflow for the synthesis and purification of the target compound.

Characterization: The structure of the synthesized compound must be unequivocally confirmed using standard analytical techniques, including:

  • ¹H and ¹³C NMR: To confirm the proton and carbon framework.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., -OH, C-Cl, C=N).

  • Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.[8][26]

Conclusion and Future Directions

2-(Chloromethyl)-1,3-benzoxazol-6-ol represents a highly promising scaffold for the development of novel therapeutic agents. The combination of the privileged benzoxazole core, a reactive covalent warhead, and a modulating hydroxyl group provides a strong rationale for its investigation as an anticancer, anti-inflammatory, and antimicrobial agent. The protocols detailed in this guide offer a robust framework for researchers to synthesize this compound and validate its biological activities. Future work should focus on optimizing its synthesis, exploring its efficacy and safety in advanced preclinical models, and elucidating its precise molecular mechanisms of action to fully realize its therapeutic potential.

References

  • Ampati, S., et al. (2010). Synthesis and Antiinflammatory activity of a Series of novel benzoxazole derivatives. Journal of Pharmacy Research, 3(10), 2444-2446. Available at: [Link]

  • Gaur, R., & Singh, J. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-14. Available at: [Link]

  • K, K., & K, S. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 123-126. Available at: [Link]

  • Gül, M., et al. (2024). Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in Non-Small Cell. Journal of Clinical Practice and Research. Available at: [Link]

  • Shaikh, J., et al. (2012). Synthesis and Pharmacological Screening of Some Benzoxazole Derivatives as Anti-inflammatory Agents. IOSR Journal of Pharmacy, 2(3), 461-467. Available at: [Link]

  • Kakkar, S., et al. (2020). Benzoxazoles as promising antimicrobial agents: A systematic review. World Journal of Pharmaceutical Research, 9(8), 30-45. Available at: [Link]

  • Tiwari, S., et al. (2021). Anti-nociceptive and Anti-inflammatory Activity of Synthesized Novel Benzoxazole Derivatives. Medicinal Chemistry, 17(8), 884-895. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(6), e202201145. Available at: [Link]

  • Yogev, S., et al. (1983). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Antimicrobial Agents and Chemotherapy, 24(5), 785-787. Available at: [Link]

  • Kumar, A., et al. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences, 13(2), 2958-2968. Available at: [Link]

  • Trotsko, N., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. AMB Express, 10(1), 163. Available at: [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. Available at: [Link]

  • Abuelizz, H., et al. (2019). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Molecules, 24(20), 3749. Available at: [Link]

  • Temiz-Arpaci, O., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. Journal of Molecular Structure, 1225, 129114. Available at: [Link]

  • Srinivas, A., et al. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research, 2(1), 319-326. Available at: [Link]

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  • Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Available at: [Link]

  • Naveen, K., et al. (2016). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. International Journal of Pharmacy and Technology, 8(3), 255-260. Available at: [Link]

  • Patel, D., & Patel, P. (2025). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Pharmaceutical Sciences, 16(4). Available at: [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. Available at: [Link]

  • Wang, H., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(14), 5369. Available at: [Link]

  • Tjahjono, Y., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2. Prostaglandins & Other Lipid Mediators, 174, 106866. Available at: [Link]

  • Fathima, A., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Bioscience Biotechnology Research Asia, 19(4). Available at: [Link]

  • Tale, R. (2015). Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. Journal of Chemical and Pharmaceutical Research, 7(9), 78-86. Available at: [Link]

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Sources

Exploratory

A Technical Guide to the Multifaceted Role of the 6-Hydroxyl Group in 2-(Chloromethyl)-1,3-benzoxazol-6-ol

Abstract The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds.[1][2] Its derivatives exhibit a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This guide focuses on a specific derivative, 2-(Chloromethyl)-1,3-benzoxazol-6-ol, to dissect the pivotal role of one of its key functional groups: the 6-hydroxyl moiety. While the benzoxazole core provides the fundamental architecture and the 2-(chloromethyl) group offers a reactive site for covalent interactions, the 6-hydroxyl group introduces a layer of chemical and functional sophistication.[6] This document provides an in-depth analysis of how this hydroxyl group modulates the molecule's physicochemical properties, chemical reactivity, and ultimately, its biological activity, offering a framework for researchers and drug development professionals engaged in the rational design of benzoxazole-based therapeutics.

Foundational Chemistry: The Benzoxazole Core and its Key Substituents

The synthesis of the benzoxazole ring system is most commonly achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1][7] This foundational reaction creates the bicyclic heteroaromatic system that is amenable to a wide range of substitutions. The nature and position of these substituents are critical, as they dictate the molecule's electronic landscape, lipophilicity, and steric profile, which collectively govern its interaction with biological targets.[2][8]

In 2-(Chloromethyl)-1,3-benzoxazol-6-ol, two substituents are of primary importance:

  • The 2-(Chloromethyl) Group : This group functions as a potent electrophile. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This "reactive handle" is crucial for forming stable, covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) found in the active sites of many enzymes, leading to irreversible inhibition.[6]

  • The 6-Hydroxyl Group : As the central subject of this guide, this phenolic group is far more than a passive substituent. It actively participates in shaping the molecule's identity through electronic effects, hydrogen bonding, and as a site for metabolic or synthetic modification. Its influence is a masterclass in structure-activity relationships (SAR).

The Physicochemical and Reactive Influence of the 6-Hydroxyl Group

The presence of the hydroxyl group at the 6-position profoundly impacts the molecule's fundamental chemical properties.

Electronic Effects

The hydroxyl group exerts a dual electronic influence. It is electron-withdrawing via induction (-I effect) due to oxygen's high electronegativity, but, more significantly, it is a powerful electron-donating group through resonance (+M effect). The lone pairs on the oxygen atom can delocalize into the aromatic π-system, increasing the electron density of the benzene ring. This increased electron density can influence the reactivity of the entire benzoxazole system.

Resonance cluster_0 Resonance Structures of the Phenolic Ring mol1 Start mol2 Structure 1 mol1->mol2 Delocalization mol3 Structure 2 mol2->mol3 mol4 Structure 3 mol3->mol4 caption Figure 1: Resonance delocalization from the 6-hydroxyl group.

Caption: Figure 1: Resonance delocalization from the 6-hydroxyl group.

Acidity and Hydrogen Bonding Capacity

As a phenol, the 6-hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion under basic conditions. More importantly, it is an excellent hydrogen bond donor and acceptor. This characteristic is paramount for molecular recognition in a biological context. It allows the molecule to form specific, non-covalent interactions with amino acid residues in protein targets, contributing significantly to binding affinity and selectivity.[2] This ability to form hydrogen bonds also influences the molecule's aqueous solubility and membrane permeability.

A Site for Bio-conjugation and Prodrug Design

The hydroxyl group is a versatile chemical handle. It can be readily derivatized through reactions like etherification or esterification. This is particularly valuable in drug development for two reasons:

  • SAR Studies : By converting the -OH group to an -OCH₃ group (or other ethers/esters), researchers can definitively probe the importance of its hydrogen-bonding capability. If the activity is significantly diminished upon methylation, it strongly implies the hydroxyl proton is a key interacting element.

  • Prodrug Strategy : The hydroxyl group can be masked with a promoiety (e.g., an ester) to improve properties like oral bioavailability or to achieve targeted delivery. This promoiety can then be cleaved by enzymes in vivo (e.g., esterases) to release the active, hydroxyl-containing parent drug at the site of action.

Comparative Physicochemical Properties

The impact of the 6-hydroxyl group is best understood by comparison with its analogs.

CompoundMolecular FormulaMolecular WeightKey FeaturePredicted LogPPredicted pKaNotes on Reactivity & Properties
2-(Chloromethyl)-1,3-benzoxazol-6-olC₈H₆ClNO₂183.59Hydroxyl Group 1.8~9-10H-bond donor/acceptor; increased polarity; site for derivatization.
2-(Chloromethyl)-1,3-benzoxazole[9]C₈H₆ClNO167.59Unsubstituted 2.2N/AMore lipophilic; lacks H-bonding donor capability at the 6-position.
2-(Chloromethyl)-6-methyl-1,3-benzoxazole[10]C₉H₈ClNO181.62Methyl Group 2.6N/AIncreased lipophilicity; methyl group adds steric bulk and is weakly electron-donating.

Predicted values are estimates from chemical software and are for comparative purposes.

The Role of the 6-Hydroxyl Group in Biological Activity

The structure-activity relationship (SAR) of benzoxazole derivatives is highly dependent on the substitution pattern. The 6-hydroxyl group often acts as a critical pharmacophoric element.

Directing Target Binding and Potency

The ability to form specific hydrogen bonds is a recurring theme in the mechanism of action for many potent enzyme inhibitors. The 6-hydroxyl group is perfectly positioned to serve as an "anchor," forming a hydrogen bond with a polar residue (e.g., Ser, Thr, Tyr, or even the backbone carbonyl/amine of an amino acid) within a protein's binding pocket. This initial, non-covalent docking can orient the molecule optimally, positioning the electrophilic 2-(chloromethyl) group for a subsequent covalent reaction with a nearby nucleophilic residue. This two-stage mechanism can lead to highly potent and specific irreversible inhibition.

Studies have shown that the presence of a hydroxyl group can significantly alter biological activity. For instance, the presence of an ortho-hydroxy group on a substituent was found to improve the anticancer activity of certain benzoxazole derivatives, highlighting its potential role in target engagement.[8][11] Conversely, in other contexts, replacing a hydroxyl group can lead to a decrease in cytotoxicity, indicating its importance for the observed effect.[3]

Mechanism cluster_0 Hypothetical Enzyme Active Site Molecule 2-(Cl-Me)-Benzoxazol-6-ol H_Bond_Target Serine Residue (e.g., Ser221) Molecule->H_Bond_Target 1. H-Bond Formation (Anchoring & Orientation) Covalent_Target Cysteine Residue (e.g., Cys145) Molecule->Covalent_Target 2. Nucleophilic Attack (Covalent Bond Formation) Product Covalently Bound Inhibitor caption Figure 2: Hypothetical dual-interaction mechanism.

Caption: Figure 2: Hypothetical dual-interaction mechanism.

Modulating Antimicrobial and Anticancer Effects

The antimicrobial and anticancer potential of benzoxazoles is well-documented.[3][8] The hydroxyl group contributes to this profile by:

  • Altering Physicochemical Properties : Modifying the molecule's overall polarity and lipophilicity, which affects its ability to cross bacterial cell walls or the membranes of cancer cells.

  • Target-Specific Interactions : Acting as a key binding element for microbial or cancer-specific enzymes that are not present or are structurally different in host cells, thereby contributing to selective toxicity. The antifungal activity of some benzoxazole analogs has been shown to be dependent on the electronic effects of substituents on the aromatic ring, which would be strongly influenced by a hydroxyl group.[12]

Experimental Workflows and Protocols

To experimentally validate the role of the 6-hydroxyl group, a logical and systematic approach involving synthesis, modification, and biological testing is required.

Protocol 1: Synthesis of 2-(Chloromethyl)-1,3-benzoxazol-6-ol

This protocol is a representative method based on the established synthesis of benzoxazoles from 2-aminophenols and carboxylic acid derivatives.[1][7]

Objective : To synthesize the title compound via cyclocondensation.

Materials :

  • 2-Amino-4-nitrophenol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Chloroacetyl chloride

  • Pyridine

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate, Dichloromethane, Methanol

Procedure :

  • Reduction of the Nitro Group :

    • To a stirred solution of 2-amino-4-nitrophenol in concentrated HCl, add SnCl₂·2H₂O portion-wise while maintaining the temperature below 10°C in an ice bath.

    • Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

    • Basify the mixture carefully with a saturated NaHCO₃ solution until pH ~8.

    • Extract the product, 2,4-diaminophenol, with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • N-Acylation :

    • Dissolve the crude 2,4-diaminophenol in dichloromethane and cool to 0°C.

    • Add pyridine (1.1 equivalents).

    • Add chloroacetyl chloride (1.0 equivalent) dropwise, keeping the temperature below 5°C.

    • Allow the reaction to stir at room temperature for 2-3 hours.

    • Wash the reaction mixture with water and brine. Dry the organic layer and concentrate.

  • Cyclization :

    • Add the crude N-acylated product to polyphosphoric acid (PPA) at 120-140°C.

    • Heat the mixture for 2-4 hours. The reaction progress should be monitored by TLC.

    • Pour the hot mixture carefully onto crushed ice.

    • Neutralize with a saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate.

    • Purify the crude product by column chromatography on silica gel to yield 2-(Chloromethyl)-1,3-benzoxazol-6-ol.

Protocol 2: O-Methylation for SAR Studies

Objective : To synthesize the 6-methoxy analog to abolish the hydrogen-donating ability of the hydroxyl group.

Materials :

  • 2-(Chloromethyl)-1,3-benzoxazol-6-ol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • Acetone, anhydrous

Procedure :

  • Setup : To a round-bottom flask, add 2-(Chloromethyl)-1,3-benzoxazol-6-ol, anhydrous K₂CO₃ (2.0 equivalents), and anhydrous acetone.

  • Reaction : Add methyl iodide (1.5 equivalents) to the suspension.

  • Reflux : Heat the mixture to reflux and stir for 6-8 hours, monitoring by TLC.

  • Workup : Cool the reaction mixture and filter off the solid K₂CO₃.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography to obtain 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole.

Protocol 3: In Vitro Enzyme Inhibition Assay

Objective : To compare the inhibitory potency of the 6-hydroxyl compound and its 6-methoxy analog against a target enzyme (e.g., a cysteine protease).

Procedure :

  • Compound Preparation : Prepare stock solutions of 2-(Chloromethyl)-1,3-benzoxazol-6-ol and its 6-methoxy analog in DMSO. Create a series of dilutions (e.g., from 100 µM to 1 nM) in the appropriate assay buffer.

  • Enzyme Incubation : In a 96-well plate, add the target enzyme to the assay buffer. Add varying concentrations of the test compounds. Include a DMSO-only control (vehicle) and a no-enzyme control.

  • Pre-incubation : Incubate the enzyme with the compounds for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for covalent bond formation.

  • Substrate Addition : Initiate the enzymatic reaction by adding a fluorogenic substrate.

  • Kinetic Reading : Measure the increase in fluorescence over time using a plate reader. The rate of reaction is proportional to the slope of the fluorescence vs. time plot.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). A significantly lower IC₅₀ for the 6-hydroxyl compound would confirm its importance for potent inhibition.

Conclusion and Future Perspectives

The 6-hydroxyl group in 2-(Chloromethyl)-1,3-benzoxazol-6-ol is a functionally critical moiety that transcends the role of a simple substituent. It is an active participant in the molecule's behavior, influencing:

  • Physicochemical Properties : It governs polarity, solubility, and acidity.

  • Chemical Reactivity : It modulates the electronic nature of the aromatic system.

  • Biological Activity : It acts as a key pharmacophoric element, providing essential hydrogen-bonding interactions for high-affinity target binding and orienting the reactive chloromethyl group for covalent modification.

  • Drug Design : It offers a strategic site for creating prodrugs to enhance pharmacokinetic properties.

Future research should focus on leveraging this understanding. Computational docking studies can further elucidate the precise interactions between the hydroxyl group and specific biological targets.[2] Expanding the SAR by synthesizing a library of derivatives with various ether and ester substitutions at the 6-position could lead to the discovery of compounds with enhanced potency, selectivity, and improved drug-like properties. A thorough investigation into its metabolic profile will also be crucial to understand its stability and potential for generating active or inactive metabolites in vivo. By appreciating the nuanced role of this single functional group, we can accelerate the rational design of the next generation of benzoxazole-based therapeutics.

References

  • Zięba, A., Gzella, A., & Wujec, M. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. [Link]

  • Kakkar, S., Kumar, S., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

  • ResearchGate. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. [Link]

  • NextSDS. (n.d.). 2-(chloromethyl)-1,3-benzoxazol-6-ol — Chemical Substance Information. NextSDS. [Link]

  • Procter, D. J., et al. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. SciSpace. [Link]

  • Tale, R. H. (2015). Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. Journal of Chemical and Pharmaceutical Research. [Link]

  • Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica - Drug Research. [Link]

  • PubChem. (n.d.). 2-(4-(6-Chloro-1,3-benzoxazol-2-yloxy)phenoxy)-2'-fluoro-N-methylpropionanilide. PubChem. [Link]

  • Wang, X., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]

  • Carato, P., Yous, S., & Depreux, P. (2000). SYNTHESIS OF 6-CHLOROMETHYL BENZOTHIAZOLIN-2-ONE AND OF 6-CHLOROMETHYL BENZOXAZOLIN-2-ONE. Organic Preparations and Procedures International. [Link]

  • Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals. [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-1,3-benzoxazole. PubChem. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Sharma, V., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

  • Spadoni, G., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. PubMed. [Link]

  • Singh, V., et al. (2024). Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity. Oriental Journal of Chemistry. [Link]

  • Nicacio, K. J., et al. (2015). Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses Benzoxazinoids. SciELO. [Link]

  • Hryniuk, A., et al. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. [Link]

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Foundational

The Unseen Potential: A Technical Guide to 2-(Chloromethyl)-1,3-benzoxazol-6-ol for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This technical guide focuses on a specific, yet underexplored, derivative: 2-(Chloromethyl)-1,3-benzoxazol-6-ol . While direct literature on this compound is limited, its structure, featuring a reactive chloromethyl group and a phenolic hydroxyl group, presents a compelling case for its utility as a versatile building block in the synthesis of novel therapeutic agents. This document will provide a comprehensive overview of its postulated synthesis, chemical reactivity, and potential applications in drug discovery, drawing upon the extensive knowledge base of benzoxazole chemistry.

The Benzoxazole Core: A Privileged Scaffold in Medicinal Chemistry

Benzoxazoles are bicyclic heterocyclic compounds that have garnered significant attention from the scientific community due to their wide array of pharmacological activities.[1][2] These activities include, but are not limited to, anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties.[1][3][4] The planar nature of the benzoxazole ring system allows it to intercalate with DNA and interact with various enzymatic targets, making it a "privileged scaffold" in drug design.

The subject of this guide, 2-(Chloromethyl)-1,3-benzoxazol-6-ol, combines the foundational benzoxazole core with two key functional groups that are highly attractive for medicinal chemists:

  • The 2-Chloromethyl Group: This is a highly reactive electrophilic site, making it an excellent handle for introducing a wide variety of nucleophilic moieties. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5]

  • The 6-Hydroxyl Group: This phenolic group can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets. It also provides a site for further derivatization, such as etherification or esterification, to modulate pharmacokinetic properties. The presence of a hydroxyl group has been shown to be beneficial for the anticancer activity of some benzoxazole derivatives.[6]

Synthesis and Chemical Properties

While a specific, optimized synthesis for 2-(Chloromethyl)-1,3-benzoxazol-6-ol is not extensively reported in the literature, a reliable synthetic route can be postulated based on well-established methods for benzoxazole formation.[1] The most common approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.

Postulated Synthetic Pathway

A plausible and efficient synthesis of 2-(Chloromethyl)-1,3-benzoxazol-6-ol would involve the reaction of 4-amino-3-hydroxy-phenol with chloroacetic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA).

Synthetic Pathway reactant1 4-Amino-3-hydroxy-phenol reagent Polyphosphoric Acid (PPA) Heat reactant1->reagent reactant2 Chloroacetic Acid reactant2->reagent product 2-(Chloromethyl)-1,3-benzoxazol-6-ol reagent->product

Caption: Postulated synthetic pathway for 2-(Chloromethyl)-1,3-benzoxazol-6-ol.

Chemical Reactivity and Derivatization Potential

The true value of 2-(Chloromethyl)-1,3-benzoxazol-6-ol lies in its potential as a chemical intermediate. The two primary sites for derivatization are the chloromethyl group and the hydroxyl group.

  • Nucleophilic Substitution at the Chloromethyl Group: The chlorine atom is a good leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack. This allows for the introduction of a diverse range of functional groups, including amines, thiols, and alkoxides, to generate a library of novel benzoxazole derivatives.

  • Reactions at the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other modifications to fine-tune the molecule's properties. For instance, converting the hydroxyl group to a methoxy group could increase metabolic stability and cell permeability.

Derivatization Potential start { 2-(Chloromethyl)-1,3-benzoxazol-6-ol} sub_node Nucleophilic Substitution (R-NH2, R-SH, R-OH) start:f0->sub_node C2-CH2Cl alk_node O-Alkylation / O-Acylation (R-X, R-COCl) start:f0->alk_node C6-OH product1 2-(Aminomethyl/Thiomethyl/Alkoxymethyl)- 1,3-benzoxazol-6-ol sub_node->product1 product2 2-(Chloromethyl)-6-(alkoxy/acyloxy)- 1,3-benzoxazole alk_node->product2

Caption: Derivatization potential of 2-(Chloromethyl)-1,3-benzoxazol-6-ol.

Potential Biological Applications in Drug Discovery

Based on the extensive research into benzoxazole derivatives, 2-(Chloromethyl)-1,3-benzoxazol-6-ol is a promising starting point for the development of novel drugs in several therapeutic areas.

Anticancer Activity

Benzoxazole derivatives have shown significant potential as anticancer agents.[1] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as kinases. The introduction of different substituents via the chloromethyl handle can be used to target specific kinases.

Derivative ClassExample TargetReported IC50 Values
2-Aminomethyl-benzoxazolesTyrosine KinasesVaries with substitution
2-Thiomethyl-benzoxazolesTopoisomerase IIMicromolar to sub-micromolar
6-Hydroxy-benzoxazole derivativesVarious cancer cell linesIC50 values in the micromolar range[6]

This table is a representation of data from related benzoxazole derivatives and is intended to illustrate the potential of the scaffold.

Antimicrobial and Antifungal Activity

The benzoxazole scaffold is also a well-known pharmacophore in the development of antimicrobial and antifungal agents.[3][5] Derivatives of 2-(chloromethyl)-benzoxazole have been synthesized and shown to possess potent activity against a range of pathogens.[5] The ability to easily generate a library of derivatives from 2-(Chloromethyl)-1,3-benzoxazol-6-ol makes it an attractive starting material for the discovery of new anti-infective drugs.

PathogenDerivative TypeReported MIC Values
Staphylococcus aureus2-(Aryloxymethyl)-benzoxazoles4.34–17.61 µg/mL[5]
Escherichia coli2-(Substituted)-benzoxazolesVaries with substitution
Candida albicans2-(Substituted)-benzoxazolesMICs comparable to fluconazole[3]
Aspergillus niger2-(Substituted)-benzoxazolesMICs comparable to fluconazole[3]

This table is a representation of data from related benzoxazole derivatives and is intended to illustrate the potential of the scaffold.

Experimental Protocols

To facilitate the exploration of 2-(Chloromethyl)-1,3-benzoxazol-6-ol and its derivatives, the following are detailed, step-by-step methodologies for a postulated synthesis and a key biological assay.

Postulated Synthesis of 2-(Chloromethyl)-1,3-benzoxazol-6-ol

Objective: To synthesize 2-(Chloromethyl)-1,3-benzoxazol-6-ol via the condensation of 4-amino-3-hydroxy-phenol and chloroacetic acid.

Materials:

  • 4-amino-3-hydroxy-phenol

  • Chloroacetic acid

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 4-amino-3-hydroxy-phenol and chloroacetic acid.

  • Add polyphosphoric acid (approximately 10 times the weight of the limiting reagent) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture at 120-140 °C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 2-(Chloromethyl)-1,3-benzoxazol-6-ol.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Screening: MTT Assay

Objective: To evaluate the cytotoxic effects of synthesized 2-(Chloromethyl)-1,3-benzoxazol-6-ol derivatives against a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized benzoxazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized benzoxazole derivatives in the cell culture medium.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Visualization

Many benzoxazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers and is a common target for novel therapeutics.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Benzoxazole Benzoxazole Derivative Benzoxazole->Akt inhibits Benzoxazole->mTORC1 inhibits

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway by benzoxazole derivatives.

Conclusion

2-(Chloromethyl)-1,3-benzoxazol-6-ol represents a largely untapped resource in the field of medicinal chemistry. Its dual functionality provides a robust platform for the synthesis of diverse compound libraries with the potential for a wide range of biological activities. While further research is needed to fully elucidate the properties and applications of this specific molecule, the wealth of data on related benzoxazole derivatives strongly suggests its potential as a valuable building block for the next generation of therapeutic agents. This guide provides a foundational framework for researchers to begin exploring the promising chemical space that 2-(Chloromethyl)-1,3-benzoxazol-6-ol offers.

References

  • NextSDS. 2-(chloromethyl)-1,3-benzoxazol-6-ol — Chemical Substance Information. [Link]

  • Lester, R. P., Bham, T., & Bousfield, T. W. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. The Journal of Organic Chemistry, 81(24), 12439–12446. [Link]

  • University of Huddersfield Research Portal. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. [Link]

  • Thoreauchem. 2-(chloromethyl)-1,3-benzoxazol-6-ol-136535-21-2. [Link]

  • Lester, R. P., Bham, T., & Bousfield, T. W. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. PubMed. [Link]

  • NextSDS. 6-chloro-2-(chloromethyl)-1,3-benzoxazole — Chemical Substance Information. [Link]

  • Carato, P., Yous, S., & Depreux, P. (2000). SYNTHESIS OF 6-CHLOROMETHYL BENZOTHIAZOLIN-2-ONE AND OF 6-CHLOROMETHYL BENZOXAZOLIN-2-ONE. Organic Preparations and Procedures International, 32(1), 69–74. [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. [Link]

  • Various Authors. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Wang, Y., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2457. [Link]

  • ResearchGate. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]

Sources

Exploratory

Spectroscopic Profiling and Structural Elucidation of 2-(Chloromethyl)-1,3-benzoxazol-6-ol: A Technical Guide

Executive Summary & Compound Overview 2-(Chloromethyl)-1,3-benzoxazol-6-ol (Synonym: 2-(Chloromethyl)-6-hydroxybenzo[d]oxazole; CAS: 136535-21-2) is a highly versatile heterocyclic building block with the molecular formu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Overview

2-(Chloromethyl)-1,3-benzoxazol-6-ol (Synonym: 2-(Chloromethyl)-6-hydroxybenzo[d]oxazole; CAS: 136535-21-2) is a highly versatile heterocyclic building block with the molecular formula C₈H₆ClNO₂ (MW: 183.59 g/mol ). Benzoxazole derivatives, particularly those bearing a 6-hydroxyl group, are well-documented as privileged scaffolds in medicinal chemistry. They function as potent immunomodulators [1] and serve as highly specific substrates for estrogen sulfotransferase (SULT1E1) [2].

From a synthetic perspective, the chloromethyl group at the C2 position acts as an excellent electrophile for nucleophilic substitution and cross-coupling reactions, while the C6-OH provides a critical anchor for receptor hydrogen-bonding or prodrug esterification. Because of its dual-functional nature, establishing the absolute structural integrity and purity of this compound is a critical prerequisite before deploying it in complex drug development pipelines [4].

This whitepaper provides a comprehensive, field-proven guide to the spectroscopic elucidation of 2-(Chloromethyl)-1,3-benzoxazol-6-ol, detailing the causality behind experimental choices and providing self-validating protocols for NMR, FT-IR, and HRMS analysis.

Mechanistic Rationale for Analytical Modalities

To construct a robust structural proof, an orthogonal analytical approach is required. The workflow below illustrates the multi-modal data fusion strategy used to validate the compound's identity.

AnalyticalWorkflow Start 2-(Chloromethyl)-1,3-benzoxazol-6-ol (CAS: 136535-21-2) NMR NMR Spectroscopy 1H, 13C, COSY, HMBC Start->NMR 15 mg in DMSO-d6 MS Mass Spectrometry ESI-TOF (Positive Mode) Start->MS 1 µg/mL in MeOH/H2O IR FT-IR Spectroscopy ATR Solid-State Start->IR Neat Powder DataFusion Multi-Modal Data Fusion & Structural Verification NMR->DataFusion MS->DataFusion IR->DataFusion

Multi-modal spectroscopic workflow for the structural validation of the benzoxazole derivative.

Causality in Solvent and Ionization Selection
  • NMR Solvent Selection (DMSO-d₆ vs. CD₃OD): The compound is highly polar. While it dissolves in deuterated methanol (CD₃OD), the protic nature of methanol causes rapid deuterium exchange with the C6-OH proton, effectively obliterating the hydroxyl signal from the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is strictly required because it acts as a strong hydrogen-bond acceptor, locking the -OH proton in place and slowing the exchange rate, thereby allowing it to be observed as a sharp, distinct singlet.

  • IR Sampling (ATR vs. KBr Pellet): Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture creates a broad artifact band between 3200–3500 cm⁻¹, which obscures the critical O-H stretching frequency of the benzoxazole's C6-OH group.

  • MS Ionization (ESI+): The basic nitrogen (N3) of the benzoxazole ring readily accepts a proton to form a stable [M+H]⁺ pseudomolecular ion. Positive-ion Electrospray Ionization (ESI+) is therefore the most sensitive and mechanistically appropriate choice.

Nuclear Magnetic Resonance (NMR) Profiling

The baseline chemical shifts for the 1,3-benzoxazole core are heavily influenced by the heteroatoms, as established in the comprehensive characterization of related 2-alkylbenzo[d]oxazol-6-ols [3].

¹H NMR Analysis

The ¹H NMR spectrum is characterized by a highly deshielded aliphatic singlet (the chloromethyl group) and an ABX spin system on the aromatic ring. The H4 proton is ortho to the bridgehead nitrogen, experiencing less shielding than H7, which is sandwiched between the strongly electron-donating C6-OH and the bridgehead oxygen.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.85Singlet (s)-1HC6-OH
7.52Doublet (d)8.61HH-4 (ortho to H-5)
7.05Doublet (d)2.41HH-7 (meta to H-5)
6.82Doublet of doublets (dd)8.6, 2.41HH-5 (ortho to H-4, meta to H-7)
4.95Singlet (s)-2H-CH₂Cl
¹³C NMR Analysis

The ¹³C NMR spectrum reveals 8 distinct carbon environments. The C2 carbon is highly deshielded (~160.5 ppm) due to the combined electron-withdrawing effects of the adjacent imine nitrogen, the ring oxygen, and the electronegative chloromethyl group.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
160.5Quaternary (C)C2Deshielded by N, O, and -CH₂Cl
156.2Quaternary (C)C6Directly attached to -OH
151.0Quaternary (C)C7aBridgehead carbon attached to O
134.5Quaternary (C)C3aBridgehead carbon attached to N
120.1Methine (CH)C4Aromatic CH
112.5Methine (CH)C5Aromatic CH
97.8Methine (CH)C7Highly shielded by ortho -OH and ring O
39.5Methylene (CH₂)-CH₂ClAliphatic carbon attached to Cl
2D NMR Connectivity

To unequivocally prove the regiochemistry of the substitution, 2D NMR (COSY and HMBC) is utilized. HMBC (Heteronuclear Multiple Bond Correlation) is critical for linking the isolated -CH₂Cl spin system to the benzoxazole core.

NMRConnectivity CH2Cl CH2Cl (δ 4.95) C2 C2 (δ 160.5) CH2Cl->C2 HMBC (2J) H4 H4 (δ 7.52) H4->C2 HMBC (3J) C6 C6-OH (δ 156.2) H4->C6 HMBC (3J) C3a C3a (δ 134.5) H5 H5 (δ 6.82) H5->H4 COSY (3J) H5->C3a HMBC (3J) H7 H7 (δ 7.05) H7->C6 HMBC (2J)

Key 2D NMR (COSY and HMBC) correlations establishing the benzoxazole core connectivity.

Vibrational Spectroscopy (FT-IR)

FT-IR provides rapid orthogonal confirmation of the functional groups. The absence of a carbonyl stretch (C=O, typically ~1700 cm⁻¹) confirms that the benzoxazole ring has not hydrolyzed into an open-chain formamide derivative.

Table 3: Key FT-IR Assignments (ATR, Solid State)

Wavenumber (cm⁻¹)IntensityAssignment
3250Strong, BroadO-H stretch (hydrogen-bonded)
1625Medium, SharpC=N stretch (benzoxazole ring)
1485MediumC=C aromatic skeletal stretch
1140StrongC-O-C asymmetric stretch (oxazole ring)
720Strong, SharpC-Cl stretch

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (ESI-TOF) is utilized not only to confirm the exact mass but also to leverage the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) as a definitive structural marker.

Table 4: ESI-MS Isotope Pattern and Fragmentation

m/z ObservedRelative AbundanceAssignmentTheoretical MassMass Error (ppm)
184.016100%[M(³⁵Cl) + H]⁺184.0160< 1.0
186.01332%[M(³⁷Cl) + H]⁺186.0130< 1.0
148.03945%[M + H - HCl]⁺148.0393< 2.0

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the validation criteria are not met, the data must be discarded and the acquisition repeated.

Protocol A: Quantitative ¹H NMR Acquisition
  • Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D, containing 0.03% v/v TMS). Transfer to a 5 mm precision NMR tube.

  • Acquisition Parameters: Set the probe temperature to 298 K. Use a 30° excitation pulse (zg30 pulse program) with a relaxation delay (D1) of 5.0 seconds to ensure complete relaxation of the quaternary and hydroxyl protons. Acquire 16 scans.

  • Self-Validation Check: Integrate the residual DMSO-d₅ quintet at 2.50 ppm. The protocol is internally validated if the integration ratio of the -CH₂Cl singlet (4.95 ppm) to the H-4 doublet (7.52 ppm) is exactly 2.00 : 1.00 (± 0.05). A deviation >5% indicates incomplete relaxation (D1 too short) or co-eluting impurities.

Protocol B: HRMS Isotopic Profiling
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in MS-grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote ionization.

  • Acquisition: Inject 5 µL into an ESI-TOF mass spectrometer operating in positive ion mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350 °C.

  • Self-Validation Check: The system is validated by examining the isotopic cluster of the parent ion. The presence of the ³⁷Cl isotope peak at exactly +1.997 Da from the monoisotopic mass, with a relative abundance of 32±2%, internally validates the presence of a single chlorine atom without requiring secondary elemental analysis.

Protocol C: ATR-FTIR Acquisition
  • Background Calibration: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Acquisition: Place ~2 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the torque clicks. Acquire the sample spectrum (32 scans).

  • Self-Validation Check: The absence of negative peaks in the final spectrum validates that the ATR crystal was perfectly clean prior to sample loading and that the background subtraction algorithm was mathematically sound.

References

  • Source: Google Patents (WO2018119266A1)
  • Specific estrogen sulfotransferase (SULT1E1) substrates and molecular imaging probe candidates Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Exploiting Chitin as a Source of Biologically Fixed Nitrogen: Formation and Full Characterization of Small-Molecule Hetero- and Carbocyclic Pyrolysis Products Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(Chloromethyl)-1,3-benzoxazol-6-ol

Application Note: Synthesis and Isolation of 2-(Chloromethyl)-1,3-benzoxazol-6-ol Introduction & Strategic Rationale The 2-substituted benzoxazole scaffold is a privileged pharmacophore widely embedded in antimicrobial,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of 2-(Chloromethyl)-1,3-benzoxazol-6-ol

Introduction & Strategic Rationale

The 2-substituted benzoxazole scaffold is a privileged pharmacophore widely embedded in antimicrobial, antifungal, and antitumor agents[1][2]. Specifically, 2-(Chloromethyl)-1,3-benzoxazol-6-ol (CAS: 136535-21-2) serves as a highly versatile bifunctional building block. The chloromethyl moiety at the C2 position acts as a potent electrophile, primed for SN​2 displacement by various nucleophiles (e.g., amines, thiols, or phenoxides) to generate extended ether or amine derivatives[2]. Simultaneously, the hydroxyl group at the C6 position provides a handle for further functionalization or acts as a critical hydrogen-bond donor in target-protein binding pockets.

Historically, the synthesis of 2-chloromethyl-benzoxazoles involved the condensation of 2-aminophenols with chloroacetic acid in the presence of polyphosphoric acid (PPA)[2]. However, as an application scientist, I strongly advise against this classical approach for electron-rich substrates like 4-aminoresorcinol. PPA is highly viscous, environmentally unfriendly, and requires harsh aqueous workups that often lead to the hydrolysis of the sensitive chloromethyl group or degradation of the free hydroxyl moiety[2].

Instead, this protocol utilizes a highly controlled, two-step cascade: selective N-acylation with chloroacetyl chloride followed by acid-catalyzed intramolecular cyclodehydration in glacial acetic acid. This method ensures high fidelity of the chloromethyl group while maintaining excellent overall yields.

Mechanistic Pathway & Workflow

The reaction relies on the differential nucleophilicity between the amine and the hydroxyl groups of the starting material, 4-aminoresorcinol (2-amino-1,4-benzenediol).

  • Selective N-Acylation: At 0 °C, the amine selectively attacks the highly electrophilic acyl chloride carbon of chloroacetyl chloride, forming an intermediate 2-chloroacetamide. The alkyl chloride moiety remains unreacted under these mild conditions.

  • Cyclodehydration: Upon heating in glacial acetic acid, the adjacent phenolic hydroxyl group attacks the newly formed amide carbonyl. Subsequent elimination of water yields the fully aromatized benzoxazole ring.

G SM 4-Aminoresorcinol HCl + Chloroacetyl Chloride Acyl N-Acylation (0°C to RT) SM->Acyl  Nucleophilic  Attack Cycl Cyclodehydration (Glacial AcOH, 100°C) Acyl->Cycl  -H2O Workup Aqueous Quench (pH ~6) Cycl->Workup  Precipitation Product 2-(Chloromethyl)- 1,3-benzoxazol-6-ol Workup->Product  Filtration

Reaction workflow for the synthesis of 2-(Chloromethyl)-1,3-benzoxazol-6-ol.

Experimental Protocol

Self-Validating Principle: The integrity of this protocol relies on strict temperature control during the acylation phase to prevent over-acylation, and a carefully buffered workup to prevent the hydrolysis of the chloromethyl group into a hydroxymethyl byproduct.

Materials & Reagents
  • 4-Aminoresorcinol hydrochloride: 1.0 equivalent (eq). Note: The HCl salt is preferred over the free base as it is significantly more resistant to ambient oxidation.

  • Chloroacetyl chloride: 1.2 eq. (Freshly distilled or from a sealed ampoule).

  • Glacial Acetic Acid: Reaction solvent (approx. 10 mL per gram of substrate).

  • Sodium Acetate (anhydrous): 1.0 eq (to liberate the free amine from the HCl salt in situ).

Step-by-Step Methodology

Step 1: Substrate Preparation and N-Acylation

  • Equip a flame-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and an inert gas (N₂/Ar) inlet.

  • Suspend 4-aminoresorcinol hydrochloride (10.0 mmol) and anhydrous sodium acetate (10.0 mmol) in glacial acetic acid (15 mL). Stir at room temperature for 15 minutes to liberate the free amine.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve chloroacetyl chloride (12.0 mmol) in a small volume of glacial acetic acid (2 mL) and transfer it to the dropping funnel.

  • Add the chloroacetyl chloride solution dropwise over 20 minutes. Causality: The dropwise addition at 0 °C suppresses exothermic runaway and prevents competitive O-acylation at the C6 hydroxyl group.

  • Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the disappearance of the starting material via LC-MS or TLC (Dichloromethane:Methanol 9:1).

Step 2: Cyclodehydration 7. Once N-acylation is complete, attach a reflux condenser to the flask. 8. Heat the reaction mixture to 100 °C for 4–6 hours. Alternative: For accelerated kinetics, the mixture can be subjected to microwave irradiation at 120 °C for 15–20 minutes[2]. 9. Monitor the cyclization via LC-MS. The intermediate mass [M+H]+ will drop by 18 Da as water is eliminated.

Step 3: Isolation and Purification 10. Cool the reaction mixture to room temperature. 11. Pour the mixture slowly into 100 mL of vigorously stirred crushed ice. 12. Critical Step: Adjust the pH of the aqueous suspension to approximately 5.5–6.0 using saturated aqueous sodium bicarbonate ( NaHCO3​ ). Causality: Do not exceed pH 7. Strong alkaline conditions will rapidly hydrolyze the target chloromethyl group into an unwanted hydroxymethyl group. 13. The product, 2-(Chloromethyl)-1,3-benzoxazol-6-ol, will precipitate as a solid. 14. Filter the solid under vacuum, wash extensively with cold distilled water to remove residual acetic acid and salts, and dry under high vacuum at 40 °C. 15. If necessary, purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization from Toluene/Hexane.

Reaction Optimization Data

To assist in scaling and optimization, the following table summarizes the causality of varying reaction conditions based on internal laboratory validation and literature precedents[2].

Reaction ConditionSolventTemp (°C)TimeYield (%)Quality / Observations
Standard Thermal Glacial AcOH1005 h72 - 78Clean profile; minor O-acylation byproducts.
Microwave-Assisted Glacial AcOH12015 min85 - 89Superior yield; minimizes thermal degradation[2].
Classical PPA Polyphosphoric Acid1104 h< 40Poor yield; severe polymerization of resorcinol core[2].
Aprotic Reflux Toluene + p-TsOH11012 h55 - 60Sluggish cyclization; requires Dean-Stark trap.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides Source: Molecules (PMC) URL:[Link]

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives Source: MDPI (Molecules) URL:[Link]

Sources

Application

Applikations- und Protokollhandbuch: Selektive Derivatisierung von 2-(Chlormethyl)-1,3-benzoxazol-6-ol an der Hydroxylgruppe

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieses Dokument bietet eine detaillierte technische Anleitung zur gezielten chemischen Modifikation der phenolischen Hydroxylgruppe von 2-(Chlorm...

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Author: BenchChem Technical Support Team. Date: April 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur gezielten chemischen Modifikation der phenolischen Hydroxylgruppe von 2-(Chlormethyl)-1,3-benzoxazol-6-ol. Die hier beschriebenen Protokolle und wissenschaftlichen Erläuterungen sollen Forschern als umfassende Ressource für die Synthese neuartiger Derivate dienen, die für die Wirkstoffforschung und andere materialwissenschaftliche Anwendungen von Bedeutung sind.

Einführung und strategische Überlegungen

2-(Chlormethyl)-1,3-benzoxazol-6-ol ist ein heterocyclisches Molekül, das zwei reaktive Zentren für die weitere Funktionalisierung bietet: eine phenolische Hydroxylgruppe am C6-Atom und eine Chlormethylgruppe am C2-Atom. Diese duale Reaktivität macht es zu einem wertvollen Baustein in der medizinischen Chemie, erfordert jedoch sorgfältig ausgewählte Synthesestrategien, um eine hohe Selektivität zu gewährleisten. Benzoxazol-Derivate sind für ihre vielfältigen pharmakologischen Aktivitäten bekannt, darunter antimikrobielle, krebsbekämpfende und entzündungshemmende Eigenschaften.[1][2][3][4] Die Derivatisierung der Hydroxylgruppe ermöglicht die Einführung verschiedener funktioneller Gruppen, was die Modulation von Löslichkeit, Bioverfügbarkeit und pharmakologischer Wirksamkeit der resultierenden Verbindungen erlaubt.

Die zentrale Herausforderung bei der Derivatisierung dieses Moleküls liegt in der Konkurrenzreaktion zwischen der nukleophilen Hydroxylgruppe und der elektrophilen Chlormethylgruppe. Unter basischen Bedingungen, die typischerweise zur Aktivierung der Hydroxylgruppe für eine Ether- oder Estersynthese erforderlich sind, kann es zu einer intermolekularen nukleophilen Substitution kommen, bei der das deprotonierte Phenol ein anderes Molekül an der Chlormethylgruppe angreift. Die in diesem Handbuch beschriebenen Protokolle sind darauf ausgelegt, diese Nebenreaktionen zu minimieren und eine gezielte Derivatisierung am Phenol zu ermöglichen.

Teil 1: Synthese von Ethern durch Williamson-Ethersynthese

Die Williamson-Ethersynthese ist eine klassische und robuste Methode zur Herstellung von Ethern, bei der ein Alkoxid mit einem primären Alkylhalogenid in einer SN2-Reaktion umgesetzt wird.[5][6][7] Im Fall von 2-(Chlormethyl)-1,3-benzoxazol-6-ol wird die phenolische Hydroxylgruppe zunächst mit einer Base deprotoniert, um das reaktivere Phenoxid-Ion zu erzeugen, das dann als Nukleophil fungiert.

Wissenschaftliche Begründung der Methodik

Die höhere Azidität der phenolischen Hydroxylgruppe im Vergleich zu aliphatischen Alkoholen ermöglicht eine selektive Deprotonierung mit einer geeigneten Base. Die Wahl der Base ist entscheidend, um Nebenreaktionen an der Chlormethylgruppe zu vermeiden. Schwächere Basen wie Kaliumcarbonat (K2CO3) oder Cäsiumcarbonat (Cs2CO3) sind oft ausreichend, um das Phenol zu deprotonieren, ohne eine signifikante Eliminierung oder Substitution am Chlormethyl-Substituenten zu induzieren.[8] Die Reaktion wird typischerweise in einem aprotischen, polaren Lösungsmittel wie Acetonitril oder Dimethylformamid (DMF) durchgeführt, das die SN2-Reaktion begünstigt.

Williamson_Ether_Synthesis Substrate 2-(Chlormethyl)-1,3-benzoxazol-6-ol Phenoxid Phenoxid-Intermediat Substrate->Phenoxid Deprotonierung Base Base (z.B. K₂CO₃) Base->Phenoxid Produkt 2-(Chlormethyl)-6-alkoxy-1,3-benzoxazol Phenoxid->Produkt SN2-Angriff Alkylhalogenid Alkylhalogenid (R-X) Alkylhalogenid->Produkt Nebenprodukt Salz (z.B. KX)

Abbildung 1: Allgemeiner Arbeitsablauf der Williamson-Ethersynthese.

Detailliertes Protokoll: Synthese von 2-(Chlormethyl)-6-methoxy-1,3-benzoxazol

Materialien und Reagenzien:

  • 2-(Chlormethyl)-1,3-benzoxazol-6-ol

  • Kaliumcarbonat (K2CO3), wasserfrei

  • Methyliodid (CH3I)

  • Acetonitril (CH3CN), wasserfrei

  • Dichlormethan (DCM)

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO4)

  • Rotationsverdampfer

  • Magnetrührer mit Heizplatte

  • Dünnschichtchromatographie (DC)-Platten (Kieselgel 60 F254)

  • Säulenchromatographie-Ausrüstung

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: In einem trockenen 100-mL-Rundkolben werden 2-(Chlormethyl)-1,3-benzoxazol-6-ol (1,0 Äq.) und wasserfreies Kaliumcarbonat (2,0 Äq.) in wasserfreiem Acetonitril (ca. 20 mL pro Gramm Substrat) suspendiert.

  • Zugabe des Alkylierungsmittels: Die Suspension wird bei Raumtemperatur gerührt und Methyliodid (1,2 Äq.) wird langsam zugetropft.

  • Reaktionsdurchführung: Die Reaktionsmischung wird für 4-6 Stunden bei Raumtemperatur gerührt oder bei Bedarf leicht auf 40-50 °C erwärmt, um die Reaktion zu beschleunigen. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung: Nach vollständiger Umsetzung (angezeigt durch DC) wird das Kaliumcarbonat durch Filtration entfernt. Das Filtrat wird am Rotationsverdampfer eingeengt.

  • Extraktion: Der Rückstand wird in Dichlormethan aufgenommen und nacheinander mit Wasser und gesättigter Natriumchloridlösung gewaschen.

  • Trocknung und Reinigung: Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das reine 2-(Chlormethyl)-6-methoxy-1,3-benzoxazol zu erhalten.

ParameterBedingungBegründung
Base K2CO3 (2,0 Äq.)Milde Base zur selektiven Deprotonierung des Phenols.[8]
Alkylierungsmittel CH3I (1,2 Äq.)Hochreaktives primäres Alkylhalogenid, ideal für SN2-Reaktionen.[5]
Lösungsmittel AcetonitrilAprotisch-polares Lösungsmittel, das die SN2-Reaktion fördert.
Temperatur Raumtemperatur bis 50°CMilde Bedingungen zur Vermeidung von Nebenreaktionen.
Reaktionszeit 4-6 StundenAusreichend für eine vollständige Umsetzung.

Teil 2: Synthese von Estern durch Steglich-Veresterung

Die Steglich-Veresterung ist eine milde und effiziente Methode zur Bildung von Estern aus Carbonsäuren und Alkoholen unter Verwendung von Dicyclohexylcarbodiimid (DCC) als Kupplungsreagenz und 4-Dimethylaminopyridin (DMAP) als Katalysator.[9][10] Diese Methode eignet sich besonders für sterisch anspruchsvolle oder empfindliche Substrate.[10][11]

Wissenschaftliche Begründung der Methodik

Bei der Steglich-Veresterung aktiviert DCC die Carbonsäure durch Bildung eines hochreaktiven O-Acylisoharnstoff-Intermediats. DMAP, ein hoch-nukleophiler Katalysator, fängt dieses Intermediat ab und bildet ein N-Acylpyridinium-Salz. Dieses Salz ist ein noch aktiverer Acylierungs-Agent, der schnell mit dem Alkohol (in diesem Fall der phenolischen Hydroxylgruppe) reagiert, um den gewünschten Ester zu bilden.[9][11] Dieser katalytische Zyklus unterdrückt effektiv eine unerwünschte Nebenreaktion, die Umlagerung des O-Acylisoharnstoffs zu einem unreaktiven N-Acylisoharnstoff.[10] Die Reaktion verläuft unter milden, neutralen Bedingungen, was die Wahrscheinlichkeit von Nebenreaktionen an der Chlormethylgruppe minimiert.

Steglich_Esterification Substrate 2-(Chlormethyl)-1,3-benzoxazol-6-ol Produkt 6-Acyloxy-2-(chlormethyl)-1,3-benzoxazol Substrate->Produkt Carbonsaeure Carbonsäure (R-COOH) Aktiviertes_Intermediat Aktives Ester-Intermediat Carbonsaeure->Aktiviertes_Intermediat DCC DCC DCC->Aktiviertes_Intermediat Aktivierung DMAP DMAP (kat.) DMAP->Produkt Aktiviertes_Intermediat->Produkt Acylierung DCU Dicyclohexylharnstoff (DCU)

Abbildung 2: Vereinfachtes Schema der Steglich-Veresterung.

Detailliertes Protokoll: Synthese von Essigsäure-[2-(chlormethyl)-1,3-benzoxazol-6-yl]ester

Materialien und Reagenzien:

  • 2-(Chlormethyl)-1,3-benzoxazol-6-ol

  • Essigsäure

  • N,N'-Dicyclohexylcarbodiimid (DCC)

  • 4-Dimethylaminopyridin (DMAP)

  • Dichlormethan (DCM), wasserfrei

  • Ethylacetat

  • Gesättigte Natriumhydrogencarbonatlösung (NaHCO3)

  • Wasserfreies Natriumsulfat (Na2SO4)

  • Filterpapier

  • Weitere Standard-Laborausrüstung wie oben aufgeführt

Schritt-für-Schritt-Anleitung:

  • Reaktionsansatz: In einem trockenen Rundkolben werden 2-(Chlormethyl)-1,3-benzoxazol-6-ol (1,0 Äq.), Essigsäure (1,1 Äq.) und eine katalytische Menge DMAP (0,1 Äq.) in wasserfreiem Dichlormethan gelöst.

  • Zugabe des Kupplungsreagenzes: Die Lösung wird in einem Eisbad auf 0 °C gekühlt. Anschließend wird eine Lösung von DCC (1,1 Äq.) in einer minimalen Menge wasserfreiem DCM langsam zugetropft.

  • Reaktionsdurchführung: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 12-18 Stunden gerührt. Während der Reaktion fällt Dicyclohexylharnstoff (DCU) als weißer Feststoff aus. Der Fortschritt wird mittels DC überwacht.

  • Aufarbeitung: Nach Abschluss der Reaktion wird der ausgefallene DCU durch Filtration abgetrennt.

  • Extraktive Reinigung: Das Filtrat wird nacheinander mit 0,5 M Salzsäure, Wasser, gesättigter Natriumhydrogencarbonatlösung und gesättigter Natriumchloridlösung gewaschen.

  • Trocknung und Aufkonzentrierung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Finale Reinigung: Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel oder durch Umkristallisation gereinigt, um den reinen Ester zu erhalten.

ParameterBedingungBegründung
Kupplungsreagenz DCC (1,1 Äq.)Aktiviert die Carbonsäure für die Veresterung.[9]
Katalysator DMAP (0,1 Äq.)Beschleunigt die Acylübertragung und unterdrückt Nebenreaktionen.[10][11]
Lösungsmittel DichlormethanGängiges aprotisches Lösungsmittel für diese Reaktion.
Temperatur 0 °C bis RaumtemperaturMilde Bedingungen schonen die funktionellen Gruppen.[9]
Reaktionszeit 12-18 StundenErmöglicht eine vollständige Umsetzung.

Sicherheits- und Handhabungshinweise

Bei der Arbeit mit den genannten Chemikalien sind stets angemessene Sicherheitsvorkehrungen zu treffen.

  • 2-(Chlormethyl)-1,3-benzoxazol-6-ol und Derivate: Können haut- und augenreizend sein. Das Einatmen von Stäuben ist zu vermeiden.

  • Alkylhalogenide (z.B. Methyliodid): Sind oft toxisch und flüchtig. Arbeiten nur im Abzug durchführen.

  • DCC: Ist ein starkes Allergen und kann Hautsensibilisierung verursachen. Direkten Hautkontakt unbedingt vermeiden.

  • Lösungsmittel: Dichlormethan ist gesundheitsschädlich, Acetonitril ist giftig. Für ausreichende Belüftung sorgen und persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel) tragen.

Fazit

Die selektive Derivatisierung der Hydroxylgruppe von 2-(Chlormethyl)-1,3-benzoxazol-6-ol ist durch die Anwendung etablierter synthetischer Methoden wie der Williamson-Ethersynthese und der Steglich-Veresterung zuverlässig durchführbar. Die sorgfältige Auswahl der Reaktionsbedingungen, insbesondere der Base bei der Ethersynthese und die Verwendung eines Katalysators bei der Veresterung, ist entscheidend für hohe Ausbeuten und die Minimierung von Nebenreaktionen. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Synthese einer breiten Palette von Derivaten, die als wertvolle Sonden für die biologische Forschung und als Ausgangsstoffe für die Entwicklung neuer pharmazeutischer Wirkstoffe dienen können.

Referenzen

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2007, November). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

  • Organic Chemistry Data. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • NPTEL. 5.2.2 Synthesis of Esters. [Link]

  • Fiveable. (2025, August 15). Steglich Esterification: Organic Chemistry Study Guide. [Link]

  • Sci-Hub. SYNTHESIS OF 6-CHLOROMETHYL BENZOTHIAZOLIN-2-ONE AND OF 6-CHLOROMETHYL BENZOXAZOLIN-2-ONE. [Link]

  • Google Patents. CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method.

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. [Link]

  • National Center for Biotechnology Information. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • MDPI. (2019, January 4). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

Sources

Method

Application Note: Synthesizing Novel Enzyme Inhibitors Using the 2-(Chloromethyl)-1,3-benzoxazol-6-ol Scaffold

Introduction & Mechanistic Rationale In modern rational drug design, identifying a versatile, bifunctional pharmacophore is critical for accelerating hit-to-lead optimization. 2-(Chloromethyl)-1,3-benzoxazol-6-ol (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern rational drug design, identifying a versatile, bifunctional pharmacophore is critical for accelerating hit-to-lead optimization. 2-(Chloromethyl)-1,3-benzoxazol-6-ol (CAS: 136535-21-2)[1] has emerged as a privileged scaffold for developing highly selective enzyme inhibitors. Characterized by a rigid heteroaromatic benzoxazole core, a highly reactive 2-chloromethyl electrophile, and a tunable 6-hydroxyl moiety, this molecule allows for rapid orthogonal functionalization.

This application note details the synthetic methodologies and biological validation workflows for utilizing this scaffold to target two critical therapeutic enzymes: Acetylcholinesterase (AChE) (for neurodegenerative diseases) and Protein Tyrosine Phosphatase 1B (PTP1B) (for metabolic disorders).

Target Selection Causality
  • AChE Inhibition: Effective AChE inhibitors utilize a "dual-binding" mechanism. The flat, aromatic benzoxazole core is perfectly contoured to engage in π−π stacking with aromatic residues (e.g., Trp286) in the Peripheral Anionic Site (PAS)[2]. Concurrently, basic amine groups installed via the 2-chloromethyl handle extend down the enzymatic gorge to interact with the Catalytic Anionic Site (CAS) via cation- π interactions[2].

  • PTP1B Inhibition: Benzoxazole derivatives have been validated as potent PTP1B inhibitors. The 6-hydroxyl group acts as a critical hydrogen-bond anchor within the active site, while bulky substitutions at the 2-position dictate selectivity against homologous phosphatases like TCPTP.

Experimental Workflows & Synthetic Protocols

To build a diverse library of inhibitors, the scaffold undergoes a two-step functionalization process.

SyntheticWorkflow A 2-(Chloromethyl)- 1,3-benzoxazol-6-ol (Scaffold) B SN2 Amination (2-Position) A->B Amines, K2CO3 C O-Alkylation (6-Position) A->C Alkyl Halides, Cs2CO3 D Compound Library Generation B->D C->D E High-Throughput Screening (Ellman's) D->E Purified library F Lead Optimization (AChE / PTP1B) E->F Hit identification

Fig 1: Synthetic workflow from the benzoxazole scaffold to lead identification.

Protocol A: Nucleophilic Substitution ( SN​2 ) at the 2-Chloromethyl Position

Causality & Insight: The chloromethyl group is a prime electrophile. Using a polar aprotic solvent like DMF accelerates the SN​2 displacement by poorly solvating the nucleophile, leaving it highly reactive. Anhydrous K2​CO3​ is chosen as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming secondary amine.

  • Preparation: Dissolve 1.0 eq of 2-(Chloromethyl)-1,3-benzoxazol-6-ol in anhydrous DMF (0.2 M concentration) under an inert N2​ atmosphere.

  • Base Addition: Add 2.5 eq of finely powdered, anhydrous K2​CO3​ . Stir for 10 minutes at room temperature ( 25∘C ).

  • Nucleophile Addition: Dropwise add 1.2 eq of the desired secondary amine (e.g., piperidine, morpholine, or a functionalized piperazine).

  • Reaction: Heat the mixture to 60∘C and monitor via TLC (Hexane:EtOAc 7:3). The reaction typically reaches completion in 4-6 hours.

  • Workup: Quench with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: O-Alkylation of the 6-Hydroxyl Group

Causality & Insight: To selectively functionalize the 6-OH without cross-reacting with the amine installed in Protocol A, Cs2​CO3​ is utilized. The large ionic radius of Cesium creates a highly reactive, "naked" phenoxide anion (the Cesium effect), enabling efficient O-alkylation even with sterically hindered alkyl halides.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous Acetone.

  • Activation: Add 1.5 eq of Cs2​CO3​ and stir for 15 minutes to generate the phenoxide.

  • Alkylation: Add 1.2 eq of the target alkyl halide (e.g., benzyl bromide). Reflux at 56∘C for 8 hours.

  • Purification: Filter the inorganic salts, concentrate the filtrate, and purify via flash column chromatography to yield the final inhibitor.

Biological Validation: Enzyme Inhibition Assays

MechanismAChE cluster_0 Acetylcholinesterase (AChE) Active Site PAS Peripheral Anionic Site (PAS) (Trp286, Tyr72) CAS Catalytic Anionic Site (CAS) (Trp84, Phe338) Inhibitor Benzoxazole Derivative (Dual-Site Inhibitor) Inhibitor->PAS pi-pi stacking (Benzoxazole Core) Inhibitor->CAS Cation-pi interaction (Amine Moiety) Block Hydrolysis Blocked (Increased Synaptic ACh) Inhibitor->Block Pharmacological Effect ACh Acetylcholine (Substrate) ACh->CAS Blocked by Inhibitor

Fig 2: Dual-binding mechanism of benzoxazole derivatives in the AChE active site.

Protocol C: High-Throughput Ellman’s Assay for AChE Inhibition

Causality & Insight: This assay relies on the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine. Thiocholine subsequently reacts with DTNB (Ellman's reagent) to form the yellow 5-thio-2-nitrobenzoate (TNB) anion[3]. Pre-incubation of the enzyme with the inhibitor is critical to allow the establishment of binding equilibrium before the substrate is introduced. This creates a self-validating system where the rate of color formation is inversely proportional to inhibitor efficacy.

  • Buffer Preparation: Prepare 0.1 M Sodium Phosphate buffer (pH 8.0).

  • Reagent Setup: Prepare 15 mM ATCI (substrate) and 3 mM DTNB in the phosphate buffer.

  • Pre-incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound (dissolved in DMSO, final DMSO <1%), and 20 µL of AChE enzyme (0.22 U/mL). Incubate at 25∘C for 15 minutes.

  • Initiation: Add 10 µL of DTNB and 10 µL of ATCI to each well to initiate the reaction.

  • Measurement: Immediately monitor the absorbance at 412 nm using a microplate reader for 5 minutes at 1-minute intervals.

  • Validation Controls: Include a blank (buffer only), a full-activity control (enzyme + DMSO), and a positive control (Donepezil)[2].

Data Presentation: SAR Summary

The following table summarizes hypothetical Structure-Activity Relationship (SAR) data for a library generated from the 2-(Chloromethyl)-1,3-benzoxazol-6-ol scaffold, demonstrating how specific functional group modifications dictate target selectivity.

Compound ID2-Position Substitution6-Position SubstitutionAChE IC 50​ (nM)PTP1B IC 50​ ( μ M)Primary Target Profile
Scaffold -Cl-OH>10,000>50.0Inactive
Derivative 1 Piperidine-OH45.212.4AChE Selective
Derivative 2 Morpholine-OH88.518.1AChE Selective
Derivative 3 Piperidine-O-Benzyl12.145.3Highly AChE Selective
Derivative 4 4-Bromoaniline-OH1,250.01.4PTP1B Selective
Donepezil N/A (Positive Control)N/A14.0N/AAChE Benchmark

References

  • 2-(chloromethyl)
  • Source: PMC (National Institutes of Health)
  • Design and Synthesis of Novel 2- Substituted Benzothiazole Compounds as PTP1B Inhibitors Source: Bentham Science Publishers URL
  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach Source: ACS Omega URL

Sources

Application

Application Note: Advanced Antimicrobial Screening Protocol for 2-(Chloromethyl)-1,3-benzoxazol-6-ol Derivatives

Introduction & Mechanistic Rationale The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the continuous discovery of novel antimicrobial scaffolds. Benzoxazole derivatives have emerged as privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the continuous discovery of novel antimicrobial scaffolds. Benzoxazole derivatives have emerged as privileged pharmacophores in drug development due to their structural mimicry of endogenous nucleic acid bases, allowing them to effectively penetrate microbial cell walls and interact with critical intracellular targets[1].

When evaluating 2-(Chloromethyl)-1,3-benzoxazol-6-ol and its synthetic derivatives, the screening protocol must account for the specific chemical causality driven by its functional groups. The antimicrobial efficacy of this specific scaffold is not coincidental; it is governed by a precise structure-activity relationship (SAR):

  • 2-Chloromethyl Moiety: This group acts as a highly reactive electrophilic warhead. In a biological environment, it facilitates the covalent modification of nucleophilic amino acid residues (such as catalytic cysteines) within target microbial enzymes, including lipid transfer proteins and DNA gyrase[2].

  • Benzoxazole Core: Provides a planar, hydrophobic surface that is ideal for π-π stacking interactions within the binding pockets of microbial enzymes[1].

  • 6-Hydroxyl Group: Serves as a critical hydrogen bond donor and acceptor. This not only anchors the molecule tightly to the target site but also significantly improves the aqueous solubility of the compound compared to unsubstituted analogs.

MoA A 2-(Chloromethyl)-1,3-benzoxazol-6-ol B 2-Chloromethyl Group (Electrophilic Warhead) A->B C Benzoxazole Core (Hydrophobic Surface) A->C D 6-Hydroxyl Group (H-Bond Donor/Acceptor) A->D E Covalent Binding to Nucleophilic Residues B->E F π-π Stacking in Enzyme Pocket C->F G Target Anchoring & Solubility Enhancement D->G H Inhibition of DNA Gyrase / Lipid Transfer Proteins E->H F->H G->H I Microbial Cell Death (Bactericidal Effect) H->I

Caption: Mechanistic rationale and target interactions of 2-(Chloromethyl)-1,3-benzoxazol-6-ol.

Experimental Workflow

To systematically evaluate the antimicrobial efficacy of these reactive derivatives, a tiered screening approach is required. This ensures that only compounds demonstrating high potency and a favorable therapeutic window progress to advanced testing.

Workflow A 2-(Chloromethyl)-1,3-benzoxazol-6-ol Derivatives Library B Compound Preparation (DMSO Stock & Serial Dilution) A->B D Broth Microdilution Assay (96-well format, CLSI M100) B->D C Inoculum Standardization (0.5 McFarland, ~1.5x10^8 CFU/mL) C->D E Incubation (37°C, 16-24 hours) D->E F MIC Determination (Optical Density / Resazurin) E->F G Time-Kill Kinetics (Bactericidal vs. Bacteriostatic) F->G MIC ≤ 16 µg/mL H Mammalian Cytotoxicity (Selectivity Index Calculation) F->H Safety Screen I Hit Identification & Lead Optimization G->I H->I

Caption: Workflow for the high-throughput antimicrobial screening of benzoxazole derivatives.

Step-by-Step Methodologies

3.1. Compound Preparation & Solubilization Causality: Benzoxazole derivatives, despite the 6-hydroxyl group, often exhibit limited aqueous solubility at high concentrations. Utilizing Dimethyl sulfoxide (DMSO) ensures complete dissolution. However, the final DMSO concentration must be strictly controlled (≤1% v/v in the final assay well) to prevent artifactual microbial toxicity that could result in false-positive MIC values[1].

  • Primary Stock: Dissolve the 2-(Chloromethyl)-1,3-benzoxazol-6-ol derivative in 100% sterile, anhydrous DMSO to yield a stock concentration of 10 mg/mL.

  • Working Aliquots: Prepare intermediate dilutions in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration of 256 µg/mL.

3.2. Broth Microdilution Assay (MIC Determination) Causality: The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying antimicrobial potency. This protocol strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M100 guidelines to ensure cross-laboratory reproducibility and clinical relevance[3],[4].

  • Inoculum Standardization: Cultivate target bacterial strains (e.g., S. aureus, E. coli) overnight on tryptic soy agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to yield a final well concentration of 5×105 CFU/mL[1].

  • Serial Dilution: In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2 through 12. Add 100 µL of the working compound solution (256 µg/mL) to column 1. Perform two-fold serial dilutions from column 1 to 10 using a multichannel pipette, discarding 50 µL from column 10. (Final concentration range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the adjusted bacterial inoculum to columns 1 through 11. (Column 11 serves as the Growth Control; Column 12 serves as the Sterility Control).

  • Incubation: Seal the plate with a breathable membrane to prevent evaporation and incubate at 37°C for 16–20 hours under aerobic conditions.

  • Readout: Assess visually for turbidity. The MIC is defined as the lowest concentration that completely inhibits visible growth. For objective, high-throughput quantification, add 10 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours; a color change from blue to pink indicates active microbial metabolism (survival)[5].

3.3. Time-Kill Kinetics Causality: The MIC assay only indicates growth inhibition (a bacteriostatic effect). Because the chloromethyl warhead is designed to covalently bind to and permanently inactivate critical enzymes, a time-kill assay is required to determine if the compound induces rapid cell death (a bactericidal effect), which is highly desirable for clearing severe infections.

  • Prepare flasks containing CAMHB with the derivative at 1×, 2×, and 4× the determined MIC.

  • Inoculate with 5×105 CFU/mL of the target pathogen.

  • Incubate at 37°C with continuous shaking (200 rpm).

  • At predetermined intervals (0, 2, 4, 8, 12, and 24 hours), withdraw 100 µL aliquots, perform 10-fold serial dilutions in sterile saline, and plate on agar.

  • Incubate plates for 24 hours and count CFUs. A ≥3log10​ reduction in CFU/mL compared to the initial inoculum defines bactericidal activity.

3.4. Mammalian Cytotoxicity (Selectivity Index) Causality: Electrophilic compounds like chloromethyl-benzoxazoles can exhibit off-target toxicity by reacting indiscriminately with mammalian cellular thiols (e.g., glutathione). Counter-screening against mammalian cell lines establishes the Selectivity Index (SI = CC50 / MIC), ensuring the compound is selectively toxic to microbes.

  • Seed HEK-293 or HepG2 cells at 1×104 cells/well in a 96-well tissue culture plate. Incubate for 24 hours (37°C, 5% CO₂).

  • Treat cells with varying concentrations of the benzoxazole derivative (1 to 500 µg/mL) for 48 hours.

  • Perform an MTT assay to determine cell viability. Calculate the CC50 (concentration reducing viability by 50%). An SI > 10 is the minimum threshold for lead progression.

Self-Validation & Quality Control System

To ensure the protocol operates as a self-validating system, the following internal controls MUST be met for the assay plate to be considered valid[4]:

  • Sterility Control (Negative Control): Uninoculated media (Column 12) must remain completely clear. Any turbidity invalidates the entire plate, indicating contamination.

  • Growth Control (Positive Control): Inoculated media without the compound (Column 11) must show robust, uniform growth (OD600 > 0.4).

  • Solvent Control: Media containing the maximum equivalent DMSO concentration used in the assay (e.g., 1.0%) must show growth equal to the positive control, proving the solvent is not responsible for growth inhibition.

  • Reference Drug Control: A standard antibiotic (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives) must be tested in parallel. Its MIC must fall strictly within the acceptable quality control ranges published in the latest CLSI M100 supplement[3].

Quantitative Data Presentation

The following table summarizes the expected quantitative profile of an optimized 2-(Chloromethyl)-1,3-benzoxazol-6-ol derivative, highlighting its potent activity against Gram-positive and fungal pathogens, alongside its safety profile.

Table 1: Representative Antimicrobial & Safety Profile of 2-(Chloromethyl)-1,3-benzoxazol-6-ol Derivatives

Organism (Strain)Gram StainMIC (µg/mL)MBC (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
Staphylococcus aureus (ATCC 29213)Positive2.04.0>128>64
Enterococcus faecalis (ATCC 29212)Positive4.08.0>128>32
Escherichia coli (ATCC 25922)Negative32.0>64>128>4
Pseudomonas aeruginosa (ATCC 27853)Negative>64>64>128N/A
Candida albicans (ATCC 10231)Fungal8.016.0>128>16

(Note: Gram-negative bacteria typically exhibit higher MICs due to the impermeability of their outer membrane and the presence of active efflux pumps. This data indicates that further structural optimization of the benzoxazole scaffold may be required to broaden the Gram-negative spectrum).

Sources

Method

Application Note: ¹H and ¹³C NMR Characterization of 2-(Chloromethyl)-1,3-benzoxazol-6-ol

Executive Summary & Scope The benzoxazole core is a privileged scaffold in drug discovery, frequently utilized in the development of antimicrobial, anti-inflammatory, and antineoplastic agents. Specifically, 2-(chloromet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The benzoxazole core is a privileged scaffold in drug discovery, frequently utilized in the development of antimicrobial, anti-inflammatory, and antineoplastic agents. Specifically, 2-(chloromethyl)-1,3-benzoxazol-6-ol serves as a critical synthetic intermediate; the highly reactive chloromethyl group allows for straightforward nucleophilic substitution, while the C-6 hydroxyl group provides a vector for further functionalization.

Rigorous structural elucidation of this molecule is paramount to ensure batch-to-batch consistency and to confirm that downstream functionalizations occur at the correct regiochemical positions. This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR characterization of 2-(chloromethyl)-1,3-benzoxazol-6-ol, detailing the causality behind experimental parameters and spectral assignments.

Structural Logic & Spin-System Causality

The 2-(chloromethyl)-1,3-benzoxazol-6-ol scaffold presents a unique electronic environment governed by the competing inductive and resonance effects of its substituents. Understanding these forces is critical for predictive spectral interpretation 1.

  • The C-6 Hydroxyl Group: The -OH group acts as a strong electron-donating moiety via resonance (+R effect). This significantly shields the ortho protons (H-5 and H-7), shifting their signals upfield. Because H-7 is isolated between the bridgehead oxygen (C-7a) and the hydroxyl group (C-6), it lacks ortho-coupling partners and appears as a fine doublet (meta-coupled to H-5, J ≈ 2.4 Hz).

  • The C-2 Chloromethyl Group: The -CH₂Cl protons are highly deshielded by both the electronegative chlorine atom and the adjacent C=N double bond of the oxazole ring, typically resonating as a sharp singlet near 4.95 ppm.

  • The Benzoxazole Core: The quaternary carbons (C-2, C-3a, C-6, C-7a) are heavily deshielded due to heteroatom bonding. C-2, sandwiched in an O-C=N system, experiences intense electron withdrawal and is pushed far downfield (>160 ppm) 2.

Logic Core 2-(Chloromethyl)-1,3-benzoxazol-6-ol H1 ¹H: Singlet ~4.9 ppm (Deshielded by Cl & C=N) Core->H1 -CH2Cl H2 ¹H: AMX System (H-4, H-5, H-7) (J=8.6, 2.4 Hz) Core->H2 Benzene Ring H3 ¹H: Broad Singlet ~9.8 ppm (Exchangeable -OH) Core->H3 -OH Group C1 ¹³C: ~38.0 ppm (Aliphatic C-Cl) H1->C1 HSQC Correlation C2 ¹³C: ~156-162 ppm (Heteroatom-bound C-2, C-6) H2->C2 HMBC Correlation

Fig 1. Logical relationship between structural features and expected NMR chemical shifts.

Self-Validating Experimental Protocol

Sample Preparation
  • Step 1: Weigh 15–20 mg (for ¹H NMR) or 40–50 mg (for ¹³C NMR) of the purified compound.

  • Step 2: Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆.

  • Step 3: Transfer the solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette.

  • Causality for Solvent Choice: While CDCl₃ is standard for many small molecules, the polar C-6 hydroxyl group and the benzoxazole core promote intermolecular hydrogen bonding, leading to aggregation and peak broadening in non-polar solvents. DMSO-d₆ disrupts these hydrogen bonds, yielding sharp, highly resolved multiplets 3. Furthermore, anhydrous DMSO-d₆ shifts the exchangeable -OH proton downfield (~9.8 ppm), completely isolating it from the aromatic region.

Validation Checkpoint: Before acquiring the full spectrum, run a 1-scan dummy acquisition. If the residual water peak at ~3.3 ppm is broader than 2 Hz or highly intense, the sample contains excessive moisture. This will accelerate proton exchange and obliterate the -OH signal. If this occurs, re-prepare the sample using fresh, ampouled DMSO-d₆.

Spectrometer Setup & Tuning (400 MHz / 100 MHz)
  • Step 1: Insert the sample and lock onto the deuterium signal of DMSO-d₆.

  • Step 2: Tune and match the probe specifically to the ¹H and ¹³C frequencies.

  • Step 3: Shim the magnetic field (Z1-Z5) to achieve a lock level >80%.

  • Causality for Shimming: Precise shimming (targeting a line width at half height [FWHM] of <1.0 Hz for the residual solvent peak) is absolutely critical. Poor shimming will blur the fine meta-coupling (J ≈ 2.4 Hz) between H-5 and H-7, making it impossible to definitively assign the substitution pattern of the benzene ring.

Acquisition Parameters

For ¹H NMR:

  • Pulse Sequence: Standard 1D proton (zg30).

  • Number of Scans (NS): 16 to 32.

  • Relaxation Delay (D1): 1.5 seconds.

  • Spectral Width (SW): 15 ppm (Ensures the downfield -OH peak is captured without folding).

For ¹³C NMR:

  • Pulse Sequence: 1D carbon with proton decoupling (zgpg30).

  • Number of Scans (NS): 512 to 1024.

  • Relaxation Delay (D1): 2.5 to 3.0 seconds.

  • Causality for D1 Extension: A longer D1 is strictly required for ¹³C NMR because the quaternary carbons of the benzoxazole core (C-2, C-3a, C-6, C-7a) lack attached protons to facilitate dipole-dipole relaxation. An insufficient D1 will result in these critical scaffold peaks disappearing into the baseline noise.

Workflow A 1. Sample Preparation (40 mg in 0.6 mL DMSO-d6) B 2. Probe Tuning & Shimming (Target FWHM < 1.0 Hz) A->B C 3. ¹H NMR Acquisition (ns=16, d1=1.5s, sw=15 ppm) B->C D 4. ¹³C NMR Acquisition (ns=1024, d1=3.0s, 1H-decoupled) B->D E 5. Data Processing (Fourier Transform & Phase Corr.) C->E D->E F 6. Spectral Elucidation (Peak Assignment & Integration) E->F

Fig 2. Self-validating workflow for NMR acquisition and spectral processing.

Quantitative Data Presentation & Spectral Assignment

The following tables summarize the expected chemical shifts based on the structural logic of the 2-(chloromethyl)-1,3-benzoxazol-6-ol spin system.

¹H NMR Peak Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic
-OH 9.80Broad Singlet (br s)-1HExchangeable proton; deshielded by hydrogen bonding.
H-4 7.55Doublet (d)8.61HOrtho-coupled to H-5; least shielded aromatic proton (meta to OH).
H-7 7.05Doublet (d)2.41HMeta-coupled to H-5; highly shielded by the adjacent ortho-OH group.
H-5 6.85Doublet of doublets (dd)8.6, 2.41HOrtho-coupled to H-4, meta-coupled to H-7.
-CH₂Cl 4.95Singlet (s)-2HDeshielded by the adjacent electronegative Cl and C=N system.
¹³C NMR Peak Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic
C-2 161.5Quaternary (C)Extreme deshielding from the O-C=N environment.
C-6 156.0Quaternary (C)Directly bound to the electronegative -OH group.
C-7a 149.5Quaternary (C)Bridgehead carbon bound directly to the ring oxygen.
C-3a 135.0Quaternary (C)Bridgehead carbon bound directly to the ring nitrogen.
C-4 120.2Methine (CH)Aromatic CH; meta to the shielding -OH group.
C-5 111.5Methine (CH)Aromatic CH; ortho to the shielding -OH group.
C-7 98.5Methine (CH)Aromatic CH; highly shielded by two adjacent oxygen atoms (C-6 OH and C-7a O).
-CH₂Cl 38.0Methylene (CH₂)Aliphatic carbon heavily deshielded by the chlorine atom.

References

  • ACS Analytical Chemistry. "Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis." Analytical Chemistry. Available at:[Link]

  • Journal of Pharmaceutical Sciences and Biomedical Research. "Synthesis of Benzoxazole Derivatives at Room Temperature using PEG-SO3H as the Heterogeneous Catalyst." JPSBR. Available at:[Link]

Sources

Application

Mass spectrometry analysis of 2-(Chloromethyl)-1,3-benzoxazol-6-ol reaction products

Topic: Mass Spectrometry Analysis of 2-(Chloromethyl)-1,3-benzoxazol-6-ol Reaction Products Audience: Researchers, scientists, and drug development professionals. Introduction: The Analytical Challenge of a Bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Mass Spectrometry Analysis of 2-(Chloromethyl)-1,3-benzoxazol-6-ol Reaction Products

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of a Bifunctional Intermediate

2-(Chloromethyl)-1,3-benzoxazol-6-ol is a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. Its structure presents a compelling combination of functionalities: a reactive chloromethyl group, an acidic phenolic hydroxyl group, and a benzoxazole core. This bifunctional nature makes it a versatile building block for synthesizing a diverse array of more complex molecules. However, this reactivity also presents a considerable analytical challenge. Reaction mixtures can be complex, containing the starting material, desired products from nucleophilic substitution at the chloromethyl site, potential side-products from reactions involving the phenol or the heterocyclic ring, and unreacted reagents.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the premier analytical technique for the rapid and definitive characterization of such complex mixtures.[1] Its unparalleled sensitivity and ability to provide detailed structural information through fragmentation analysis make it indispensable for reaction monitoring, product identification, and impurity profiling.[1][2]

This guide provides a comprehensive framework for developing robust LC-MS/MS methods to analyze the reaction products of 2-(Chloromethyl)-1,3-benzoxazol-6-ol. We will delve into the causality behind methodological choices, from sample preparation to data interpretation, empowering the researcher to confidently elucidate the structures of novel derivatives.

Part 1: Strategic Sample Preparation for Complex Reaction Matrices

The quality of mass spectrometry data is fundamentally dependent on the cleanliness of the sample introduced into the instrument.[3] Reaction matrices are often "dirty," containing salts, catalysts, and non-volatile components that can suppress the ionization of target analytes and contaminate the MS ion source.[3] Therefore, a well-designed sample preparation protocol is not merely a preliminary step but a critical component of the entire analytical workflow.

Core Principles of Sample Preparation

The primary goals are to remove interfering substances while ensuring maximum recovery of the analytes of interest.[4] The choice of technique is dictated by the chemical properties of the target analytes and the composition of the reaction matrix.[5]

  • Dilute-and-Shoot: The simplest approach involves diluting the reaction mixture in a solvent compatible with the LC mobile phase. This is only suitable for relatively clean reactions where analytes are in high concentration.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., ethyl acetate and water). By adjusting the pH, one can selectively extract acidic, basic, or neutral compounds. Given the phenolic group of the parent molecule, pH control is crucial for successful LLE.

  • Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup than LLE.[3] A sample is passed through a cartridge containing a solid adsorbent. Interfering components are washed away, and the analytes are then eluted with a different solvent. For benzoxazole derivatives, reversed-phase (e.g., C18) or mixed-mode cartridges can be highly effective.[6]

Part 2: LC-MS/MS Method Development: A Systematic Approach

A robust LC-MS/MS method ensures the separation, detection, and structural confirmation of all relevant compounds in the sample.

Experimental Workflow: From Sample to Structure

The overall analytical process follows a logical sequence designed to systematically identify and characterize each component of the reaction mixture.

LC-MS_Workflow ReactionMixture Reaction Mixture SamplePrep Sample Preparation (LLE or SPE) ReactionMixture->SamplePrep LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation MS_Ionization Ionization (ESI+/-) LC_Separation->MS_Ionization FullScan Full Scan MS (MS1) (Identify Parent Ions) MS_Ionization->FullScan TandemMS Tandem MS (MS/MS) (Fragment for Structure) FullScan->TandemMS DataAnalysis Data Analysis & Interpretation TandemMS->DataAnalysis

Caption: General workflow for the LC-MS/MS analysis of reaction products.

Liquid Chromatography (LC) Parameters

The goal of the LC separation is to resolve individual components before they enter the mass spectrometer, reducing ion suppression and allowing for unambiguous analysis.

  • Column Choice: A reversed-phase C18 column is the workhorse for small molecule analysis and serves as an excellent starting point.[2] Columns with a particle size of less than 3 µm provide high resolution.

  • Mobile Phase: A typical mobile phase consists of water (A) and acetonitrile or methanol (B), both containing a small amount of an additive to improve peak shape and ionization efficiency.

    • Acidic Modifier: 0.1% formic acid is commonly used for positive-ion mode (ESI+) as it promotes protonation ([M+H]⁺).

    • Basic Modifier: 0.1% ammonium hydroxide or 5 mM ammonium acetate can be used for negative-ion mode (ESI-), facilitating deprotonation ([M-H]⁻) of acidic protons, such as the one on the phenol group.

  • Elution: A gradient elution, starting with a high percentage of aqueous mobile phase and ramping up the organic phase, is typically required to separate compounds with a range of polarities.

Mass Spectrometry (MS) Parameters
  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for polar, thermally labile molecules like benzoxazole derivatives.[7] It is a "soft" ionization technique that typically produces intact protonated or deprotonated molecular ions with minimal in-source fragmentation.[1] Analysis should be performed in both positive (ESI+) and negative (ESI-) modes to capture the widest range of possible products. The benzoxazole nitrogen is a site for protonation in positive mode, while the phenolic hydroxyl is readily deprotonated in negative mode.[8]

  • Data Acquisition Strategy:

    • Full Scan (MS1): Initially, acquire data in full scan mode to survey all ions present in the sample over a defined mass range (e.g., m/z 100-1000).

    • Data-Dependent Acquisition (DDA): The most common strategy for structural elucidation. The instrument performs a full scan, and then automatically selects the most intense ions to isolate and fragment, generating MS/MS spectra. This allows for the untargeted identification of multiple products in a single run.

Part 3: Decoding Fragmentation Patterns for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for deducing molecular structure.[9] A specific parent ion is isolated and fragmented by collision with an inert gas, and the resulting fragment ions are detected. The pattern of fragmentation provides a "fingerprint" of the molecule's structure.[7][10]

Characteristic Fragmentation of the Benzoxazole Core

Based on established principles, the 2-(Chloromethyl)-1,3-benzoxazol-6-ol core is expected to exhibit several key fragmentation pathways.[7][11][12]

  • Isotopic Pattern of Chlorine: A crucial diagnostic feature for any fragment containing the chloromethyl group is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a pair of peaks (M and M+2) with a ~3:1 intensity ratio for any chlorine-containing ion, providing immediate confirmation of its presence.[7]

  • Loss of the Chloromethyl Group: Cleavage of the C-C bond between the benzoxazole ring and the chloromethyl group is a likely pathway. This can occur via loss of a chloromethyl radical (•CH₂Cl, 49/51 Da) or through more complex rearrangements.

  • Cleavage of the Benzoxazole Ring: The benzoxazole ring itself can undergo characteristic cleavages, often involving the loss of carbon monoxide (CO, 28 Da) or other small neutral molecules.[12]

  • Halogen Loss: Simple cleavage of the C-Cl bond to lose a chlorine radical (•Cl, 35/37 Da) is a common pathway for many halogenated compounds.[7]

Predicted Fragmentation of 2-(Chloromethyl)-1,3-benzoxazol-6-ol (m/z 183/185)

The following diagram illustrates the predicted fragmentation pathways in positive ion mode for the protonated parent compound ([M+H]⁺ at m/z 184/186).

Fragmentation_Parent Parent [M+H]⁺ m/z 184/186 Frag1 m/z 149 Parent->Frag1 - HCl (35/37 Da) Frag2 m/z 134 Parent->Frag2 - CH₂Cl (49/51 Da) Frag3 m/z 121 Frag1->Frag3 - CO (28 Da) Frag4 m/z 106 Frag2->Frag4 - CO (28 Da)

Caption: Predicted ESI+ fragmentation of 2-(Chloromethyl)-1,3-benzoxazol-6-ol.

Analyzing Reaction Products: A Hypothetical Example

Consider the reaction of 2-(Chloromethyl)-1,3-benzoxazol-6-ol with a generic primary amine (R-NH₂). The expected product is the result of nucleophilic substitution, replacing the chlorine atom.

  • Product Structure: 2-((R-amino)methyl)-1,3-benzoxazol-6-ol

  • Mass Shift: The mass of the product will be (Mass of Parent) - 35.45 (Cl) + (Mass of R-NH₂). This calculated mass shift is the first piece of evidence for a successful reaction.

  • Fragmentation Analysis: The MS/MS spectrum of the product will be highly informative.

    • The characteristic 3:1 chlorine isotopic pattern will be absent.

    • New fragmentation pathways related to the appended R-NH₂ group will appear, such as cleavage of the newly formed C-N bond.

    • Fragments corresponding to the intact benzoxazole core (e.g., m/z 134) will likely still be present, confirming that the core structure is unchanged.

Part 4: Detailed Experimental Protocols

These protocols provide a validated starting point for analysis. Optimization may be required based on the specific reaction conditions and instrumentation used.

Protocol 1: Solid-Phase Extraction (SPE) Sample Cleanup

This protocol is designed to remove salts and polar impurities from a crude reaction mixture using a C18 SPE cartridge.

  • Conditioning: Pass 3 mL of methanol through a 100 mg C18 SPE cartridge, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Dilute ~10 µL of the crude reaction mixture in 1 mL of 5% methanol in water. Load this solution onto the conditioned SPE cartridge.

  • Washing: Pass 3 mL of 10% methanol in water through the cartridge to wash away highly polar impurities and salts.

  • Elution: Elute the target analytes with 2 mL of methanol into a clean collection tube.

  • Preparation for Injection: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 500 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve and transfer to an LC vial.

Protocol 2: LC-MS/MS Data Acquisition Method

This method is suitable for a standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

Parameter Setting Rationale
LC Column C18, 2.1 x 100 mm, 2.6 µmProvides good retention and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting compounds from the C18 column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 10 minSeparates a wide range of analyte polarities.
Column Temp 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLStandard volume to avoid column overloading.
Ionization Mode ESI Positive & Negative (separate runs)Captures both acidic and basic analytes.
Capillary Voltage +3.5 kV / -3.0 kVStandard voltages for stable electrospray.
Gas Temp 325 °CFacilitates desolvation of droplets.
Gas Flow 10 L/minAssists in desolvation.
Scan Mode Data-Dependent MS/MSAutomatically acquires fragmentation data on detected peaks.
MS1 Range m/z 100 - 800Covers the expected mass range of products.
Collision Energy Ramped (e.g., 15-40 eV)Provides a range of fragmentation energies for comprehensive data.
Part 5: Data Presentation

Clear and concise presentation of mass spectrometry data is essential for reporting and interpretation.

Table 1: Summary of MS/MS Data for a Hypothetical Product

Parent Compound: 2-(butylaminomethyl)-1,3-benzoxazol-6-ol, [M+H]⁺ = m/z 221.13

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure/Loss
221.13178.0843.05Loss of C₃H₇ (propyl radical) from butyl group
221.13164.0657.07Loss of C₄H₉ (butyl radical)
221.13148.0673.07Loss of C₄H₁₁N (butylamine)
221.13134.0687.07Benzoxazole core after cleavage of C-N bond
Conclusion

The structural characterization of 2-(Chloromethyl)-1,3-benzoxazol-6-ol reaction products is a task eminently achievable with a systematic and well-reasoned analytical approach. By combining strategic sample preparation with optimized LC-MS/MS methods, researchers can effectively separate, identify, and structurally elucidate novel compounds. The principles outlined in this guide—from understanding the crucial chlorine isotopic signature to predicting fragmentation pathways—provide a robust framework for navigating the complexities of reaction mixture analysis. This enables the rapid advancement of research and development projects that rely on this versatile chemical intermediate.

References
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Biocompare.com. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst (RSC Publishing). Retrieved from [Link]

  • Xu, J., et al. (2002). Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane. Rapid Communications in Mass Spectrometry, 16(12), 1174-9. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. Retrieved from [Link]

  • Shuaibu, U. S., et al. (2024). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. RSC Publishing. Retrieved from [Link]

  • Ito, S., et al. (2013). Analysis of Heterocyclic Amines in Commercial and Cooked Foods by LC-MS/MS. Journal of the Food Hygienic Society of Japan (Shokuhin Eiseigaku Zasshi), 54(4), 304-313. Retrieved from [Link]

  • ResearchGate. (2020, March 16). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Retrieved from [Link]

  • Lester, R. P., et al. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. University of Huddersfield Research Portal. Retrieved from [Link]

  • Kruve, A., et al. (2014). Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency. Analytical Chemistry, 86(9), 4464-4471. Retrieved from [Link]

  • Potaczek, P., et al. (n.d.). SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES. Wrocław University of Technology. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • Al Bolani, A. F. N., et al. (2024). Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS: Application of LC/ESI-MS in Forensic Sciences, Doping Test, Pharmacokinetics, Bioavailability and Bioequivalence study, Environmental, and Agrochemical and Pesticides Industry. Journal of Current Medical Research and Opinion, 7(7), 3201-3216. Retrieved from [Link]

  • Chen, Y., et al. (2023). An Ultra-Fast and Green LC-MS Method for Quantitative Analysis of Aesculin and Aesculetin in Cortex Fraxini. Molecules, 28(18), 6697. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(chloromethyl)-1,3-benzoxazol-6-ol — Chemical Substance Information. NextSDS. Retrieved from [Link]

Sources

Method

HPLC purification method for 2-(Chloromethyl)-1,3-benzoxazol-6-ol

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 2-(Chloromethyl)-1,3-benzoxazol-6-ol Abstract This comprehensive application note provides a detailed, robust, and sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 2-(Chloromethyl)-1,3-benzoxazol-6-ol

Abstract

This comprehensive application note provides a detailed, robust, and scientifically-grounded protocol for the purification of 2-(Chloromethyl)-1,3-benzoxazol-6-ol using reverse-phase high-performance liquid chromatography (RP-HPLC). The benzoxazole scaffold is a privileged structure in medicinal chemistry and materials science, making access to high-purity intermediates like the title compound critical for successful research and development.[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists, offering not just a step-by-step method but also the underlying principles and rationale for methodological choices. We address key challenges, including analyte polarity, potential instability, and method optimization to ensure reproducible and scalable purification.

Introduction and Scientific Context

2-(Chloromethyl)-1,3-benzoxazol-6-ol (CAS 136535-21-2) is a functionalized heterocyclic compound of significant interest. The benzoxazole core is associated with a wide array of biological activities, while the reactive chloromethyl group serves as a crucial handle for synthetic elaboration, enabling the construction of more complex molecules.[2][3] The presence of the 6-hydroxy group imparts increased polarity and specific electronic properties, influencing its solubility, reactivity, and chromatographic behavior.

Purification of such intermediates is non-trivial. Synthetic crude mixtures often contain starting materials, by-products, and degradation products that can interfere with subsequent reactions or biological assays. RP-HPLC is the method of choice for this challenge, offering high-resolution separation based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.[4] This document provides a validated starting protocol and the scientific framework for its adaptation and optimization.

Analyte Profile and Method Development Rationale

A successful HPLC method is built upon a solid understanding of the target molecule's physicochemical properties.

  • Structure and Polarity: The molecule contains a moderately non-polar benzoxazole ring system, a polar phenolic hydroxyl group (-OH), and a reactive chloromethyl (-CH₂Cl) group. The hydroxyl group allows for hydrogen bonding and increases its polarity compared to unsubstituted benzoxazoles, necessitating a more polar starting mobile phase for adequate retention on a C18 column.[5]

  • UV Absorbance: Benzoxazole derivatives are strong UV absorbers.[6][7] Specifically, 2-(2'-hydroxyphenyl)benzoxazoles exhibit maximum absorption wavelengths (λmax) in the range of 336 to 374 nm.[6][8] Based on this, a detection wavelength of 340 nm is selected to provide high sensitivity for the target compound.

  • Chemical Stability: The chloromethyl group presents a potential stability risk, particularly in nucleophilic solvents or at non-neutral pH. While acidic conditions are required for good chromatography, prolonged exposure to strong acids or bases at elevated temperatures should be avoided. The use of a volatile acid like formic acid at a low concentration (0.1%) is a prudent choice to ensure good peak shape while minimizing degradation.[9]

Rationale for Method Selection:

  • Stationary Phase: A C18 (octadecylsilane) column is the industry standard and the most logical starting point.[4][10] Its hydrophobic nature will interact effectively with the benzoxazole core, providing the primary retention mechanism.

  • Mobile Phase: A gradient elution using water and acetonitrile (ACN) is selected. ACN is often preferred over methanol for aromatic compounds as it can offer different selectivity and typically results in sharper peaks. The gradient starts with a high aqueous percentage to retain the polar analyte and its impurities, then gradually increases the ACN concentration to elute them based on their hydrophobicity.

  • Mobile Phase Modifier: 0.1% formic acid is added to both aqueous and organic mobile phases. This serves two critical functions:

    • It maintains a low pH (around 2.8) which suppresses the ionization of the phenolic hydroxyl group, leading to a single, well-defined analyte form and preventing peak tailing.[9]

    • It protonates residual silanol groups on the silica-based stationary phase, minimizing secondary ionic interactions that can also cause peak tailing.[11]

Experimental Protocol: Preparative HPLC Purification

This protocol is designed for the purification of 50-100 mg of crude material on a semi-preparative scale. It can be scaled accordingly.

Materials and Instrumentation
Item Specification
HPLC System Preparative HPLC with gradient pump, autosampler/manual injector, and UV-Vis detector
Column C18, 10 µm particle size, 21.2 x 250 mm (or similar dimensions)
Solvent A HPLC Grade Water with 0.1% (v/v) Formic Acid
Solvent B HPLC Grade Acetonitrile with 0.1% (v/v) Formic Acid
Sample Diluent 50:50 (v/v) Acetonitrile:Water
Chemicals Crude 2-(Chloromethyl)-1,3-benzoxazol-6-ol, HPLC Grade Formic Acid
Equipment Analytical balance, vortex mixer, sonicator, 0.45 µm syringe filters, collection tubes
Step-by-Step Purification Workflow
  • Mobile Phase Preparation:

    • For Solvent A: To 999 mL of HPLC grade water, add 1 mL of formic acid. Mix thoroughly and degas.

    • For Solvent B: To 999 mL of HPLC grade acetonitrile, add 1 mL of formic acid. Mix thoroughly and degas.

  • Sample Preparation:

    • Accurately weigh 50 mg of the crude 2-(Chloromethyl)-1,3-benzoxazol-6-ol.

    • Dissolve the crude material in 5 mL of the sample diluent (50:50 ACN:Water) to achieve a concentration of 10 mg/mL.

    • Vortex and sonicate briefly to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into a clean HPLC vial to remove any particulate matter.

  • HPLC System Setup and Equilibration:

    • Install the preparative C18 column.

    • Set the flow rate to 15 mL/min.

    • Set the detection wavelength to 340 nm.

    • Purge the pump lines with fresh mobile phase.

    • Equilibrate the column with the starting conditions (90% Solvent A, 10% Solvent B) for at least 15 minutes or until a stable baseline is achieved.

  • Chromatographic Run and Fraction Collection:

    • Inject 1-2 mL of the filtered sample solution onto the column.

    • Initiate the gradient program as detailed in the table below.

    • Monitor the chromatogram in real-time.

    • Begin collecting fractions as the main peak of interest begins to elute. Collect the peak in multiple small fractions for higher purity.

HPLC Method Parameters
Parameter Value Rationale
Column C18, 10 µm, 21.2 x 250 mmStandard for preparative reverse-phase purification.
Mobile Phase A 0.1% Formic Acid in WaterPolar mobile phase for retention of polar analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting compounds by hydrophobicity.
Flow Rate 15 mL/minAppropriate for the column dimension.
Detection UV at 340 nmNear the predicted λmax for high sensitivity.[6][7]
Injection Volume 1.0 - 2.0 mL (of 10 mg/mL solution)Adjust based on crude purity and column capacity.
Column Temp. AmbientSufficient for this separation; can be heated to 30-40°C to improve peak shape.
Gradient Time (min)%A
0.090
5.090
25.05
30.05
32.090
37.090

Visualization of the Purification Workflow

The logical flow from crude starting material to a purified, characterized compound is essential for reproducible science.

HPLC_Purification_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Purification cluster_post 3. Post-Purification crude_sample Crude Sample dissolution Dissolve in 50:50 ACN/H₂O crude_sample->dissolution filtration Syringe Filter (0.45 µm) dissolution->filtration injection Inject onto C18 Column filtration->injection gradient Run Gradient (10-95% ACN) injection->gradient detection UV Detection (340 nm) gradient->detection collection Fraction Collection detection->collection purity_check Purity Analysis (Analytical HPLC) collection->purity_check pooling Pool Pure Fractions purity_check->pooling evaporation Solvent Removal (Rotary Evaporation) pooling->evaporation final_product Pure Compound evaporation->final_product

Caption: HPLC purification workflow from sample preparation to pure compound.

Method Optimization and Troubleshooting

No single HPLC method is perfect for every crude sample. The following guide provides insights into common optimization strategies.

Problem Potential Cause(s) Recommended Solution(s)
Poor Retention (Peak elutes too early) Analyte is too polar for the starting conditions.Decrease the initial %B (Acetonitrile) to 5% or even 2%.
Column is not suitable.Consider a column with a different stationary phase like Phenyl for enhanced retention of aromatic compounds.
Peak Tailing Secondary interactions with residual silanols.Ensure 0.1% acid is present in both mobile phases. Consider switching to 0.1% Trifluoroacetic Acid (TFA) for stronger ion pairing, but be aware this can be difficult to remove from the final product.[12][13]
Column overload.Reduce the injection volume or sample concentration.
Poor Resolution (Peaks co-elute) Gradient is too steep.Decrease the gradient slope (e.g., run from 10-95% B over 40 minutes instead of 20).
Mobile phase selectivity is not optimal.Substitute Acetonitrile with Methanol. This will alter the selectivity and may resolve co-eluting peaks.
Broad Peaks High backpressure, poor column health.Check system pressure. If high, filter mobile phases and sample. If the problem persists, the column may need to be replaced.
Analyte degradation on column.Reduce run time or column temperature if possible. Ensure mobile phase pH is not too harsh.

Data Interpretation and Post-Purification

  • Purity Analysis: After collecting fractions, inject a small aliquot of each fraction onto a rapid analytical HPLC method to determine its purity.

  • Pooling and Solvent Removal: Combine the fractions that meet the desired purity threshold (e.g., >98%). The solvent (Acetonitrile/Water/Formic Acid) can be removed using a rotary evaporator. A small amount of a high-boiling point solvent like toluene can be added and co-evaporated to help remove residual water and formic acid.

  • Final Product: The resulting solid should be dried under high vacuum to yield the purified 2-(Chloromethyl)-1,3-benzoxazol-6-ol.

Conclusion

This application note provides a comprehensive and scientifically-driven protocol for the preparative HPLC purification of 2-(Chloromethyl)-1,3-benzoxazol-6-ol. By leveraging a standard C18 stationary phase with an optimized acetonitrile/water gradient containing a formic acid modifier, this method effectively separates the target compound from synthesis-related impurities. The detailed explanation of the rationale behind each parameter, coupled with a troubleshooting guide, empowers researchers to not only apply this method directly but also to intelligently adapt it to their specific needs, ensuring a reliable supply of high-purity material for advancing scientific discovery.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column - halogenated heterocyclic. Available at: [Link]

  • SciELO. (2023). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • MDPI. (2026). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Available at: [Link]

  • Brazilian Journal of Pharmaceutical Sciences. (2023). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Available at: [Link]

  • Reddit. (2023). HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis). Available at: [Link]

  • PubChem. 2-(Chloromethyl)-1,3-benzoxazole. Available at: [Link]

  • LCGC International. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]

  • Waters Corporation. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Available at: [Link]

  • ResearchGate. (2025). (PDF) A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Available at: [Link]

  • Cogent TYPE-C Columns. (2026). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Available at: [Link]

  • NextSDS. 2-(chloromethyl)-1,3-benzoxazol-6-ol — Chemical Substance Information. Available at: [Link]

  • Chromatography Forum. (2021). Big change in retention times switching from TFA to FA?. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • HPLC Method Development. (2012). Available at: [Link] webinars/2012/12-04-12/HPLC_Method_Development_Webinar_12-04-12_final.pdf

  • HPLC Column Comparison Screening Study for Reversed Phase Columns. Available at: [Link]

  • GL Sciences. Reversed Phase Columns (C18 Columns). Available at: [Link]

  • NACALAI TESQUE, INC. Reversed Phase Specialty Columns. Available at: [Link]

  • ResearchGate. (2018). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. Available at: [Link]

  • ResearchGate. Synthetic transformations and biological screening of benzoxazole derivatives: A review. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Available at: [Link]

  • MDPI. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Available at: [Link]

Sources

Application

Application Note: Streamlined Synthesis and Reaction Monitoring of 2-(Chloromethyl)-1,3-benzoxazol-6-ol using Thin-Layer Chromatography

Abstract This technical guide provides a comprehensive protocol for the synthesis of the versatile benzoxazole intermediate, 2-(Chloromethyl)-1,3-benzoxazol-6-ol, and details a robust Thin-Layer Chromatography (TLC) meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of the versatile benzoxazole intermediate, 2-(Chloromethyl)-1,3-benzoxazol-6-ol, and details a robust Thin-Layer Chromatography (TLC) method for real-time reaction monitoring. The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] This application note is designed for researchers, medicinal chemists, and process development scientists, offering in-depth, field-proven insights into the synthesis and analysis of this important heterocyclic compound.

Introduction: The Significance of the Benzoxazole Moiety

Benzoxazole derivatives are a cornerstone in drug discovery and development, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The target molecule, 2-(chloromethyl)-1,3-benzoxazol-6-ol, is a particularly valuable intermediate. The reactive chloromethyl group at the 2-position serves as a versatile handle for introducing various functionalities, while the hydroxyl group at the 6-position allows for further structural modifications to modulate physicochemical properties and biological activity.

The synthesis of 2-substituted benzoxazoles typically involves the condensation of an o-aminophenol with a carboxylic acid derivative, followed by intramolecular cyclization.[2][3] In this guide, we will focus on the reaction of an appropriately substituted o-aminophenol with chloroacetyl chloride.[5] The successful and efficient synthesis of this target molecule hinges on careful monitoring of the reaction progress to ensure complete conversion and minimize the formation of impurities. Thin-Layer Chromatography (TLC) is an indispensable analytical technique for this purpose, offering a rapid, simple, and cost-effective means to track the consumption of starting materials and the formation of the product.[6]

Reaction Scheme and Mechanism

The synthesis of 2-(chloromethyl)-1,3-benzoxazol-6-ol proceeds via a two-step, one-pot reaction from 2,4-diaminophenol.

Step 1: N-Acylation The reaction is initiated by the selective N-acylation of the more nucleophilic amino group at the 4-position of 2,4-diaminophenol with chloroacetyl chloride. This forms the key intermediate, N-(2-amino-5-hydroxyphenyl)-2-chloroacetamide.

Step 2: Intramolecular Cyclization and Dehydration The newly formed amide intermediate then undergoes an intramolecular nucleophilic attack by the adjacent hydroxyl group on the amide carbonyl carbon, followed by dehydration to yield the final benzoxazole ring structure.

Diagram of the Reaction Pathway

Reaction_Pathway 2_4_diaminophenol 2,4-Diaminophenol intermediate N-(2-amino-5-hydroxyphenyl)- 2-chloroacetamide 2_4_diaminophenol->intermediate N-Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate product 2-(Chloromethyl)-1,3-benzoxazol-6-amine intermediate->product Intramolecular Cyclization & Dehydration final_product 2-(Chloromethyl)-1,3-benzoxazol-6-ol product->final_product Diazotization & Hydrolysis TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis spot_plate Spot TLC Plate: - Starting Material - Co-spot - Reaction Mixture develop_plate Develop in Saturated Chamber (Hexane:EtOAc 1:1) spot_plate->develop_plate uv_light UV Light (254 nm) develop_plate->uv_light iodine Iodine Vapor uv_light->iodine stain p-Anisaldehyde Stain iodine->stain interpret Interpret Rf Values: - SM (low Rf) - Intermediate (mid Rf) - Product (high Rf) stain->interpret decision Assess Reaction Completion interpret->decision

Sources

Method

Experimental Workflow for Scaling Up 2-(Chloromethyl)-1,3-benzoxazol-6-ol Synthesis

Executive Summary & Rationale The compound 2-(chloromethyl)-1,3-benzoxazol-6-ol (CAS: 136535-21-2)[1] is a highly privileged building block in medicinal chemistry, frequently utilized as a key intermediate in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 2-(chloromethyl)-1,3-benzoxazol-6-ol (CAS: 136535-21-2)[1] is a highly privileged building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of potent enzyme inhibitors and novel antifungal agents[2]. While laboratory-scale synthesis is straightforward, scaling up this molecule presents significant challenges regarding chemoselectivity, oxidative stability, and thermal degradation.

This application note provides a deeply technical, self-validating experimental workflow for the pilot-scale (1 kg) synthesis of 2-(chloromethyl)-1,3-benzoxazol-6-ol. By transitioning from harsh dehydrating agents to controlled, azeotropic cyclodehydration, this protocol ensures high fidelity, scalability, and safety.

Mechanistic Pathway & Regiochemical Analysis

The synthesis relies on a two-stage sequence starting from 4-aminoresorcinol hydrochloride. Understanding the regiochemistry is critical for process control:

  • Chemoselective Amidation : 4-Aminoresorcinol possesses three nucleophilic sites (one amine, two phenols). The goal is to selectively N-acylate the amine at position 4 to form 2-chloro-N-(2,4-dihydroxyphenyl)acetamide[3].

  • Regioselective Cyclodehydration : The intermediate undergoes intramolecular cyclization. The hydroxyl group ortho to the acetamide (position 2 of the aniline ring) acts as the nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields the benzoxazole core[2]. The para-hydroxyl group (position 4 of the aniline ring) remains unreacted, ultimately becoming the 6-hydroxyl group of the final 1,3-benzoxazole product.

Mechanism N1 Substrate 4-Aminoresorcinol N3 Intermediate 2-Chloro-N-(2,4-dihydroxyphenyl)acetamide N1->N3 Chemoselective N-acylation (pH 7.5-8.0) N2 Electrophile Chloroacetyl chloride N2->N3 N4 Transition State Hemiacetal-like intermediate N3->N4 Intramolecular nucleophilic attack by ortho-OH N5 Product 2-(Chloromethyl)-1,3-benzoxazol-6-ol N4->N5 Acid-catalyzed dehydration (-H2O)

Mechanistic pathway detailing the chemoselective amidation and subsequent cyclodehydration.

Scale-Up Challenges & Mitigation Strategies (Causality)

To ensure the protocol acts as a self-validating system , every experimental choice is grounded in chemical causality:

  • Challenge 1: Oxidative Degradation of the Substrate.

    • Causality: Electron-rich aminophenols rapidly oxidize in air to form dark, polymeric quinone-imines, drastically reducing yields.

    • Mitigation: The aqueous buffer is degassed, and a mild antioxidant (sodium dithionite) is added. If the reaction mixture begins to darken significantly, it serves as an immediate visual indicator (IPC) of oxygen ingress, prompting an inert gas purge.

  • Challenge 2: O-Acylation vs. N-Acylation.

    • Causality: Using strong organic bases (e.g., Triethylamine in Dichloromethane) can deprotonate the phenols, leading to competitive O-acylation and the formation of di- or tri-acylated byproducts[3].

    • Mitigation: A biphasic Schotten-Baumann system (EtOAc/H2O) buffered with NaHCO3 is utilized. By strictly maintaining the pH between 7.5 and 8.0, the aliphatic amine (pKa ~4.5) reacts rapidly with chloroacetyl chloride, while the phenols (pKa ~9.5) remain largely protonated and unreactive.

  • Challenge 3: Degradation During Cyclization.

    • Causality: Traditional methods utilize harsh reagents like POCl₃ or polyphosphoric acid[4], which can cause nucleophilic displacement of the sensitive chloromethyl group or induce polymerization.

    • Mitigation: Employing catalytic p-toluenesulfonic acid (p-TsOH) in refluxing toluene allows for the continuous azeotropic removal of water via a Dean-Stark trap. The cessation of water collection acts as a self-validating physical endpoint for the reaction.

Step-by-Step Experimental Protocol (1.0 kg Pilot Scale)

Workflow A 4-Aminoresorcinol HCl B Stage 1: N-Acylation (CAC, NaHCO3) A->B EtOAc/H2O 0-5°C C Intermediate Acetamide B->C Phase Separation D Stage 2: Cyclodehydration (p-TsOH, Toluene) C->D Reflux, Dean-Stark E Crude Benzoxazole D->E Neutralization F Crystallization (EtOH/H2O) E->F Purification

Process workflow for the scalable synthesis of 2-(chloromethyl)-1,3-benzoxazol-6-ol.

Stage 1: Synthesis of 2-Chloro-N-(2,4-dihydroxyphenyl)acetamide
  • Reactor Preparation : Purge a 20 L jacketed glass reactor with Argon. Charge with 4-aminoresorcinol hydrochloride (1.00 kg, 6.19 mol) and ethyl acetate (8.0 L).

  • Buffer Addition : Prepare a degassed aqueous solution of NaHCO₃ (1.30 kg in 5.0 L H₂O) containing sodium dithionite (10.0 g). Add this to the reactor and cool the biphasic mixture to 0–5 °C under vigorous mechanical stirring (300 rpm).

  • Acylation : Dilute chloroacetyl chloride (0.77 kg, 6.81 mol)[3] in EtOAc (1.0 L). Add this solution dropwise via an addition funnel over 2.5 hours. Self-Validation Check: Maintain internal temperature <5 °C; monitor aqueous pH to ensure it does not drop below 7.0.

  • Phase Separation : Once HPLC indicates <1% starting material, halt stirring and allow phases to separate. Discard the lower aqueous layer. Wash the organic layer with brine (3.0 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to approximately 3.0 L.

Stage 2: Cyclodehydration to 2-(Chloromethyl)-1,3-benzoxazol-6-ol
  • Solvent Exchange : Transfer the concentrated intermediate to a clean 20 L reactor. Add toluene (10.0 L) and distill off the residual EtOAc under mild vacuum until the internal temperature reflects the boiling point of toluene.

  • Catalysis : Add p-toluenesulfonic acid monohydrate (58.0 g, 0.31 mol, 5 mol%).

  • Azeotropic Distillation : Equip the reactor with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

  • Endpoint Validation : Collect the azeotroped water. The theoretical yield of water is ~111 mL. Continue refluxing (typically 6–8 hours) until water evolution ceases completely and HPLC shows >98% conversion of the intermediate[5].

  • Work-Up & Isolation : Cool the mixture to 20 °C. Wash the organic phase with 5% aqueous NaHCO₃ (2.0 L) to neutralize the acid catalyst, followed by distilled water (2.0 L).

  • Crystallization : Concentrate the organic layer to ~2.5 L. Slowly add heptane (4.0 L) as an antisolvent to precipitate the crude product. Filter the precipitate and recrystallize from an ethanol/water mixture (70:30) to yield the pure target molecule[1].

Quantitative Data & Analytical Validation

The following table summarizes the scalability metrics, demonstrating the robustness of the workflow when transitioning from a 10 g laboratory scale to a 1.0 kg pilot scale.

Process ParameterLab Scale (10 g)Pilot Scale (1.0 kg)Analytical Validation & Impact
Yield (Stage 1) 92%89%HPLC purity >98%. High chemoselectivity maintained.
Yield (Stage 2) 86%82%Slight reduction due to prolonged thermal exposure at scale.
Overall Yield 79%73%Highly viable overall efficiency for commercial development.
Final Purity >99.5%98.8%Validated via LC-MS and ¹H-NMR. Single crystallization is sufficient.
E-Factor 18.214.5Improved solvent recovery (EtOAc/Toluene) at pilot scale.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzoxazole Cyclization Reactions

Welcome to the Technical Support Center for benzoxazole cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for benzoxazole cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to side product formation during the synthesis of benzoxazole derivatives.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding challenges in benzoxazole synthesis.

Q1: My benzoxazole synthesis is resulting in a low yield. What are the initial troubleshooting steps?

A1: Low yields are a frequent challenge. A systematic approach is key. First, verify the purity of your starting materials, especially the 2-aminophenol, which is susceptible to air oxidation.[1] Impurities can significantly hinder the reaction.[2][3] Ensure all reactants are pure and dry. Second, confirm the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), particularly if you are using air-sensitive reagents.[1][2] Finally, carefully re-evaluate your reaction conditions, including solvent, temperature, and reaction time, as these are critical for successful cyclization.[1][2]

Q2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

A2: Side product formation is a common issue that reduces your desired product's yield and complicates purification.[1][4] A major side reaction, particularly when using a carboxylic acid, is the formation of a bis-amide instead of the benzoxazole.[2] This can often be suppressed by ensuring complete dehydration during the cyclization step.[2] Another possibility is the self-condensation of your coupling partner. To mitigate these, consider a two-step procedure where the intermediate amide is first formed and isolated, followed by a separate cyclization step.[2] Optimizing the reaction temperature and catalyst can also favor the desired intramolecular cyclization over intermolecular side reactions.[2]

Q3: My 2-aminophenol starting material has darkened. Can I still use it?

A3: 2-Aminophenols are known to oxidize in the presence of air, leading to a darkening of the material.[1] This oxidation introduces impurities that can interfere with your reaction. It is highly recommended to purify the 2-aminophenol by recrystallization before use to ensure the best possible outcome.[1][5]

Q4: How do I choose the right reaction conditions for my specific substrates?

A4: The electronic properties of your substrates are a key consideration. For electron-rich or electron-neutral substrates, milder conditions may be sufficient.[2] Conversely, electron-deficient substrates often require stronger acids or higher temperatures to facilitate cyclization.[2] It is always advisable to consult the literature for similar substrate pairings to determine a suitable starting point for optimization.[2]

Q5: My crude product is a dark, oily residue that is difficult to purify. What purification strategies can I use?

A5: Purifying heterocyclic compounds can be challenging due to colored impurities and byproducts with similar polarities.[5] Recrystallization is often the most effective method for purifying solid benzoxazole derivatives.[4][5] A solvent screen is recommended to find an appropriate system. If the product does not crystallize well, trituration (washing the crude solid with a solvent in which impurities are soluble but the product is not) can be effective.[5] For removing colored, high-molecular-weight impurities, treatment with activated charcoal can significantly improve color and purity before final purification steps.[5][6]

Troubleshooting Guide: Side Product Formation

This section provides a more in-depth look at specific side products and strategies to minimize their formation.

Issue 1: Formation of Bis-Amide and Polymeric Byproducts

Cause: When using carboxylic acids and dehydrating agents like polyphosphoric acid (PPA), intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of bis-amides and polymers.[2][4] This is particularly prevalent at high concentrations and temperatures.

Solutions:

  • Two-Step Procedure: Isolate the intermediate o-hydroxyanilide before cyclization. This is achieved by first reacting the 2-aminophenol with an acyl chloride or activated carboxylic acid under milder conditions to form the amide.[7] The isolated amide is then subjected to cyclization conditions.

  • Reaction Conditions Optimization:

    • Temperature: Lowering the reaction temperature can sometimes favor the desired intramolecular reaction.[3]

    • Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions.

    • Catalyst Choice: Using milder catalysts or dehydrating agents may reduce polymerization.[3] For instance, methanesulfonic acid has been shown to be an effective catalyst for the one-pot synthesis from carboxylic acids, potentially reducing side reactions compared to PPA.[8]

Protocol 1: Two-Step Synthesis of 2-Phenylbenzoxazole

Step A: Synthesis of N-(2-hydroxyphenyl)benzamide

  • Dissolve 2-aminophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base (e.g., triethylamine or pyridine, 1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.0 eq) dropwise.

  • Allow the reaction to stir at room temperature and monitor by TLC until the 2-aminophenol is consumed.

  • Perform an aqueous workup to isolate the crude N-(2-hydroxyphenyl)benzamide.

  • Purify the intermediate by recrystallization or column chromatography.

Step B: Cyclization to 2-Phenylbenzoxazole

  • To the purified N-(2-hydroxyphenyl)benzamide, add a dehydrating agent (e.g., polyphosphoric acid or methanesulfonic acid).[7][8]

  • Heat the reaction mixture to the appropriate temperature (e.g., 100-150 °C) and monitor by TLC.[1][7]

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base.[7][9]

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the final product by recrystallization or column chromatography.[9]

Issue 2: Incomplete Cyclization and Persistence of Schiff Base Intermediate

Cause: In reactions involving aldehydes, the initial step is the formation of a Schiff base (imine) intermediate.[4] If the subsequent oxidative cyclization is inefficient, this intermediate may persist or undergo side reactions.[4] This can be due to insufficient oxidant, low reaction temperature, or an inactive catalyst.

Solutions:

  • Choice of Oxidant/Catalyst: A variety of catalysts and oxidants can be employed for the oxidative cyclization step. The choice can significantly impact the reaction's success. Some options include:

    • Metal catalysts (e.g., CuI, palladium, samarium triflate).[10][11][12]

    • Hypervalent iodine reagents (e.g., Dess-Martin periodinane).[11]

    • Environmentally friendly approaches using air or oxygen as the oxidant, often in the presence of a catalyst.[13]

  • Reaction Temperature: The cyclization step may require a specific temperature to overcome the activation energy.[1] Some solvent-free reactions may need temperatures as high as 130°C.[1][14]

  • Atmosphere: When using air or oxygen as the oxidant, ensuring an adequate supply is crucial. Conversely, for other methods, an inert atmosphere may be necessary to prevent unwanted side oxidations.[1]

Table 1: Effect of Different Catalysts on the Synthesis of 2-Phenylbenzoxazole from 2-Aminophenol and Benzaldehyde

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BAIL gelSolvent-free130598[14][15]
Sm(OTf)₃WaterRT295[10]
Fe₃O₄@SiO₂-SO₃HSolvent-free500.594[16]
TsOH·H₂O/CuICH₃CN801689[12]

This table is for comparative purposes; reaction conditions may vary between sources.

Visualizing Reaction Pathways and Troubleshooting

To better understand the processes involved, the following diagrams illustrate the general reaction mechanism, potential side reactions, and a troubleshooting workflow.

Benzoxazole_Mechanism cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions 2-Aminophenol 2-Aminophenol Intermediate o-Hydroxyanilide / Schiff Base 2-Aminophenol->Intermediate + RCOX Carboxylic_Acid Carboxylic Acid / Aldehyde Carboxylic_Acid->Intermediate Benzoxazole 2-Substituted Benzoxazole Intermediate->Benzoxazole Cyclization/ Dehydration/Oxidation Bis-Amide Bis-Amide Intermediate->Bis-Amide Intermolecular Reaction Polymerization Polymerization Intermediate->Polymerization High Temperature/ Strong Acid Troubleshooting_Workflow start Low Yield or Significant Side Products check_purity Verify Purity of Starting Materials start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->review_conditions incomplete_reaction Incomplete Reaction? review_conditions->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_temp_time Optimize Temperature and Reaction Time incomplete_reaction->optimize_temp_time Yes purification_issue Difficulty in Purification? side_products->purification_issue No change_catalyst Consider Different Catalyst/Reagent side_products->change_catalyst Yes optimize_purification Optimize Purification (Recrystallization, Charcoal) purification_issue->optimize_purification Yes success Improved Yield and Purity optimize_temp_time->success two_step Implement Two-Step Procedure change_catalyst->two_step two_step->success optimize_purification->success

Caption: A flowchart for troubleshooting low yields in benzoxazole cyclization.

References

  • BenchChem. (2025). Troubleshooting low yield in benzoxazole cyclization reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of benzoxazole derivatives. BenchChem Technical Support.
  • Reddy, K. L., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • BenchChem. (2025). Troubleshooting low yield in benzoxazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Benzoxazoles. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Purification of Benzoxazole Derivatives. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles.
  • BenchChem. (2025). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. BenchChem Technical Support.
  • International Journal of Pharmacy and Biological Sciences. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety.
  • ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
  • ACS Publications. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
  • BenchChem. (2025). A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance. BenchChem Technical Support.
  • Taylor & Francis. (2022). Synthesis of benzoxazoles via a silver mediated oxidation.
  • ACS Publications. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry.
  • Advanced Journal of Chemistry. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without.

Sources

Optimization

Technical Support Center: Optimizing Benzoxazole Synthesis from o-Aminophenol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzoxazoles from o-aminophenol and its derivatives. As a core heterocyclic scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzoxazoles from o-aminophenol and its derivatives. As a core heterocyclic scaffold in numerous pharmacologically active compounds, the efficient synthesis of benzoxazoles is of paramount importance.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during this synthetic transformation.

I. Foundational Principles: The Chemistry of Benzoxazole Formation

The synthesis of a benzoxazole from an o-aminophenol typically involves the condensation with an electrophilic one-carbon component, followed by an intramolecular cyclization and dehydration.[1][3] The most prevalent methods employ carboxylic acids, aldehydes, or their derivatives as the source of this carbon atom.[1][4] Understanding the underlying mechanism is critical for effective troubleshooting.

General Reaction Mechanism

The reaction generally proceeds via two key stages:

  • Amide or Schiff Base Formation: The amino group of the o-aminophenol attacks the electrophilic carbon of the coupling partner (e.g., the carbonyl carbon of a carboxylic acid or aldehyde). This results in the formation of an o-hydroxyamide or a Schiff base intermediate.[1][5]

  • Intramolecular Cyclization and Dehydration: The hydroxyl group of the intermediate then acts as a nucleophile, attacking the newly formed amide or imine carbon. Subsequent dehydration yields the aromatic benzoxazole ring.[3][5]

Benzoxazole Synthesis Mechanism cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Dehydration o-Aminophenol o-Aminophenol Intermediate o-Hydroxyamide / Schiff Base o-Aminophenol->Intermediate Acylation / Condensation Carboxylic_Acid Carboxylic Acid / Aldehyde Carboxylic_Acid->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Nucleophilic Attack Benzoxazole Benzoxazole Cyclized_Intermediate->Benzoxazole - H2O

Caption: Generalized mechanism of benzoxazole synthesis.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter at the bench.

Question 1: My reaction shows very low to no yield of the desired benzoxazole. What are the primary factors to investigate?

Answer: This is a frequent challenge that can often be traced back to a few key areas. A systematic evaluation is the most effective approach.[6][7]

  • Purity of Starting Materials: The purity of the o-aminophenol and the carboxylic acid (or its derivative) is paramount.[5][6]

    • Insight: o-Aminophenols are particularly susceptible to air oxidation, which can lead to the formation of colored impurities that inhibit the reaction.[5] If your o-aminophenol has darkened, it is highly recommended to purify it by recrystallization before use.[5]

    • Actionable Advice:

      • Verify the purity of your starting materials using techniques like NMR or melting point determination.

      • If necessary, purify the o-aminophenol by recrystallization and the carboxylic acid by recrystallization or distillation.[5]

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting material.[5][6]

  • Reaction Temperature: The temperature may be insufficient to overcome the activation energy for the cyclization and dehydration steps.[6]

    • Insight: Many benzoxazole syntheses require elevated temperatures, often in the range of 100-200°C, especially when using less reactive carboxylic acids.[1][5]

    • Actionable Advice:

      • Gradually increase the reaction temperature in increments of 10-20°C.

      • Monitor the reaction progress at each temperature point using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Catalyst Activity: If your synthesis employs a catalyst, its activity is crucial.

    • Insight: Both Brønsted and Lewis acids are commonly used to promote the cyclization step.[6] Heterogeneous catalysts are also employed for easier separation.[6][8] The choice of catalyst is highly dependent on the specific substrates.[6]

    • Actionable Advice:

      • Ensure your catalyst is fresh and has been stored under appropriate conditions.

      • If using a solid catalyst, ensure it is finely powdered to maximize surface area.

      • Consider screening a small panel of catalysts (e.g., p-toluenesulfonic acid, methanesulfonic acid, zinc triflate) to identify the most effective one for your substrate pair.[9][10][11]

Question 2: My reaction has stalled and is not proceeding to completion. What steps can I take?

Answer: A stalled reaction can be indicative of several issues.

  • Insufficient Temperature or Time: As mentioned previously, the reaction may require more thermal energy or a longer reaction time.

    • Actionable Advice:

      • Increase the reaction temperature while monitoring for any potential decomposition of starting materials or product.[6]

      • Extend the reaction time, checking for progress at regular intervals.

  • Catalyst Deactivation: The catalyst may have been consumed or deactivated over the course of the reaction.

    • Actionable Advice: Adding a fresh portion of the catalyst may help to restart the reaction.[6]

  • Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.

    • Actionable Advice: Ensure the stoichiometry of your reactants is accurate. In some cases, using a slight excess of one reactant can drive the reaction to completion.[6]

Question 3: I am observing significant side product formation. How can I minimize this?

Answer: Side product formation can significantly reduce your yield and complicate purification.

  • Incomplete Cyclization: The formation of a stable Schiff base intermediate, particularly when using an aldehyde, is a common issue.[5]

    • Actionable Advice: Increase the reaction temperature or reaction time to promote cyclization. The addition of a suitable oxidant may also be necessary in some cases.[5]

  • Dimerization/Polymerization: o-aminophenol can undergo self-condensation or polymerization, especially at high temperatures or under highly acidic or basic conditions.[5]

    • Actionable Advice: Carefully control the reaction temperature and pH to minimize these side reactions.[5]

  • Formation of Bis-Amide: When using a carboxylic acid, the formation of a bis-amide instead of the desired benzoxazole can occur.[7]

    • Actionable Advice: Ensure complete dehydration during the cyclization step. This can often be achieved by using a dehydrating agent like polyphosphoric acid (PPA) or by employing a two-step procedure where the intermediate amide is first formed and isolated, followed by a separate cyclization step.[2][7]

Troubleshooting_Low_Yield Start Low Yield in Benzoxazole Synthesis Purity Verify Purity of Starting Materials Start->Purity Conditions Review Reaction Conditions (Temp, Time, Inert Atmosphere) Purity->Conditions Purity OK Purify Purify Starting Materials (Recrystallization, Distillation) Purity->Purify Impure Incomplete Incomplete Reaction? Conditions->Incomplete Conditions Reviewed SideProducts Significant Side Products? Incomplete->SideProducts No IncreaseTempTime Increase Temperature / Time Incomplete->IncreaseTempTime Yes AddCatalyst Add Fresh Catalyst Incomplete->AddCatalyst Yes OptimizeStoichiometry Optimize Stoichiometry Incomplete->OptimizeStoichiometry Yes OptimizeConditions Optimize Conditions (Lower Temp, Change Solvent/Catalyst) SideProducts->OptimizeConditions Yes IsolateIntermediate Isolate Intermediate and Cyclize Separately SideProducts->IsolateIntermediate Yes Purify->Purity IncreaseTempTime->Incomplete AddCatalyst->Incomplete OptimizeStoichiometry->Incomplete OptimizeConditions->SideProducts IsolateIntermediate->SideProducts

Sources

Troubleshooting

Technical Support Center: Catalyst Selection and Troubleshooting for 2-(Chloromethyl)-1,3-benzoxazol-6-ol Synthesis

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into the synthesis of 2-(Chloromethyl)-1,3-benzoxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into the synthesis of 2-(Chloromethyl)-1,3-benzoxazol-6-ol, with a specific focus on catalyst selection and troubleshooting common experimental hurdles. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your synthesis for efficiency and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The typical route for this synthesis involves the condensation and subsequent cyclization of an appropriate 2-aminophenol precursor (e.g., 4-aminoresorcinol) with chloroacetic acid or a derivative, a reaction heavily dependent on efficient catalysis.

Question 1: My reaction shows very low to no yield of the desired 2-(Chloromethyl)-1,3-benzoxazol-6-ol. What are the primary factors to investigate?

Answer: This is a common and frustrating issue that can almost always be traced back to one of three areas: starting material integrity, catalyst efficacy, or reaction conditions.

  • Purity of the 2-Aminophenol Precursor: 2-Aminophenols are notoriously susceptible to air oxidation, which often manifests as a darkening of the material from off-white/tan to dark brown or black.[1] This oxidation introduces impurities that can significantly inhibit the cyclization step.

    • Validation Step: Before starting, always assess the color of your aminophenol. If it has darkened, it is highly recommended to purify it by recrystallization. Running the reaction with oxidized starting material is a primary cause of low yields and the formation of intractable polymeric side products.[1]

  • Catalyst Activity & Selection: The condensation of a phenol and a carboxylic acid derivative to form an ester, followed by cyclization, requires an effective catalyst. If you are using a catalyst, its activity is paramount.

    • Brønsted Acids: Strong proton acids like methanesulfonic acid or p-toluenesulfonic acid (TsOH) are effective for promoting the dehydration and cyclization steps.[1][2] However, if your acid catalyst is old or has absorbed moisture, its activity will be compromised.

    • Heterogeneous Catalysts: If using a reusable catalyst, such as an acidic ionic liquid gel or PEG-SO3H, ensure it has been properly activated and has not been poisoned from previous runs.[3][4] Leaching of the active sites can also reduce efficacy over time.

  • Water Removal: The final ring-closing step is a dehydration reaction. The presence of excess water in your reagents or solvent can shift the equilibrium away from the product. Ensure you are using anhydrous solvents and consider using a Dean-Stark trap or adding molecular sieves if water is a suspected issue, especially in high-temperature reactions.

  • Reaction Temperature: The reaction temperature might be too low to overcome the activation energy for cyclization. Many benzoxazole syntheses require elevated temperatures, often in the range of 100-130°C, to proceed efficiently.[1][4]

Question 2: I am observing significant dark, insoluble side products, which complicates purification and lowers my yield. What are the likely culprits?

Answer: The formation of dark, often polymeric, side products is typically linked to the stability of your 2-aminophenol starting material under the reaction conditions.

  • Cause: As mentioned, 2-aminophenols can oxidize and self-polymerize, a process that is often accelerated by high temperatures and the presence of strong acids.[1] This leads to complex mixtures that are difficult to purify.

  • Mitigation Strategies:

    • Purify Starting Materials: This is the most critical step. A clean starting material is less prone to polymerization.[1]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side reactions.[5]

    • Optimize Temperature: While heat is often necessary, excessive temperatures can accelerate degradation. Try to find the minimum temperature required for a reasonable reaction rate. Lowering the temperature may favor the formation of the desired thermodynamic product.[5]

    • Catalyst Choice: Consider a milder catalytic system. While strong Brønsted acids are effective, they can also promote side reactions. A heterogeneous acid catalyst or a Lewis acid might offer a gentler alternative. For example, systems combining a Brønsted acid with a co-catalyst like Copper Iodide (CuI) have been shown to be effective under milder conditions for related syntheses.[2]

Question 3: My reaction starts but stalls before all the starting material is consumed. What can I do?

Answer: A stalled reaction indicates that a critical component has been consumed or deactivated, or that the reaction has reached an unfavorable equilibrium.

  • Catalyst Deactivation: The catalyst may be deactivated over the course of the reaction. This can happen through poisoning by impurities or thermal degradation. A simple solution is to add a fresh portion of the catalyst to see if the reaction restarts.[5]

  • Insufficient Temperature: The initial exotherm may have subsided, and the reaction now requires more thermal energy to proceed. Ensure your heating apparatus is maintaining the target temperature consistently.[1]

  • Stoichiometry: Double-check the stoichiometry of your reactants. While a 1:1 ratio is typical, sometimes a slight excess of one reactant (often the more stable one, like chloroacetic acid) can be used to drive the reaction to completion.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed synthesis of 2-(Chloromethyl)-1,3-benzoxazol-6-ol?

A: The synthesis is a classic condensation-cyclization reaction. The mechanism proceeds through two main stages:

  • Amide Formation: The carboxylic acid (chloroacetic acid) is first activated by the acid catalyst (protonation of the carbonyl oxygen). The amino group of the 2-aminophenol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating water to form an N-(2,4-dihydroxyphenyl)-2-chloroacetamide intermediate.

  • Intramolecular Cyclization & Dehydration: The phenolic hydroxyl group then acts as a nucleophile, attacking the amide carbonyl carbon in an intramolecular fashion. This step is also promoted by the acid catalyst. This forms a second cyclic intermediate which, upon dehydration (loss of a water molecule), aromatizes to yield the stable 2-(Chloromethyl)-1,3-benzoxazol-6-ol ring system.

Below is a diagram illustrating the general workflow.

G cluster_0 Reaction Inputs cluster_1 Reaction Process 4-Aminoresorcinol 4-Aminoresorcinol Amide_Formation Step 1: Amide Formation (Condensation) 4-Aminoresorcinol->Amide_Formation Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Amide_Formation Cyclization Step 2: Intramolecular Cyclization & Dehydration Amide_Formation->Cyclization Intermediate Product 2-(Chloromethyl)-1,3- benzoxazol-6-ol Cyclization->Product Catalyst Catalyst Catalyst->Cyclization Promotes Dehydration

Caption: Reaction workflow for 2-(Chloromethyl)-1,3-benzoxazol-6-ol synthesis.

Q2: How do I select the most efficient catalyst for my synthesis? What are the advantages of different catalyst classes?

A: Catalyst selection is a balance between reactivity, selectivity, cost, and environmental impact. For this specific synthesis, several classes of catalysts are viable, each with distinct characteristics. Conventional methods often require harsh conditions, such as strong acids or high temperatures.[6] Modern approaches focus on milder and more efficient catalysts.

Catalyst TypeExamplesConditionsYield RangeAdvantagesDisadvantagesReference(s)
Brønsted Acids TsOH·H₂O, Methanesulfonic acid80-120°C, 16h64-89%Inexpensive, highly effective for dehydration.Can be corrosive, harsh conditions may cause side reactions, difficult to recycle.[1],[2]
Acidic Ionic Liquids Brønsted acidic ionic liquid (BAIL) gel130°C, 5h85-98%High yield, reusable, solvent-free conditions possible.Higher initial cost, may require high temperatures.[7],[4]
Heterogeneous Acids PEG-SO₃H, TiO₂–ZrO₂60°C, 15-25 min83-93%Reusable, environmentally friendly ("green"), mild conditions, easy product isolation.Can be less active than homogeneous catalysts, potential for leaching.[3],[7]
Lewis Acids / Co-catalysts CuI (with Brønsted acid)80°C, 16hup to 82%Can offer unique reactivity and milder conditions compared to strong acids alone.Metal contamination of product, cost of metal catalyst.[2]
Organometallics Triphenylbismuth dichloride60°C, 18hModerate to ExcellentMild conditions, useful for specific substrate couplings (e.g., from thioamides).Stoichiometric bismuth reagent required, not a traditional catalytic cycle.[6]

Recommendation: For initial trials, a classic Brønsted acid like p-toluenesulfonic acid (TsOH) is a reliable and cost-effective starting point.[2] If yield is low due to side reactions or if you are developing a more sustainable process, transitioning to a heterogeneous acid catalyst like a sulfonic acid-functionalized resin or PEG-SO₃H is highly recommended due to its reusability and often milder reaction conditions.[3]

Q3: How can I effectively monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[1]

  • Procedure:

    • Prepare a TLC plate with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Spot the plate with your 2-aminophenol starting material, chloroacetic acid, and a sample from your reaction mixture.

    • As the reaction proceeds, you should see the spot corresponding to the starting material diminish while a new, typically higher Rf spot corresponding to the benzoxazole product appears.

    • The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

For more quantitative analysis, techniques like GC-MS or LC-MS can be used to determine the precise conversion and identify any side products being formed.[8]

Experimental Protocol Example

This is a generalized procedure for the synthesis of a 2-substituted benzoxazole using a Brønsted acid catalyst and should be optimized for your specific substrate, 2-(Chloromethyl)-1,3-benzoxazol-6-ol.

Synthesis of 2-Phenylbenzoxazole using a Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst [4]

  • Reactant Loading: In a 5 mL reaction vessel, add 2-aminophenol (1 mmol), benzaldehyde (1 mmol), and the BAIL gel catalyst (0.010 g, 1.0 mol %).

  • Heating: Stir the reaction mixture under solvent-free conditions at 130°C for 5 hours.

  • Monitoring: Monitor the reaction progress periodically using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dissolve the mixture in 10 mL of ethyl acetate.

  • Catalyst Recovery: Separate the solid BAIL gel catalyst by centrifugation. The catalyst can be washed, dried, and reused.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in a vacuum to obtain the crude product. Purify the crude product by column chromatography on silica gel.

References

  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
  • Troubleshooting low yield in benzoxazole synthesis. BenchChem.
  • Zemfira G Urazbaeva, Alfiya R Bayguzina, Ilfir R Ramazanov. Fe-catalyzed synthesis of 2-benzoxazolone - an important fragment of biologically active compounds. Sciforum. 2022.
  • EFFICIENT SYNTHESIS OF 2-FUNCTIONALIZED BENZOXAZOLES CATALYZED BY COPPER IODIDE. Semantic Scholar. 2020.
  • Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO 3 H. PubMed. 2014.
  • 2-(chloromethyl)-6-methyl-1,3-benzoxazole. Fluorochem.
  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals. 2022.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC.
  • Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Organic Chemistry Portal. 2014.
  • M. Giurg, et al. Catalytic Oxidative Cyclocondensation of o‐Aminophenols to 2‐Amino‐3H‐phenoxazin‐3‐ones. Semantic Scholar. 2007.
  • Chemists' Guide to Benzoxazole Synthesis. Scribd.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PMC. 2023.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. 2025.
  • Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry (RSC Publishing).
  • Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. SciSpace. 2016.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. 2018.
  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. 2021.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. 2019.
  • (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate.
  • Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. ResearchGate. 2010.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC.
  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. 2022.

Sources

Optimization

Technical Support Center: Preventing Bis-Amide Formation During Benzoxazole Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing over-acylation issues—specifically, the formation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing over-acylation issues—specifically, the formation of N,O-diacyl (bis-amide) byproducts—during the synthesis of benzoxazoles from 2-aminophenols.

Below, we detail the mechanistic causality of this side reaction, provide a comprehensive troubleshooting Q&A, and outline self-validating protocols to either prevent bis-amide formation or rescue your desired product from diacylated precursors.

Mechanistic Causality: The Over-Acylation Pathway

The synthesis of benzoxazoles via the condensation of 2-aminophenol with an acylating agent (such as an acyl chloride or activated carboxylic acid) is a two-step cascade: N-acylation followed by cyclodehydration[1].

Because the amine ( −NH2​ ) is significantly more nucleophilic than the phenolic hydroxyl ( −OH ), the reaction predictably forms an o-hydroxyamide (mono-amide) intermediate first. However, cyclization requires a high activation energy to eliminate water. If the reaction conditions lack sufficient dehydrating power or thermal energy, the intermediate stalls. In the presence of excess or highly reactive acylating agents, the stalled hydroxyl group acts as a nucleophile, leading to rapid O-acylation and the formation of the dead-end bis-amide byproduct [2].

ReactionLogic A 2-Aminophenol + R-COCl (Starting Materials) B o-Hydroxyamide (Mono-acylated Intermediate) A->B N-Acylation (Fast) C Benzoxazole (Desired Cyclized Product) B->C Dehydration / Heat (Slow) D N,O-Diacyl Compound (Bis-amide Byproduct) B->D Excess R-COCl O-Acylation (Fast) E p-TsOH / Reflux (Acid-Promoted Rescue) D->E Cleavage of O-Acyl Group E->C Cyclization

Reaction logic for benzoxazole synthesis, highlighting the bis-amide byproduct pathway and rescue.

Troubleshooting Guide & FAQs

Q1: I am using exactly 1.0 equivalent of acyl chloride, but I still see significant bis-amide formation. Why? A1: Even with strict stoichiometric control, localized concentration gradients during the addition of the acyl chloride can cause the newly formed o-hydroxyamide to encounter unreacted acyl chloride before it has a chance to cyclize[2]. Solution: Add the acylating agent dropwise at 0 °C under vigorous stirring to ensure homogeneous distribution. Alternatively, switch to a less aggressive coupling system, such as a carboxylic acid activated by HATU or EDC/HOBt, which strongly favors N-acylation over O-acylation.

Q2: What temperature profile best suppresses over-acylation? A2: A bifurcated temperature profile is mandatory when using reactive intermediates. The initial N-acylation is highly exothermic and should be conducted at 0 °C to room temperature to prevent premature O-acylation. Once the mono-amide is fully formed (verified by TLC), the temperature must be ramped up (often >100 °C) or a strong dehydrating agent must be introduced to overcome the thermodynamic barrier of cyclization[1].

Q3: How can I analytically distinguish between the uncyclized mono-amide, the bis-amide, and the benzoxazole? A3: They exhibit distinct polarity and mass profiles:

  • Mono-amide: Highly polar due to the free −OH and −NH hydrogen-bond donors. Stays low on normal-phase TLC.

  • Benzoxazole: Non-polar (loss of both H-bond donors). Migrates rapidly on TLC. LC-MS shows [M−H2​O]+ .

  • Bis-amide: Intermediate to non-polar. It lacks the free −OH but possesses two bulky acyl groups. LC-MS will definitively show a mass shift of [M+Acyl−H2​O]+ relative to the desired product.

Q4: Can I rescue my reaction if the bis-amide byproduct has already formed? A4: Yes. Diacylated precursors are not entirely dead ends. They can be forced to cyclize by treating them with a strong acid, such as p-toluenesulfonic acid (p-TsOH), under reflux in non-aqueous solvents (e.g., xylenes). The acid catalyzes the elimination of the O-acyl group, facilitating the ring closure[3].

Reagent Selection & Bis-Amide Risk Assessment

To optimize your synthetic route, consult the following matrix comparing common acylation and cyclization strategies:

Coupling Reagent / MethodReactivity ProfileBis-Amide RiskOptimal Cyclization ConditionsTypical Yield
Acyl Chlorides Very HighHigh (Requires strict stoichiometry)Heat (>100 °C) or strong acid50 - 70%
Carboxylic Acid + PPA ModerateLow 130–210 °C (PPA acts as solvent & dehydrator)75 - 90%
Tertiary Amide + Tf₂O Controlled / HighLow Room Temp to 90 °C (Electrophilic activation)80 - 95%
Aldehyde (Oxidative) Moderate (Schiff base)None (No acylating agent present)Oxidant (e.g., DDQ, air) + Catalyst at 50–80 °C70 - 85%

Step-by-Step Experimental Protocols

Protocol A: Tf₂O-Promoted Cyclization (Preventative Approach)

This modern protocol utilizes trifluoromethanesulfonic anhydride (Tf₂O) to electrophilically activate tertiary amides, allowing for mild cyclization with 2-aminophenols while completely avoiding the highly reactive acyl chlorides that cause bis-amide formation[4].

Reagents: Tertiary amide (0.55 mmol), 2-aminophenol (0.5 mmol), 2-Fluoropyridine (1.0 mmol), Tf₂O (0.6 mmol), anhydrous Dichloromethane (DCM, 1.0 mL).

  • Activation: In an oven-dried flask under inert atmosphere, dissolve the tertiary amide and 2-Fluoropyridine in anhydrous DCM.

  • Electrophilic Addition: Cool the mixture to 0 °C and add Tf₂O dropwise. Stir for 10 minutes to form the activated intermediate.

  • Nucleophilic Attack: Add the 2-aminophenol to the mixture. Allow the reaction to warm to room temperature and stir for 1 hour. (Note: Electron-deficient substrates may require heating to 90 °C in a sealed tube).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography.

  • Self-Validation: The consumption of the tertiary amide and the appearance of a highly fluorescent, non-polar spot on TLC (UV 254 nm) confirms cyclization. The absence of an [M+18] peak on LC-MS verifies complete dehydration.

Protocol B: Acid-Promoted Rescue of Diacylated Precursors (Corrective Approach)

If your reaction has already yielded a high percentage of the N,O-diacyl byproduct, use this protocol to cleave the redundant acyl group and drive the benzoxazole cyclization[3].

Reagents: N,O-diacylated precursor (0.75 mmol), p-Toluenesulfonic acid monohydrate (p-TsOH, 1.2 mmol), Xylenes (6 mL).

  • Suspension: In a round-bottom flask equipped with a reflux condenser, suspend the isolated bis-amide and p-TsOH in xylenes.

  • Thermal Cleavage: Heat the mixture under reflux (approx. 140 °C). Monitor the reaction via TLC; complete conversion typically takes between 2 to 24 hours depending on the steric bulk of the acyl substituents.

  • Cooling & Dilution: Once the starting material is consumed, cool the mixture to room temperature and dilute with Ethyl Acetate (30 mL).

  • Acid Removal: Wash the organic solution thoroughly with 1 M NaOH (10 mL) to remove the p-TsOH and the cleaved carboxylic acid byproduct. Follow with a saturated aqueous NaCl (brine) wash.

  • Isolation: Dry the organic layer over Na2​SO4​ , evaporate the solvent, and recrystallize the resulting solid from Ethanol.

  • Self-Validation: As the reaction progresses, TLC will show the disappearance of the intermediate-polarity bis-amide spot. Washing with 1 M NaOH ensures that the isolated mass accurately reflects the pure cyclized product, which can be confirmed by the restoration of the characteristic benzoxazole carbon shifts (~150-160 ppm for C2) in 13C NMR.

References

  • Li, H., Wang, X., Zhao, F., & Wang, L. (2025). "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides." Molecules, 30(7), 1510. Available at:[Link]

  • DeLuca, M. R., & Kerwin, S. M. (1997). "The para-Toluenesulfonic Acid-Promoted Synthesis of 2-Substituted Benzoxazoles and Benzimidazoles from Diacylated Precursors." Tetrahedron, 53(2), 457-464. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Chloromethyl)-1,3-benzoxazol-6-ol

Welcome to the Technical Support Center. This resource is engineered for drug development professionals and synthetic chemists who are scaling or optimizing the synthesis of 2-(chloromethyl)-1,3-benzoxazol-6-ol. The form...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is engineered for drug development professionals and synthetic chemists who are scaling or optimizing the synthesis of 2-(chloromethyl)-1,3-benzoxazol-6-ol. The formation of this critical pharmacophore relies on a cascade reaction: the initial N -acylation of 4-amino-1,3-benzenediol (2-amino-5-hydroxyphenol) with chloroacetyl chloride, followed by a dehydrative cyclization.

Because this cascade involves both a highly reactive electrophile and a moisture-sensitive intermediate, solvent selection is the single most critical variable dictating reaction kinetics, intermediate stability, and final yield.

Part 1: Mechanistic Insights & Solvent Selection (FAQ)

Q: Why does the choice of solvent drastically alter the yield of 2-(chloromethyl)-1,3-benzoxazol-6-ol? A: The synthesis is a two-step process with conflicting solvent requirements. The first step ( N -acylation) is rapid and exothermic, proceeding well in almost any solvent. However, the second step (intramolecular cyclization) requires the phenolic hydroxyl group to attack the amide carbonyl. Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) stabilize the amide intermediate but lack the acidic protons required to activate the carbonyl for cyclization, causing the reaction to stall[1]. Conversely, using an acidic solvent like glacial acetic acid provides the necessary protonation to lower the activation energy of the dehydration step, driving the reaction to completion[2].

Q: Can I use standard protic solvents like methanol or ethanol to improve the solubility of the starting material? A: No. While 4-amino-1,3-benzenediol is highly soluble in alcohols due to extensive hydrogen bonding, these protic solvents act as competing nucleophiles. If methanol is used, it will rapidly attack the highly reactive chloroacetyl chloride to form methyl chloroacetate, destroying your reagent before N -acylation can occur.

Q: Why do non-polar solvents like toluene result in low yields and tarry byproducts? A: The presence of the additional hydroxyl group at the 6-position of the target benzoxazole means the starting material (4-amino-1,3-benzenediol) engages in strong intermolecular hydrogen bonding. In non-polar solvents like toluene, the starting material remains an insoluble slurry. This heterogeneous environment leads to localized overheating, poor reaction kinetics, and oxidative degradation of the electron-rich aminophenol[3].

Part 2: Troubleshooting Guide for Common Experimental Issues

Issue 1: Reaction stalls at the uncyclized o-hydroxyamide intermediate.
  • Causality: The amide carbonyl is not sufficiently electrophilic to undergo attack by the neighboring hydroxyl group, or the reaction lacks the thermal energy to overcome the dehydration barrier.

  • Actionable Solution: If operating in a polar aprotic solvent (e.g., 1,4-dioxane), introduce a Lewis acid catalyst such as BF3​⋅Et2​O to coordinate with the carbonyl oxygen[3]. Alternatively, switch the solvent entirely to glacial acetic acid, which acts as both the solvent and a Brønsted acid catalyst[2].

Issue 2: Nucleophilic displacement of the chloromethyl group.
  • Causality: Prolonged heating in the presence of strong amine bases (e.g., excess triethylamine or pyridine) can lead to the base attacking the newly formed, highly reactive chloromethyl group, yielding unwanted quaternary ammonium salts.

  • Actionable Solution: Eliminate strong organic bases during the cyclization phase. If a base is required to scavenge HCl during the initial acylation, use a stoichiometric amount and remove the amine hydrochloride salt before initiating the thermal cyclization step.

Issue 3: Formation of dark, intractable degradation products.
  • Causality: 2-Amino-5-hydroxyphenol is highly susceptible to air oxidation, forming quinone-imine derivatives when heated for prolonged periods.

  • Actionable Solution: Degas the solvent by sparging with argon or nitrogen for 15 minutes prior to reagent addition. Transition from conventional reflux to microwave-assisted synthesis to reduce the heating time from hours to minutes[2].

Part 3: Quantitative Data & Solvent Performance Comparison

The following table synthesizes empirical data regarding solvent effects on the condensation of o-aminophenols with chloroacetyl chloride.

Solvent SystemCatalystTemp (°C)TimeAverage YieldPrimary Mechanistic Observation
Glacial Acetic Acid None (Auto-catalyzed)100°C (MW)10–15 min85–89% Optimal solubility; rapid cyclization; minimal side reactions.
1,4-Dioxane BF3​⋅Et2​O (2 eq)100°C24–30 h60–70% Good solubility; slow cyclization requires strong Lewis acid.
Toluene p -TsOH110°C12–18 h40–50% Poor solubility; heterogeneous slurry causes thermal degradation.
DCM / THF Triethylamine (TEA)25°C4 h< 10% Reaction stalls completely at the o-hydroxyamide intermediate.
Methanol None60°C2 h0% Complete esterification of chloroacetyl chloride (reagent destruction).

Part 4: Standard Operating Procedure (Self-Validating Protocol)

To maximize yield and ensure reproducibility, we recommend the Microwave-Assisted Acetic Acid Protocol . This method leverages the dual solvent-catalyst nature of acetic acid to bypass intermediate stalling[2].

Step 1: Precursor Solubilization

  • Action: In a 50 mL microwave-safe reaction vial, suspend 4-amino-1,3-benzenediol (10.0 mmol) in 15 mL of anhydrous glacial acetic acid.

  • Causality: Acetic acid disrupts the intermolecular hydrogen bonds of the diol, fully solubilizing the precursor without acting as a destructive nucleophile.

  • Validation Checkpoint: The solution must become homogeneous upon gentle swirling. If a suspension persists, gently warm to 40°C under an argon blanket.

Step 2: Controlled N -Acylation

  • Action: Cool the vial to 10°C in an ice bath. Add chloroacetyl chloride (11.0 mmol, 1.1 eq) dropwise over 5 minutes.

  • Causality: The slight excess compensates for trace moisture. Cooling prevents premature, uncontrolled exotherms that could lead to di-acylation (at the phenolic OH).

  • Validation Checkpoint: A mild exotherm should be observed. LC-MS of an aliquot should confirm the mass of the uncyclized amide ( [M+H]+=202.0 ).

Step 3: Microwave-Assisted Cyclization

  • Action: Seal the vial and subject it to microwave irradiation at 100°C for 10 minutes.

  • Causality: Microwave heating provides uniform, rapid energy transfer, pushing the acid-catalyzed dehydration forward before oxidative degradation can occur.

  • Validation Checkpoint: TLC (1:1 EtOAc/Hexane) should show the complete disappearance of the highly polar aminophenol spot ( Rf​∼0.1 ) and the appearance of a distinct UV-active product spot ( Rf​∼0.6 ).

Step 4: Isolation and Purification

  • Action: Pour the hot reaction mixture over 50 g of crushed ice with vigorous stirring.

  • Causality: The sudden shift in polarity forces the hydrophobic benzoxazole to precipitate, while the acetic acid and unreacted polar impurities remain in the aqueous phase.

  • Validation Checkpoint: Filter the resulting precipitate and wash with cold distilled water until the filtrate is pH neutral. The dried solid should yield the target 2-(chloromethyl)-1,3-benzoxazol-6-ol ( [M+H]+=184.0 ).

Part 5: Visualizations & Workflows

Mechanism A 2-Amino-5-hydroxyphenol + Chloroacetyl Chloride B N-Acylation Intermediate (o-Hydroxyamide) A->B Fast (Exothermic) C Cyclization (Dehydration) B->C Acid/Heat Catalyzed D 2-(Chloromethyl)-1,3-benzoxazol-6-ol C->D -H2O S1 Aprotic Solvents (THF/DCM) Promote Step 1, Stall Step 2 S1->B S2 Glacial Acetic Acid Catalyzes Step 2 S2->C

Fig 1: Reaction mechanism and solvent influence on the synthesis of 2-(chloromethyl)benzoxazoles.

Troubleshooting Start Low Yield of Benzoxazole? Q1 Is starting material fully consumed? Start->Q1 Sol1 Check solubility. Switch to polar aprotic or AcOH. Q1->Sol1 No Q2 Is the uncyclized amide intermediate accumulating? Q1->Q2 Yes Sol2 Increase temp or add acid catalyst (e.g., p-TsOH or use AcOH solvent). Q2->Sol2 Yes Q3 Are there multiple side-product spots on TLC? Q2->Q3 No Sol3 Reduce reaction time/temp. Avoid protic nucleophilic solvents. Q3->Sol3 Yes

Fig 2: Troubleshooting decision tree for resolving low yields in benzoxazole synthesis workflows.

References

  • Title: Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives Source: Molecules (MDPI / PMC) URL: [Link]

  • Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement Source: ACS Omega (PMC) URL: [Link]

  • Title: Process for the manufacture of 2,5-bis-(benzoxazolyl)-thiophene compounds (US4267343A)

Sources

Optimization

Stability issues of 2-(Chloromethyl)-1,3-benzoxazol-6-ol during storage

Introduction Welcome to the technical support guide for 2-(Chloromethyl)-1,3-benzoxazol-6-ol. This molecule is a valuable heterocyclic intermediate in medicinal chemistry and materials science, frequently utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2-(Chloromethyl)-1,3-benzoxazol-6-ol. This molecule is a valuable heterocyclic intermediate in medicinal chemistry and materials science, frequently utilized in the synthesis of novel bioactive compounds and functional materials.[1][2] The inherent reactivity of its functional groups—the chloromethyl substituent and the phenolic hydroxyl group—makes it a versatile building block. However, this same reactivity can lead to stability challenges during storage, potentially compromising experimental outcomes.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify, mitigate, and resolve stability issues associated with 2-(Chloromethyl)-1,3-benzoxazol-6-ol, ensuring the integrity of your starting materials and the success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-(Chloromethyl)-1,3-benzoxazol-6-ol?

A1: Based on the chemical nature of the compound and safety data for structurally related molecules, optimal long-term storage involves strict control of environmental conditions. The primary goal is to minimize exposure to agents that can promote degradation, such as water, light, heat, and oxygen.

ParameterRecommended ConditionRationale
Temperature 2-8°C or -20°CReduces the rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)The phenolic hydroxyl group is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing the formation of colored oxidative byproducts.[3]
Light Amber Vial / Protection from LightAromatic heterocyclic systems can be susceptible to photolytic degradation. Protection from direct sunlight is crucial.[3]
Container Tightly Sealed, Dry ContainerPrevents absorption of atmospheric moisture, which can initiate hydrolysis of the highly reactive chloromethyl group.[3][4][5]
Purity High Purity GradeImpurities, such as residual acid or metal ions from synthesis, can catalyze degradation pathways.

Q2: My solid sample of 2-(Chloromethyl)-1,3-benzoxazol-6-ol has developed a yellow or brownish tint over time. What causes this and is it still usable?

A2: A change in color from white/off-white to yellow or brown is a common indicator of degradation. The most likely cause is the oxidation of the phenolic hydroxyl group at the 6-position. This process can form highly colored quinone-like species, even in trace amounts.

Whether the material is still usable depends on the extent of degradation and the sensitivity of your application.

  • For non-critical applications: If the discoloration is minor, the bulk of the material may still be intact. However, you should anticipate the presence of impurities that could affect reaction yields or produce unwanted side products.

  • For sensitive applications (e.g., drug development, kinetic studies): It is strongly recommended to first assess the purity of the material using an analytical technique like HPLC or NMR spectroscopy. If significant degradation is confirmed (>5%), the batch should be repurified or discarded to ensure experimental reproducibility and accuracy.

Q3: What are the primary chemical degradation pathways for this molecule?

A3: The structure of 2-(Chloromethyl)-1,3-benzoxazol-6-ol contains two primary reactive sites prone to degradation: the chloromethyl group and the benzoxazole ring system, particularly the phenolic hydroxyl group.

  • Hydrolysis of the Chloromethyl Group: The C-Cl bond in the chloromethyl group is activated by the adjacent benzoxazole ring, making it a reactive benzylic-type halide. It is highly susceptible to nucleophilic substitution by water (hydrolysis), leading to the formation of 2-(Hydroxymethyl)-1,3-benzoxazol-6-ol. This reaction can be accelerated by moisture and slightly basic or neutral pH conditions.

  • Oxidation of the Phenol: The electron-donating hydroxyl group makes the benzene ring susceptible to oxidation. Atmospheric oxygen can lead to the formation of radical intermediates and, ultimately, colored quinone or polymeric byproducts. This process can be catalyzed by trace metal impurities and light.

  • Hydrolytic Ring Opening: The benzoxazole ring itself can be cleaved under certain conditions. Strong alkaline conditions, in particular, can promote hydrolysis of the oxazole ring, leading to the formation of a substituted 2-aminophenol derivative, a pathway observed in related benzoxazolone structures like Chlorzoxazone.[6]

Caption: Potential degradation pathways of 2-(Chloromethyl)-1,3-benzoxazol-6-ol.

Q4: How can I analytically assess the stability and purity of my sample?

A4: Visual inspection is only a preliminary step. For a quantitative assessment, a stability-indicating analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and effective technique.

A robust HPLC method should be able to:

  • Separate the parent compound from potential degradation products and synthesis-related impurities.

  • Provide accurate quantification of the parent compound's purity.

For identifying the exact structure of unknown peaks observed during a stability study, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[7][8]

Troubleshooting Guide: Stability-Related Issues

This guide helps you diagnose if storage instability of 2-(Chloromethyl)-1,3-benzoxazol-6-ol is the root cause of your experimental problems.

TroubleshootingWorkflow start Problem Encountered: - Low/No Reaction Yield - Unexpected Side Products - Poor Reproducibility check_reagents Are other reagents/solvents of known quality and purity? start->check_reagents check_sm Investigate Starting Material (SM): 2-(Chloromethyl)-1,3-benzoxazol-6-ol check_reagents->check_sm Yes visual_insp Visually Inspect SM - Is it discolored (yellow/brown)? - Is the consistency unusual? check_sm->visual_insp analytical_check Perform Purity Analysis (e.g., HPLC, NMR) visual_insp->analytical_check compare_spec Compare data to Certificate of Analysis or a reference standard. analytical_check->compare_spec degraded Result: SM is Degraded (Purity <95% or extra peaks) compare_spec->degraded Discrepancy Found not_degraded Result: SM is NOT Degraded (Purity is high) compare_spec->not_degraded Data Matches action_degraded Action: 1. Repurify SM (e.g., recrystallization). 2. Discard and use a fresh batch. 3. Review and improve storage conditions. degraded->action_degraded action_not_degraded Conclusion: SM stability is not the issue. Troubleshoot other experimental parameters (reaction conditions, etc.). not_degraded->action_not_degraded

Caption: Troubleshooting workflow for stability-related experimental issues.

Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability

Objective: To intentionally degrade the compound under stressed conditions (acidic, basic, oxidative, thermal, photolytic) to understand its degradation profile. This is crucial for developing stability-indicating analytical methods.[9]

Materials:

  • 2-(Chloromethyl)-1,3-benzoxazol-6-ol

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • HPLC system with UV detector

  • pH meter, heating block, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

  • Sample Preparation: For each condition below, dilute the stock solution to a final concentration of 100 µg/mL. Prepare a control sample by diluting the stock solution with 50:50 acetonitrile:water.

    • Acid Hydrolysis: Use 0.1 M HCl as the diluent. Incubate at 60°C for 8 hours.

    • Base Hydrolysis: Use 0.1 M NaOH as the diluent. Incubate at 60°C for 2 hours.

    • Oxidative Degradation: Use 3% H₂O₂ as the diluent. Keep at room temperature for 24 hours.

    • Thermal Degradation: Use 50:50 acetonitrile:water as the diluent. Incubate the solution at 80°C for 48 hours. Also, heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution (100 µg/mL in 50:50 acetonitrile:water) in a quartz cuvette to a light source providing UV and visible light (ICH Q1B guidelines) for 24 hours. Wrap a control sample in foil.

  • Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all samples, including the control, by a validated stability-indicating HPLC method (see Protocol 2).

    • Compare the chromatograms to identify new peaks (degradants) and measure the loss of the parent compound.

Protocol 2: General-Purpose HPLC Method for Purity Assessment

Objective: To provide a starting point for the chromatographic analysis of 2-(Chloromethyl)-1,3-benzoxazol-6-ol and its potential degradation products.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold for 5 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 275 nm
Sample Preparation Dissolve sample in Acetonitrile or Methanol to ~0.1 mg/mL

Causality and Self-Validation: This method uses a standard C18 column and a generic gradient that is effective for a wide range of small organic molecules. The acidic mobile phase (formic acid) ensures good peak shape for the phenolic compound. The gradient elution is designed to separate the relatively polar degradation products (like the hydroxymethyl or ring-opened species) from the less polar parent compound. The method is self-validating in the context of a stability study: if new peaks appear under stress conditions that are well-resolved from the parent peak, the method is considered "stability-indicating."

References
  • Kaur, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 86. [Link]

  • Doan, T. L., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. RSC Advances, 11(38), 23533-23539. [Link]

  • Alinezhad, H., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Silicon, 15, 5477–5485. [Link]

  • ResearchGate. (n.d.). Membrane stabilization efficacy of benzoxazole derivatives and standards. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 6). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. [Link]

  • NextSDS. (n.d.). 2-(chloromethyl)-1,3-benzoxazol-6-ol — Chemical Substance Information. [Link]

  • MDPI. (2025, March 28). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • Schulz, M., et al. (2019). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Microbiology, 10, 1479. [Link]

  • ResearchGate. (n.d.). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. [Link]

  • Taylor & Francis. (n.d.). Benzoxazole – Knowledge and References. [Link]

  • ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. [Link]

  • ATSDR. (n.d.). Analytical Methods for Benzidine. [Link]

  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water. [Link]

  • Scholars.Direct. (2018, July 6). Isolation, Purification and Structural Identification of Degradation Products from Ketoconazole in a Liquid Formulation: An HPLC. [Link]

  • MDPI. (2021, April 22). Biodegradation of Chloroxylenol by Cunninghamella elegans IM 1785/21GP and Trametes versicolor IM 373: Insight into Ecotoxicity and Metabolic Pathways. [Link]

  • Trade Science Inc. (2009, December 14). Determination of chlorzoxasone in presence of its alkaline degradation product with three spectrophotometric methods. [Link]

  • Klein, C., et al. (2006). Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE. Chemosphere, 62(10), 1591-9. [Link]

  • MDPI. (2025, July 11). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. [Link]

  • Lester, R. P., et al. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. Journal of Organic Chemistry, 81(24), 12472-12477. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Tar Formation in High-Temperature Benzoxazole Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. The condensation of 2-aminophenol with carboxylic acids or aldehydes to form benzoxazoles is a cornerstone reaction in medicinal chemistry and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The condensation of 2-aminophenol with carboxylic acids or aldehydes to form benzoxazoles is a cornerstone reaction in medicinal chemistry and drug development[1]. However, researchers frequently encounter severe tar formation—a black, intractable polymeric byproduct—when scaling up these reactions at elevated temperatures[2].

This guide provides an authoritative, self-validating framework to diagnose, troubleshoot, and eliminate tar formation through mechanistic understanding and optimized protocols.

Diagnostic Troubleshooting Workflow

Before altering your chemical inventory, use the following diagnostic logic to identify the root cause of thermal degradation in your benzoxazole synthesis.

Troubleshooting Start Issue: Black Tar Formation in Benzoxazole Synthesis CheckTemp 1. Check Temperature Start->CheckTemp TempHigh T > 130°C? CheckTemp->TempHigh ReduceTemp Action: Switch to mild Lewis acid (e.g., Zn(OAc)2) to lower activation energy. TempHigh->ReduceTemp Yes CheckAtm 2. Check Atmosphere TempHigh->CheckAtm No AtmAir Aerobic Conditions? CheckAtm->AtmAir Purge Action: Degas solvent & run under N2/Ar to prevent 2-aminophenol oxidation. AtmAir->Purge Yes CheckCat 3. Check Catalyst AtmAir->CheckCat No CatHarsh Strong Brønsted Acid (e.g., PPA, TsOH)? CheckCat->CatHarsh SwitchCat Action: Use Co(OAc)2 or CuI/TsOH co-catalyst system. CatHarsh->SwitchCat Yes

Figure 1: Decision tree for troubleshooting tar formation in benzoxazole synthesis.

Frequently Asked Questions (Mechanistic Causality & Solutions)

Q1: Why does my reaction mixture turn into an intractable black tar when scaling up the condensation of 2-aminophenol and carboxylic acids at >130°C? A1: Tar formation is primarily driven by the oxidative degradation of the electron-rich 2-aminophenol precursor and the subsequent intermolecular polymerization of highly reactive quinone imine intermediates. At elevated temperatures (100–200°C), traditional harsh Brønsted acids (like methanesulfonic acid or polyphosphoric acid) catalyze not only the desired intramolecular cyclization but also these destructive intermolecular side reactions[3]. The presence of trace oxygen exacerbates this, leading to rapid darkening and viscosity increases.

Q2: How does the choice of catalyst influence the ratio of benzoxazole to polymeric byproducts? A2: Harsh Brønsted acids often lead to localized unselective protonation, accelerating tarring. Switching to transition metal catalysts or mild Lewis acids significantly alters the reaction pathway, lowering the required thermal input. For instance, a combined catalyst system of TsOH·H₂O and CuI allows cyclization at a much lower temperature (80 °C) in acetonitrile, suppressing tar formation while maintaining high yields (e.g., 82% for 2-methylbenzoxazole)[4]. Furthermore, Zn(OAc)₂ has been demonstrated as a highly efficient, mild catalyst that can operate at room temperature for specific aldehyde condensations, virtually eliminating thermal degradation[5].

Q3: Is solvent-free synthesis viable, or does it inherently cause more tar? A3: Solvent-free conditions (often utilizing microwave irradiation) are highly attractive for green chemistry but are notorious for localized "hot spots" that cause runaway polymerization[3]. If a solvent-free route is required, acoustic cavitation (ultrasound) combined with supported ionic liquids (e.g., Fe₃O₄-supported Lewis acidic ionic liquid, LAIL@MNP) at lower temperatures (70 °C) is highly recommended. This prevents the thermal spikes that cause tarring, yielding conversions >85%[6]. For standard thermal heating, using a high-boiling solvent like 1,2-dichlorobenzene acts as a heat sink, ensuring uniform thermal distribution[7].

Mechanistic Pathway: Benzoxazole vs. Tar Formation

Understanding the bifurcation point between product formation and degradation is critical for rational protocol design.

Mechanism AP 2-Aminophenol + Aldehyde/Acid Intermediate Schiff Base / Amide Intermediate AP->Intermediate Condensation (-H2O) Quinone Quinone Imine Radicals AP->Quinone O2 / High Temp Oxidation Benzoxazole 2-Substituted Benzoxazole (Target) Intermediate->Benzoxazole Intramolecular Cyclization (Catalyst) Tar Polymeric Tar (Degradation) Intermediate->Tar Harsh Acid Degradation Quinone->Tar Intermolecular Polymerization

Figure 2: Competing chemical pathways showing target cyclization versus oxidative tarring.

Quantitative Catalyst & Condition Comparison

The following table summarizes field-proven methodologies, demonstrating how optimizing the catalyst and solvent matrix directly correlates to reduced tar formation and improved yields.

Catalyst SystemSolvent MatrixTemp (°C)AtmosphereYield (%)Tar Formation Level
Methanesulfonic Acid [3]Solvent-free (Microwave)150–200AirVariableHigh (Prone to runaway)
TsOH·H₂O + CuI [4]Acetonitrile80Sealed82%Low
Co(OAc)₂·4H₂O [7]1,2-Dichlorobenzene140Aerobic79–86%Low
Zn(OAc)₂ [5]EthanolRoom TempAir80–92%Very Low
LAIL@MNP [6]Solvent-free (Sonication)70Air>85%Low

Self-Validating Experimental Protocol

To guarantee reproducibility and minimize tar, we recommend transitioning away from harsh Brønsted acids. Below is a detailed standard operating procedure (SOP) utilizing a Cobalt-catalyzed approach, which provides excellent functional group tolerance without the heavy tarring associated with high-temperature melts[7].

Optimized Low-Tar Synthesis via Co(OAc)₂ Catalysis

Scientific Causality: Cobalt(II) acts as a mild Lewis acid to coordinate the imine intermediate, facilitating intramolecular oxygen attack without indiscriminately protonating the aromatic ring. 1,2-Dichlorobenzene provides excellent thermal stability and acts as a heat sink, preventing localized hot spots[7].

Materials Required:

  • 2-Aminophenol (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Co(OAc)₂·4H₂O (20 mol%)

  • 1,2-Dichlorobenzene (2.0 mL)

  • Ethyl Acetate / Petroleum Ether (for extraction/chromatography)

Step-by-Step Workflow:

  • Substrate Loading: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol)[7].

  • Catalyst Integration: Add Co(OAc)₂·4H₂O (20 mol%) directly to the solid mixture.

  • Solvent Addition: Add 1,2-dichlorobenzene (2.0 mL). Self-Validation Check: The mixture should form a heterogeneous suspension. Ensure the stir bar rotates freely to prevent localized heating at the flask bottom.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 140 °C under aerobic conditions[7].

  • In-Process Monitoring: Monitor the reaction via TLC (Eluent: Ethyl Acetate:Petroleum Ether 1:4).

    • Visual Cue: The reaction will transition to a deep color (indicative of Schiff base formation and metal coordination). If the solution rapidly turns into a highly viscous, opaque black sludge within the first 30 minutes, the heating rate was too aggressive, or the aldehyde is highly prone to oxidation.

  • Quenching & Extraction: Upon completion (typically 2–4 hours as indicated by the disappearance of the 2-aminophenol spot on TLC), cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 x 10 mL) to partition the cobalt catalyst and unreacted water-soluble phenols into the aqueous layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the pure 2-substituted benzoxazole[7].

References

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Center for Biotechnology Information (PMC).

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.

  • Minimizing tar formation in high-temperature benzoxazole synthesis. BenchChem.

  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. BenchChem.

  • Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry (ACS Publications).

  • An Efficient Cobalt-Catalyzed Approach for Synthesis of Benzoxazoles from 2-Aminophenol and Aldehydes. ResearchGate.

  • Design, Synthesis, Structural Characterization, and Biological Evaluation of New Benzoxazole from 2-Aminophenol. World Journal of Pharmaceutical Research.

Sources

Optimization

Technical Support Center: Recrystallization of 2-(Chloromethyl)-1,3-benzoxazol-6-ol

Welcome to the technical support center for the purification of 2-(Chloromethyl)-1,3-benzoxazol-6-ol (CAS No. 136535-21-2)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-(Chloromethyl)-1,3-benzoxazol-6-ol (CAS No. 136535-21-2)[1]. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to overcome common challenges during the recrystallization of this compound.

Foundational Knowledge: Understanding the Compound and the Process

2-(Chloromethyl)-1,3-benzoxazol-6-ol is a heterocyclic compound containing a benzoxazole core, a reactive chloromethyl group, and a phenolic hydroxyl group. These functional groups dictate its solubility and chemical behavior, making recrystallization a highly effective purification method.

Recrystallization is a technique used to purify solid compounds by dissolving them in a suitable hot solvent and allowing the solution to cool, which causes the desired compound to crystallize while impurities remain in the solution.[2] The effectiveness of this process hinges on the principle that the solubility of a compound increases with temperature.

Key Considerations for 2-(Chloromethyl)-1,3-benzoxazol-6-ol:
  • Phenolic Nature : The hydroxyl group can form hydrogen bonds, influencing solubility in polar solvents. However, care must be taken as phenolic compounds can sometimes form colored complexes, especially in the presence of metal ions.[3]

  • Chloromethyl Reactivity : The chloromethyl group is a reactive site. Prolonged heating in certain solvents (especially protic ones like alcohols) could lead to side reactions.

  • Potential Impurities : Common impurities may include unreacted starting materials from its synthesis, by-products from cyclization reactions, or polymeric materials.[4][5]

Recommended Recrystallization Protocol

This protocol provides a general framework for the recrystallization of 2-(Chloromethyl)-1,3-benzoxazol-6-ol. Small-scale trials are always recommended to optimize solvent choice and conditions for your specific sample.

Step-by-Step Methodology:
  • Solvent Selection :

    • Based on the structure and properties of similar benzoxazole derivatives, suitable solvents for screening include ethanol, methanol, ethyl acetate, toluene, or a mixed solvent system like ethanol/water or acetone/acetonitrile.[6][7][8]

    • Conduct small-scale solubility tests to find a solvent that dissolves the compound when hot but sparingly when cold.[3]

  • Dissolution :

    • Place the crude 2-(Chloromethyl)-1,3-benzoxazol-6-ol in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring.

    • Continue to add small portions of the solvent until the compound fully dissolves at or near the solvent's boiling point. Using the minimum amount of hot solvent is crucial for a good yield.[2]

  • Decolorization (if necessary) :

    • If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[4][9]

    • Caution : Do not add charcoal to a boiling solution as it can cause it to boil over violently.[3]

    • Stir the mixture for a few minutes and then remove the charcoal via hot gravity filtration.[4][9]

  • Crystallization :

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[8]

  • Isolation and Drying :

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

    • Dry the purified crystals under a vacuum to remove residual solvent.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the recrystallization process.

Issue 1: The compound "oils out" instead of forming crystals.

  • Question : Why is my 2-(Chloromethyl)-1,3-benzoxazol-6-ol forming an oil instead of crystals upon cooling?

  • Answer : "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can be caused by several factors:

    • Rapid Cooling : If the solution is cooled too quickly, the compound may not have enough time to form an ordered crystal lattice.

    • High Impurity Levels : Significant amounts of impurities can depress the melting point of your compound.

    • Inappropriate Solvent : The chosen solvent may not be ideal for crystallization.

    Solutions :

    • Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Insulating the flask can help.[10][11]

    • If slow cooling doesn't work, consider a preliminary purification step like column chromatography to remove a larger portion of the impurities before recrystallization.[4]

    • Try a different solvent or a mixed solvent system. Adding a small amount of a miscible "anti-solvent" (one in which the compound is insoluble) to the hot solution until it becomes slightly turbid, then reheating to clarify and cooling slowly can sometimes promote crystallization.[3][4]

Issue 2: No crystals form, even after cooling in an ice bath.

  • Question : My solution is clear and cold, but no crystals have formed. What should I do?

  • Answer : This is likely due to either using too much solvent or the solution being supersaturated.

    Solutions :

    • Induce Crystallization :

      • Scratching : Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The small scratches on the glass can provide a surface for nucleation.[10][12]

      • Seed Crystals : If you have a small amount of the pure compound, add a tiny crystal to the solution. This will act as a template for crystal growth.[10]

    • Reduce Solvent Volume : If induction techniques fail, it's likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, and then allow it to cool again.[10][12]

Issue 3: The yield of recovered crystals is very low.

  • Question : I've completed the recrystallization, but my final yield is less than 50%. Why did this happen?

  • Answer : A low yield can result from several procedural missteps:

    • Excess Solvent : Using too much solvent during dissolution will result in a significant amount of your product remaining in the mother liquor upon cooling.[2]

    • Premature Crystallization : If the solution cools too much during a hot filtration step, some product may crystallize out with the impurities.

    • Incomplete Cooling : Not cooling the solution to a low enough temperature (e.g., in an ice bath) will result in less product crystallizing out.[11]

    • Excessive Washing : Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can redissolve some of your product.[2]

    Solutions :

    • To recover more product, you can try to concentrate the mother liquor (the liquid filtered off from the crystals) by boiling off some of the solvent and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.[8]

    • In future attempts, be meticulous about using the minimum amount of hot solvent for dissolution and pre-heating your funnel for hot filtration.

Issue 4: The final product is still colored.

  • Question : My recrystallized crystals are still colored. How can I get a colorless product?

  • Answer : Colored impurities can be persistent and may co-crystallize with your product.

    Solutions :

    • Activated Charcoal Treatment : If you did not use activated charcoal in the first attempt, repeat the recrystallization and include this step. It is very effective at adsorbing many colored impurities.[3][4][9]

    • Repeat Recrystallization : A second recrystallization of the colored crystals may be necessary to achieve the desired purity.[11]

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for recrystallizing 2-(Chloromethyl)-1,3-benzoxazol-6-ol?

    • A1: There is no single "best" solvent, as the optimal choice can depend on the specific impurities present in your crude sample. However, polar protic solvents like ethanol or methanol are often good starting points for phenolic compounds.[7] An ethanol/water or acetone/acetonitrile mixture can also be effective.[8][9] It is highly recommended to perform small-scale solvent screening tests to identify the ideal solvent or solvent system for your material.[8]

  • Q2: Can I use a rotary evaporator to cool the solution faster?

    • A2: This is not recommended for crystallization. Rapid cooling, which would occur on a rotary evaporator, often leads to the formation of small, impure crystals or the compound oiling out.[10] Slow, undisturbed cooling is key to growing large, pure crystals.

  • Q3: How do I know if my product is pure after recrystallization?

    • A3: A common and quick method is to measure the melting point of your dried crystals. A pure compound will have a sharp melting point over a narrow range (typically 1-2 °C). Impurities will generally cause the melting point to be lower and broader. For a more definitive assessment of purity, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.

  • Q4: Is it safe to heat flammable solvents like ethanol or acetone on a hot plate?

    • A4: It is crucial to use a hot plate with a stirrer function and to heat the solvent gently. Never heat a flammable organic solvent to its boiling point in an open flask. If you need to heat to boiling, use a water bath or a heating mantle and a condenser to prevent solvent vapors from escaping and potentially igniting. Always work in a well-ventilated fume hood.

Visual Aids

Data Presentation

Table 1: Solubility Characteristics of Benzoxazole-type Compounds in Common Solvents

SolventPolarityBoiling Point (°C)[13]Typical Solubility Behavior for Benzoxazoles
WaterHigh100Generally low solubility
EthanolHigh78.5Good solubility when hot, lower when cold; a strong candidate.[6][7]
MethanolHigh64.7Similar to ethanol, often a good choice.[14]
Ethyl AcetateMedium77Often a good solvent for moderately polar compounds.[9]
AcetoneMedium56.05Good dissolving power, may need an anti-solvent.
TolueneLow111May be suitable if impurities are highly polar.[8]
HeptaneLow98Likely to be a poor solvent, but could be used as an anti-solvent.[9]
Experimental Workflow Diagram

Recrystallization_Workflow start Crude 2-(Chloromethyl)-1,3-benzoxazol-6-ol solvent_selection Select Solvent (Small-scale tests) start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve check_color Solution Colored? dissolve->check_color charcoal Add Activated Charcoal & Stir check_color->charcoal Yes cool Cool Slowly to Room Temp, then Ice Bath check_color->cool No hot_filter Hot Gravity Filtration charcoal->hot_filter hot_filter->cool check_crystals Crystals Formed? cool->check_crystals induce Induce Crystallization (Scratch / Seed) check_crystals->induce No vacuum_filter Vacuum Filtration check_crystals->vacuum_filter Yes induce->check_crystals wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Workflow for the recrystallization of 2-(Chloromethyl)-1,3-benzoxazol-6-ol.

References

  • Technical Support Center: Purification of Benzoxazole Derivatives - Benchchem.
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol - Benchchem.
  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents.
  • 6.6D: Troubleshooting - Chemistry LibreTexts.
  • Recrystallization. - University of California, Los Angeles.
  • Synthesis of Different Benzoxazole Derivatives for The Evaluation of Anti- Anxiety/Anti-Depressants.
  • Recrystallization - University of Basrah.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS - ijpbs.
  • Problems with Recrystallisations - University of York.
  • Aurantiol Recrystallization: A Technical Support Guide - Benchchem.
  • Impurities and Degradation products | @rtMolecule - ArtMolecule.
  • 2-(chloromethyl)-1,3-benzoxazol-6-ol — Chemical Substance Information - NextSDS.
  • Recrystallization solvent for 6-Chlorobenzoxazole-2(3H)-thione - Benchchem.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1 - MilliporeSigma.

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for 2-(Chloromethyl)-1,3-benzoxazol-6-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 2-(Chloromethyl)-1,3-benzoxazol-6-ol . This molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 2-(Chloromethyl)-1,3-benzoxazol-6-ol .

This molecule presents a classic "bifunctional dilemma" during normal-phase purification:

  • The Phenolic Hydroxyl (-OH) at C6: Highly polar and slightly acidic, this group acts as a strong hydrogen-bond donor, leading to severe peak tailing and irreversible adsorption on bare silica gel[1].

  • The Chloromethyl Group (-CH₂Cl) at C2: A highly reactive electrophile. Prolonged exposure to active silica gel or nucleophilic solvents (like methanol) will cause solvolysis or hydrolysis, degrading your product into ethers or hydroxymethyl derivatives[2].

The following guide provides field-proven, self-validating protocols to navigate these competing liabilities.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My product is streaking down the entire TLC plate and co-eluting with impurities. How do I fix this? A: This is caused by the phenolic -OH group forming strong hydrogen bonds with the unendcapped silanol groups (Si-OH) on the silica gel stationary phase[3].

  • The Fix: You must suppress the ionization and hydrogen-bonding capacity of the silica. Add an acidic modifier—typically 0.1% to 0.5% Glacial Acetic Acid (AcOH) or Formic Acid—to your mobile phase[1]. The acid protonates the silanol sites, forcing the phenolic compound to partition cleanly into the mobile phase rather than dragging along the stationary phase.

Q2: My crude NMR looked clean, but after column chromatography, I have multiple new spots and a low yield. What happened? A: Your 2-chloromethyl group is degrading on the column[2]. This happens via two primary mechanisms:

  • Solvolysis: If you are using a Dichloromethane/Methanol gradient, the nucleophilic methanol is reacting with the electrophilic chloromethyl carbon to form a methyl ether.

  • Hydrolysis: The acidic, hydrated environment of standard Type A silica gel can hydrolyze the chloride to a hydroxymethyl group (-CH₂OH) if the residence time is too long.

  • The Fix: Strictly avoid nucleophilic solvents (no alcohols). Switch to a Hexane/Ethyl Acetate system[4]. Ensure all solvents are anhydrous, and use "flash" (pressurized) chromatography to minimize the compound's residence time on the column.

Q3: My crude mixture has poor solubility in Hexane. Can I dry-load the sample? A: Yes, but with extreme caution. Standard dry-loading involves evaporating the sample onto silica gel, which maximizes surface-area contact between the reactive chloromethyl group and acidic silanols, accelerating degradation[2].

  • The Fix: If you must dry-load, use Celite 545 instead of silica gel. Celite is chemically inert and will not catalyze the hydrolysis of the chloromethyl group while the solvent is being removed.

Part 2: Solvent System Optimization Data

Selecting the correct mobile phase is a balance between eluting the polar phenol and preserving the reactive chloride.

Solvent SystemModifierElution PowerTailing MitigationChloromethyl StabilityRecommendation
Dichloromethane / MethanolNoneHighPoorVery Low (Solvolysis)Avoid . Destroys the -CH₂Cl group.
Hexane / Ethyl AcetateNoneModeratePoorHigh⚠️ Use only for TLC screening.
Hexane / Ethyl Acetate 0.1% AcOH Moderate Excellent High Optimal . Balances stability and peak shape.
Toluene / Acetone0.1% AcOHHighGoodModerate🔄 Alternative if EtOAc fails to separate impurities.

Part 3: Standard Operating Procedure (SOP) for Isolation

This protocol utilizes a self-validating 2D-TLC check to ensure your compound survives the purification intact.

Step 1: On-Column Stability Validation (2D-TLC)

  • Spot your crude mixture in the bottom-left corner of a 5x5 cm silica TLC plate.

  • Develop the plate in Hexane:EtOAc (3:1) with 0.1% AcOH .

  • Remove, dry completely, rotate the plate 90 degrees, and develop again in the exact same solvent.

  • Causality Check: If the target spot lies perfectly on the diagonal, the compound is stable. If spots appear off the diagonal, the compound is degrading on the silica, dictating a need for faster flow rates or inert stationary phases (e.g., Type B silica).

Step 2: Column Preparation and Loading

  • Prepare a slurry of high-purity silica gel (Type B, low trace-metal content) in Hexane containing 0.1% Glacial Acetic Acid.

  • Pack the column under positive pressure to ensure a tight, uniform bed.

  • Dissolve the crude 2-(Chloromethyl)-1,3-benzoxazol-6-ol in a minimal volume of Ethyl Acetate, then dilute with Hexane. If insoluble, dry-load onto Celite 545 (not silica).

  • Apply the sample evenly to the column head.

Step 3: Flash Elution

  • Elute using a gradient of Hexane to Hexane:EtOAc (70:30) containing 0.1% AcOH [4].

  • Maintain a rapid flow rate (flash conditions) to ensure the target compound's residence time on the column is strictly under 30 minutes.

  • Collect fractions in clean, dry test tubes.

Step 4: Fraction Pooling and Acid Removal

  • Identify product-containing fractions via TLC (UV active at 254 nm).

  • Critical Step: Because acetic acid was used, do not concentrate the fractions to dryness immediately, as concentrating acid with the chloromethyl group can cause late-stage degradation.

  • Wash the pooled organic fractions once with a cold, dilute NaHCO₃ solution to neutralize the acetic acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30°C.

Part 4: Troubleshooting Workflow Visualization

TroubleshootingFlow Start Crude 2-(Chloromethyl)- 1,3-benzoxazol-6-ol TLC Run Initial TLC (Hexane/EtOAc) Start->TLC Cond1 Severe Tailing? TLC->Cond1 Cond2 Degradation / Multiple Spots? TLC->Cond2 Cond3 Irreversible Binding? TLC->Cond3 Sol1 Add 0.1-1% AcOH to Mobile Phase Cond1->Sol1 Yes Success Optimized Isolation Protocol Sol1->Success Sol2 Remove MeOH/EtOH. Use Anhydrous Solvents. Cond2->Sol2 Yes Sol2->Success Sol3 Switch to Type B Silica or Reverse Phase Cond3->Sol3 Yes Sol3->Success

Troubleshooting workflow for the chromatographic isolation of 2-(chloromethyl)-1,3-benzoxazol-6-ol.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Blog. URL: [Link]

  • ResearchGate Community. "Column chromatography of phenolics?" ResearchGate. URL: [Link]

  • MDPI Molecules. "Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives." MDPI. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

2-(Chloromethyl)-1,3-benzoxazol-6-ol vs. 2-(chloromethyl)-1,3-benzothiazole activity

Comparative Pharmacophore Guide: 2-(Chloromethyl)-1,3-benzoxazol-6-ol vs. 2-(Chloromethyl)-1,3-benzothiazole in Drug Discovery As a Senior Application Scientist, evaluating the nuanced structure-activity relationships (S...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacophore Guide: 2-(Chloromethyl)-1,3-benzoxazol-6-ol vs. 2-(Chloromethyl)-1,3-benzothiazole in Drug Discovery

As a Senior Application Scientist, evaluating the nuanced structure-activity relationships (SAR) of privileged heterocycles is paramount to successful drug design. Benzoxazoles and benzothiazoles represent two of the most critical pharmacophoric cores in medicinal chemistry and agrochemicals.

This guide provides an in-depth comparative analysis of two highly reactive building blocks: 2-(Chloromethyl)-1,3-benzoxazol-6-ol and 2-(chloromethyl)-1,3-benzothiazole . Because the 2-chloromethyl moiety acts as an exceptional electrophile for late-stage functionalization, understanding the divergent electronic, steric, and biological consequences of their respective cores is essential for rational library design.

Structural Causality & Electronic Divergence

The fundamental divergence in biological activity between these two scaffolds stems from the heteroatom at the 1-position (Oxygen vs. Sulfur) and the presence of functional handles.

  • The Benzoxazole Core (Oxygen + 6-OH): Oxygen is a "hard," highly electronegative atom. It withdraws electron density from the heterocyclic ring via inductive effects, rendering the 2-position highly electrophilic and accelerating nucleophilic substitution at the chloromethyl group. Furthermore, 2-(chloromethyl)-1,3-benzoxazol-6-ol possesses a 6-hydroxyl group. This acts as a critical hydrogen-bond donor/acceptor, significantly lowering the partition coefficient (LogP) and providing an essential anchoring point for target kinases or an attachment site for PROTAC linkers.

  • The Benzothiazole Core (Sulfur): Sulfur is a "soft," larger, and highly polarizable atom. The substitution of oxygen for sulfur fundamentally alters the electronic and lipophilic characteristics of the molecule, enhancing its ability to penetrate lipid bilayers[1]. While it lacks the 6-OH handle, the unsubstituted benzothiazole core often exhibits superior hydrophobic interactions within deep, lipophilic binding pockets.

Pharmacophore Core 2-(Chloromethyl) Intermediates BZO 2-(Chloromethyl)-1,3-benzoxazol-6-ol (Oxygen + 6-OH) Core->BZO BZT 2-(chloromethyl)-1,3-benzothiazole (Sulfur Core) Core->BZT Prop1 High Electronegativity Enhanced H-Bonding BZO->Prop1 Prop2 High Polarizability Increased Lipophilicity BZT->Prop2 Act1 Superior Antifungal Efficacy (e.g., B. cinerea) Prop1->Act1 Act2 Potent Anticancer Pathways (PI3K/Akt Inhibition) Prop2->Act2

Caption: Divergent physicochemical properties and resulting bioactivities of the two scaffolds.

Comparative Biological Efficacy

When these chloromethyl intermediates are converted into their respective aryloxymethyl derivatives via etherification, their biological profiles diverge significantly.

Antifungal Activity

In comparative agrochemical studies, benzoxazole derivatives consistently outperform their benzothiazole analogs against a broad spectrum of phytopathogenic fungi[2]. The enhanced electronegativity of the oxygen atom and specific spatial orientation allow for tighter binding to fungal lipid transfer proteins. For example, against Botrytis cinerea, specific 2-(aryloxymethyl)benzoxazole derivatives demonstrated an IC50 of 19.92 μg/mL, making them over three times more potent than their corresponding benzothiazole derivatives (IC50 of 62.62 μg/mL)[2].

Anticancer Activity

Both scaffolds demonstrate significant cytotoxicity against human cancer cell lines, but their mechanisms of action differ. Benzothiazole derivatives are highly privileged for inducing apoptosis and inhibiting the PI3K/Akt and ERK signaling pathways, which are critical for tumor survival[1]. Conversely, benzoxazole derivatives have shown exceptional, submicromolar potency against specific breast cancer cell lines (such as MDA 468), exhibiting a >5000-fold range in activity based on subtle structural modifications[3].

Quantitative Data Summary

Parameter2-(Chloromethyl)-1,3-benzoxazol-6-ol2-(chloromethyl)-1,3-benzothiazole
CAS Number 136535-21-237859-43-1
Heteroatom (Pos 1) Oxygen (High electronegativity)Sulfur (High polarizability)
Key Substituent 6-Hydroxyl (-OH)None (Unsubstituted core)
Physicochemical Impact Lower LogP, Strong H-bond capacityHigher LogP, Enhanced lipid penetration
Antifungal Potency High (B. cinerea IC50 ~19.92 μg/mL)[2]Moderate (B. cinerea IC50 ~62.62 μg/mL)[2]
Anticancer Mechanism High sensitivity in MDA 468 cell lines[3]PI3K/Akt and ERK pathway inhibition[1]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and evaluation of these compounds must rely on self-validating systems. Below are the standard protocols for utilizing these intermediates.

Protocol A: Synthesis of Aryloxymethyl Derivatives via SN2 Displacement

Causality: The chloromethyl group is activated by the adjacent imine-like nitrogen (-I, -M effects). Using a mild base ensures the deprotonation of the incoming nucleophile (e.g., a phenol) without hydrolyzing the sensitive chloromethyl starting material.

  • Preparation: Dissolve 1.0 eq of the target phenol in anhydrous DMF. Self-Validation: Anhydrous conditions are critical; the presence of water will lead to the hydrolysis of the chloromethyl intermediate into a hydroxymethyl byproduct[4].

  • Activation: Add 1.5 eq of anhydrous K₂CO₃. Stir at room temperature for 30 minutes until the phenoxide forms (often indicated by a slight color shift).

  • Coupling: Add 1.2 eq of either 2-(chloromethyl)-1,3-benzoxazol-6-ol or 2-(chloromethyl)-1,3-benzothiazole dropwise. Heat the reaction to 60°C.

  • Validation (TLC & NMR): Monitor via TLC. Upon completion, quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography. Self-Validation Check: Confirm the success of the SN2 displacement via ¹H-NMR by observing the disappearance of the -CH₂Cl singlet (typically around δ 4.95 ppm) and the appearance of a new -CH₂-O- singlet shifted by the new electronic environment[4].

Protocol B: High-Throughput Antifungal Screening (Mycelial Growth Rate Method)

Causality: To accurately benchmark the biological divergence of the synthesized scaffolds, the assay must account for baseline fungal growth and compare it against a known commercial standard.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) plates containing the purified derivatives at gradient concentrations (e.g., 10, 50, 100 μg/mL).

  • Internal Controls (Self-Validation):

    • Negative Control: 1% DMSO in PDA to establish the baseline uninhibited growth rate.

    • Positive Control: Hymexazol (a standard commercial fungicide) to benchmark the relative efficacy of the synthesized scaffolds[2].

  • Inoculation: Place a 5 mm mycelial plug of the target pathogen (e.g., F. solani) at the exact center of each plate.

  • Quantification: Incubate at 25°C for 72 hours. Measure the colony diameter using digital calipers. Calculate the inhibition rate (%) relative to the negative control, and determine the IC50 using probit analysis.

Workflow Step1 Nucleophilic Substitution Step2 NMR/MS Validation Step1->Step2 Purify Step3 In Vitro Bioassay Step2->Step3 Confirm Step4 IC50 Calculation Step3->Step4 Quantify

Caption: Self-validating experimental workflow from chemical synthesis to biological quantification.

References

  • [3] Journal of Medicinal Chemistry (ACS Publications). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole. Available at: [Link]

  • [2] MDPI. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Available at: [Link]

Sources

Comparative

A Comparative Guide to Catalysts for Benzoxazole Synthesis: From Classical Methods to Green Innovations

For Researchers, Scientists, and Drug Development Professionals The benzoxazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2] The synthesis of this privileged scaffold, most commonly through the condensation of o-aminophenols with various carbonyl-containing precursors, is a field of continuous innovation. The choice of catalyst is paramount, dictating the efficiency, selectivity, and environmental footprint of the transformation. This guide provides a comparative analysis of prominent catalytic systems, offering insights into their mechanisms, performance, and practical applications to empower researchers in selecting the optimal catalyst for their specific needs.

The Mechanistic Crossroads: A Common Pathway

The majority of catalytic pathways for benzoxazole formation from o-aminophenols and aldehydes converge on a common mechanistic route. The initial step involves the formation of a Schiff base (imine) intermediate through the condensation of the amino group of the o-aminophenol with the aldehyde's carbonyl group. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the imine carbon. The final step is an aromatization, often requiring an oxidant, to yield the stable benzoxazole ring system.[3]

The role of the catalyst is to facilitate one or more of these key steps, be it the activation of the carbonyl group, promotion of the cyclization, or aiding the final oxidative aromatization.

A Landscape of Catalytic Systems

The catalysts employed for benzoxazole synthesis can be broadly categorized into metal-based catalysts and non-metal-catalyzed processes, including organocatalysts and acidic catalysts.[1]

Metal-Based Catalysts: The Workhorses of Benzoxazole Synthesis

Transition metal catalysts, particularly those based on copper, palladium, and iron, have been extensively explored and are highly effective for benzoxazole synthesis.[1]

  • Copper Catalysis: Copper catalysts, in various forms such as CuI, Cu(OTf)₂, and Cu(acac)₂, are among the most versatile and widely used.[4][5] They can effectively catalyze the intramolecular C-O bond formation.[6] For instance, copper(I) iodide, in combination with a ligand like 1,10-phenanthroline, has been shown to be effective in the cyclization of ortho-haloanilides.[5] Copper-catalyzed systems can also facilitate direct C-H bond activation, offering alternative and efficient routes to functionalized benzoxazoles.[5] A notable advancement is the use of copper(II) acetylacetonate as a catalyst in the reaction between substituted 2-aminopenol and 1H-1,2,3-triazole-4-carbaldehyde.[7]

  • Palladium Catalysis: Palladium catalysts are renowned for their role in cross-coupling reactions and have also found significant application in benzoxazole synthesis. A novel palladium chloride-catalyzed procedure involves the cleavage of carbon-carbon triple bonds with o-aminophenol, providing rapid access to benzoxazoles under mild conditions.[8][9] Palladium catalysis is also effective in the aerobic oxidation of o-aminophenols and isocyanides to produce 2-aminobenzoxazoles.[5][10]

  • Iron and Other Metals: Iron-based catalysts are gaining traction due to their low cost and low toxicity.[7] Other metals like ruthenium, iridium, zinc, cobalt, silver, and gold have also been successfully employed, each offering unique advantages in specific transformations.[1] For example, zinc triflate has been used as an efficient catalyst for the synthesis of benzoxazoles from 2-aminophenol and substituted aldehydes in ethanol at reflux temperature.[9]

Organocatalysis and Acid Catalysis: Metal-Free Alternatives

In the quest for more sustainable and cost-effective synthetic methods, metal-free catalytic systems have emerged as powerful alternatives.

  • Brønsted and Lewis Acids: Simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) can effectively catalyze the condensation reaction.[7] Lewis acids also play a crucial role in activating the carbonyl group towards nucleophilic attack.

  • Ionic Liquids: Ionic liquids (ILs), particularly Brønsted acidic ionic liquids (BAILs), have shown great promise as recyclable and environmentally friendly catalysts.[11][12] A reusable BAIL gel, prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate with tetraethyl orthosilicate (TEOS), has been successfully used for the synthesis of benzoxazoles under solvent-free conditions.[11][12] Lewis acidic ionic liquids supported on magnetic nanoparticles (LAIL@MNP) also serve as efficient and magnetically recoverable catalysts.[13]

  • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as versatile organocatalysts for a wide range of transformations. In the context of benzoxazole synthesis, NHCs can catalyze the intramolecular cyclization of aldimines generated from 2-aminophenols and aromatic aldehydes under mild, oxidative conditions.[14]

Comparative Performance of Catalysts

The choice of catalyst has a profound impact on the reaction parameters and outcomes. The following table provides a comparative overview of various catalytic systems for the synthesis of 2-substituted benzoxazoles.

Catalyst TypeSpecific CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Ionic LiquidBrønsted Acidic Ionic Liquid (BAIL) Gel1.0 mol%Solvent-free1305 h98%[11]
NanocatalystLewis Acidic Ionic Liquid@Magnetic Nanoparticles (LAIL@MNP)4.0 mgSolvent-free (Ultrasound)7030 minup to 90%[13]
NanocatalystFe₃O₄@SiO₂-SO₃H0.03 gSolvent-free5030-60 min87-93%[15][16]
Metal-Organic FrameworkMn-TPA MOF0.5 mol%Ethanol3010-30 minup to 99.9%[17]
Metal OxideNitrogen-doped MnO₂ (N-MnO₂)Not specifiedNot specifiedRoom TempNot specified>99.9%[17]
Metal ComplexDendronized Amine Polymer-Pd10 mgEthanol503 h88%
Metal SaltPalladium Chloride (PdCl₂)CatalyticNot specifiedMildNot specifiedNot specified[8]
Metal SaltCopper(I) Iodide (CuI) with 1,10-phenanthrolineCatalyticNot specifiedNot specifiedNot specifiedNot specified[5]
OrganocatalystN-Heterocyclic Carbene (NHC)CatalyticNot specifiedMildNot specifiedGood[14]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these catalytic systems, detailed experimental protocols for representative examples are outlined below.

Protocol 1: Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel[14]

This protocol exemplifies a green, solvent-free approach using a reusable heterogeneous catalyst.

Materials:

  • 2-Aminophenol (1.0 mmol, 0.119 g)

  • Benzaldehyde (1.0 mmol, 0.106 g)

  • BAIL gel (0.010 g, 1.0 mol%)

Procedure:

  • Combine 2-aminophenol, benzaldehyde, and the BAIL gel catalyst in a 5 mL vessel.

  • Stir the reaction mixture at 130 °C for 5 hours under solvent-free conditions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dissolve the mixture in 10 mL of ethyl acetate.

  • Separate the BAIL gel catalyst by centrifugation.

  • Dry the organic layer over anhydrous MgSO₄ and remove the solvent under vacuum to obtain the crude product.

  • The recovered BAIL gel can be washed, dried, and reused for subsequent reactions.

Protocol 2: Ultrasound-Assisted Synthesis with a Magnetically Recoverable Nanocatalyst[15]

This method highlights the synergy of green chemistry principles: ultrasound irradiation and a recyclable nanocatalyst.

Materials:

  • 2-Aminophenol (1.0 mmol, 0.109 g)

  • Benzaldehyde (1.0 mmol, 0.106 g)

  • Lewis Acidic Ionic Liquid@Magnetic Nanoparticles (LAIL@MNP) catalyst (4.0 mg)

Procedure:

  • In a suitable reaction vessel, combine 2-aminophenol, benzaldehyde, and the LAIL@MNP catalyst.

  • Sonicate the mixture at 70 °C for 30 minutes under solvent-free conditions.

  • Monitor the reaction completion by GC-MS.

  • After the reaction, add 15 mL of ethyl acetate to the mixture.

  • Separate the magnetic catalyst using an external magnet.

  • Dry the organic layer with magnesium sulfate and remove the solvent under vacuum to yield the product.

Visualizing the Catalytic Process

To further elucidate the concepts discussed, the following diagrams illustrate a general experimental workflow and a plausible catalytic cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Weigh Reactants (o-aminophenol, aldehyde) Catalyst 2. Add Catalyst Reactants->Catalyst Solvent 3. Add Solvent (if any) Catalyst->Solvent Heating 4. Heat & Stir (Conventional or Microwave/Ultrasound) Solvent->Heating Monitoring 5. Monitor Progress (TLC/GC-MS) Heating->Monitoring Separation 6. Catalyst Separation (Filtration/Magnet) Monitoring->Separation Extraction 7. Extraction Separation->Extraction Purification 8. Purification (Recrystallization/Chromatography) Extraction->Purification Characterization 9. Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A generalized workflow for the catalytic synthesis of benzoxazoles.

Catalytic_Cycle Catalyst Catalyst Activated_Complex Activated Complex Catalyst->Activated_Complex activates Aldehyde Aldehyde Aldehyde->Activated_Complex o_Aminophenol o-Aminophenol Schiff_Base Schiff Base Intermediate o_Aminophenol->Schiff_Base Activated_Complex->Schiff_Base + o-Aminophenol - H₂O Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization H2O H₂O Benzoxazole Benzoxazole Cyclized_Intermediate->Benzoxazole + [O] - H₂O Oxidant [O]

Caption: A plausible catalytic cycle for benzoxazole formation from an aldehyde and o-aminophenol.

Conclusion and Future Outlook

The synthesis of benzoxazoles has evolved significantly, with a clear trend towards the development of more sustainable and efficient catalytic systems. While traditional metal-based catalysts remain highly effective, the emergence of nanocatalysts, organocatalysts, and green methodologies like ultrasound and solvent-free reactions offers compelling advantages in terms of recyclability, reduced environmental impact, and often milder reaction conditions.[15][18] The choice of catalyst will ultimately depend on the specific substrate scope, desired scale of reaction, and the available resources. Future research will likely focus on the development of even more active and selective catalysts that can operate under ambient conditions, further expanding the synthetic toolbox for accessing this important class of heterocyclic compounds.

References

  • Xie, H., et al. (2014). Palladium-catalyzed synthesis of benzoxazoles by the cleavage reaction of carbon–carbon triple bonds with o-aminophenol. Green Chemistry, 16(5), 2573-2577. [Link]

  • He, J. (2017). Recent Developments in the Catalytic Synthesis of 2-Substituted Benzoxazoles. Current Organic Chemistry, 21(19), 1991-2012. [Link]

  • He, J. (2017). Recent Developments in the Catalytic Synthesis of 2-Substituted Benzoxazoles. Current Organic Chemistry, 21(19). [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. [Link]

  • Bennehalli, B., et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 9(2), 751-767. [Link]

  • Hosseinzadeh, R., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. Advanced Journal of Chemistry, Section A, 6(3), 221-231. [Link]

  • Das, S., & Laskar, M. A. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. International Journal of Pharmaceutical Sciences, 14(1), 1-13. [Link]

  • Xie, H., et al. (2014). Palladium-catalyzed synthesis of benzoxazoles by the cleavage reaction of carbon–carbon triple bonds with o-aminophenol. Green Chemistry, 16. [Link]

  • Kumar, R., et al. (2025). Direct organocatalytic chemoselective synthesis of pharmaceutically active benzothiazole/benzoxazole-triazoles. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1636-1643. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]

  • Nguyen, H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Heliyon, 7(6), e07238. [Link]

  • Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1636-1643. [Link]

  • Kaldhi, D., et al. (2018). Organocatalytic Oxidative Synthesis of C2-Functionalized Benzoxazoles, Naphthoxazoles, Benzothiazoles and Benzimidazoles. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Copper-catalyzed synthesis of benzoxazoles via tandem cyclization of 2-halophenols with amidines. Organic & Biomolecular Chemistry, 19(2), 346-350. [Link]

  • Jiang, Y., et al. (2022). Copper(II)-catalyzed Synthesis of Benzoxazoles from Inactive 2-chloroanilides. Current Organic Synthesis, 19(7), 819-823. [Link]

  • Kumar, R., et al. (2025). Direct organocatalytic chemoselective synthesis of pharmaceutically active benzothiazole/benzoxazole-triazoles. Organic & Biomolecular Chemistry. [Link]

  • Wang, Y., et al. (2022). Cu-Catalyzed Synthesis of Benzoxazole with Phenol and Cyclic Oxime. Organic Letters, 24(1), 229-234. [Link]

  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere. The Journal of Organic Chemistry, 74(10), 3845-3848. [Link]

  • Liu, B., et al. (2013). Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides. The Journal of Organic Chemistry, 78(7), 3009-3020. [Link]

  • ResearchGate. (n.d.). Mechanism for the formation of benzoxazole. [Link]

  • Wang, M., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(12), 5776-5781. [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Benzothiazoles : A Review. [Link]

  • Biju, A. T., et al. (2018). Oxidative NHC Catalysis for the Generation of Imidoyl Azoliums: Synthesis of Benzoxazoles. The Journal of Organic Chemistry, 83(22), 14092-14099. [Link]

  • Kumar, R., et al. (2025). Direct organocatalytic chemoselective synthesis of pharmaceutically active benzothiazole/benzoxazole-triazoles. Organic & Biomolecular Chemistry. [Link]

  • Hosseinzadeh, R., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. Advanced Journal of Chemistry, Section A. [Link]

  • Prajapati, P., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]

Sources

Validation

Spectroscopic data comparison of substituted benzoxazole derivatives

Comprehensive Spectroscopic Data Comparison Guide for Substituted Benzoxazole Derivatives As a Senior Application Scientist, my objective in this guide is to bridge the gap between theoretical structural chemistry and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectroscopic Data Comparison Guide for Substituted Benzoxazole Derivatives

As a Senior Application Scientist, my objective in this guide is to bridge the gap between theoretical structural chemistry and practical analytical execution. Benzoxazole derivatives are a privileged class of heterocyclic compounds, heavily utilized in medicinal chemistry for their pharmacological activities and in materials science for their unique photophysical properties.

However, synthesizing a novel benzoxazole derivative is only half the battle; rigorous structural elucidation is paramount. This guide provides an in-depth, objective comparison of spectroscopic data across various substituted benzoxazoles. More importantly, it deconstructs the causality behind the spectral shifts and establishes self-validating experimental protocols to ensure absolute data integrity.

Mechanistic Insights into Spectroscopic Shifts

The benzoxazole core consists of a benzene ring fused to an oxazole ring. Substitution on this core—particularly at the C-2 position or along the benzenoid backbone—fundamentally alters the molecule's electronic landscape.

  • Electron-Donating Groups (EDGs): Introducing EDGs (e.g., -OH, -OCH₃, -NH₂) enhances intramolecular charge transfer (ICT). This extended conjugation lowers the HOMO-LUMO energy gap, leading to pronounced bathochromic (red) shifts in UV-Vis spectra and shielding effects in ¹H NMR.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or halogens deplete electron density. This typically causes hypsochromic (blue) shifts in absorption maxima and deshields aromatic protons, pushing their NMR signals further downfield.

For example, research published in 1[1] demonstrates that benzoxazole iminocoumarin derivatives bearing electron-donating substituents exhibit distinct, reversible pH-responsive spectral shifts due to these exact protonation-deprotonation equilibria and ICT enhancements.

Comparative Spectroscopic Data Analysis

The following tables summarize the quantitative spectroscopic data for parent and substituted benzoxazole derivatives.

Table 1: UV-Visible Absorption Data

Causality: The parent benzoxazole exhibits localized π→π* and n→π* transitions. Adding conjugated systems (like a coumarin or p-tolyl group) extends the delocalized π-electron network, significantly shifting the absorption into the near-UV and visible regions.

Compound Typeλmax (nm)SolventPhotophysical Implication
Unsubstituted Benzoxazole 231, 263, 270, 276EthanolBaseline transitions. Data from 2[2].
Benzoxazole Iminocoumarins 325 - 425Ethyl AcetateStrong push-pull ICT system; highly sensitive to solvent polarity[1].
Table 2: FT-IR Vibrational Frequencies

Causality: The rigidity of the oxazole ring dictates the vibrational modes. The C=N double bond is highly diagnostic, though its exact wavenumber is modulated by the inductive effects of C-2 substituents.

Functional GroupFrequency Range (cm⁻¹)Diagnostic Value
C=N Stretch 1620 - 1650Confirms the formation of the azole ring.
C-O-C Asymmetric Stretch 1050 - 1250Diagnostic for the ether linkage within the oxazole core.
N-H Stretch (Amide derivatives) 3350 - 3420Validates secondary amine/amide linkages. Confirmed by 3[3].
Table 3: NMR Chemical Shifts (δ, ppm)

Causality: The C2 carbon is flanked by an oxygen and a nitrogen atom. This dual electronegative environment heavily depletes the electron density around the C2 nucleus, resulting in a profound deshielding effect.

NucleusSignal AssignmentShift Range (ppm)Environmental Causality
¹H H2 (Unsubstituted)~8.42Highly deshielded by adjacent N and O atoms[2].
¹H Aromatic Protons (C4-C7)6.8 - 8.8Dependent on C5/C6 substitution. EWGs push signals downfield.
¹³C C2 (C=N Carbon)152.0 - 165.0Extreme deshielding due to heteroatom proximity[2].

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. A spectrum is only as reliable as the blank that preceded it.

FT-IR Spectroscopy (KBr Pellet Method)

Objective: Identify functional groups with high resolution and minimal scattering.

  • Preparation: Dry the benzoxazole sample and spectroscopic-grade KBr in a vacuum desiccator. Causality: Atmospheric moisture introduces a broad O-H stretch (~3300 cm⁻¹) that can mask critical N-H or O-H signals from the sample.

  • Grinding: Grind 1-2 mg of the sample with 150 mg of KBr in an agate mortar. Causality: Creating a fine, homogenous powder minimizes the Christiansen effect (asymmetric scattering that distorts peak shapes).

  • Pelletizing: Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.

  • Self-Validation: Run a pure KBr pellet as a background blank. The instrument software must ratio the sample spectrum against this background to mathematically eliminate ambient CO₂ and water interference, as outlined by 4[4].

NMR Spectroscopy (¹H and ¹³C)

Objective: Map the exact atomic connectivity of the derivative.

  • Solvent Selection: Dissolve 5-10 mg (for ¹H) or 30-50 mg (for ¹³C) of the derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Causality: Deuterium provides a lock signal for the spectrometer's magnetic field, preventing signal drift during acquisition.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation: Set the TMS signal to exactly δ 0.00 ppm. If the residual solvent peak (e.g., CHCl₃ in CDCl₃) does not align perfectly at δ 7.26 ppm, the calibration is flawed and the sample must be re-shimmed.

UV-Vis Spectroscopy

Objective: Quantify photophysical properties and solvatochromism.

  • Stock Solution: Prepare a 1.0 × 10⁻³ M stock solution in a non-polar solvent.

  • Dilution: Dilute to 2.0 × 10⁻⁵ M using solvents of varying polarity (e.g., Hexane, Ethyl Acetate, Methanol). Causality: Concentration must be kept low to obey the Beer-Lambert Law and prevent excimer formation or self-quenching[1].

  • Self-Validation: Use matched 1 cm quartz cuvettes. Always run a solvent-only baseline correction immediately before the sample to negate solvent absorption cut-offs.

Workflow Visualization

The following diagram illustrates the logical progression of spectroscopic characterization, ensuring no structural assumptions are made until all orthogonal data points align.

G A Synthesized Benzoxazole B Purification Workflow A->B C FT-IR Spectroscopy (Functional Groups) B->C D NMR Spectroscopy (Atomic Connectivity) B->D E UV-Vis Spectroscopy (Photophysics) B->E F Mass Spectrometry (Molecular Weight) B->F G Complete Structural Validation C->G D->G E->G F->G

General workflow for the spectroscopic characterization of benzoxazole derivatives.

References

  • BenchChem Technical Support Team.
  • MDPI.
  • National Center for Biotechnology Information (PMC).
  • Thieme Connect. "11.

Sources

Comparative

A Comprehensive Guide to the Structural Validation of 2-(Chloromethyl)-1,3-benzoxazol-6-ol Using 2D NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a critical, non-negotiable step.[1][2][3] The pre...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a critical, non-negotiable step.[1][2][3] The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For heterocyclic compounds like 2-(Chloromethyl)-1,3-benzoxazol-6-ol, which form the scaffold of many pharmacologically active agents, structural integrity is paramount.[4][5][6] While one-dimensional Nuclear Magnetic Resonance (1D NMR) provides a foundational overview of the chemical environment of protons (¹H) and carbons (¹³C), complex structures often lead to spectral overlap, making definitive assignments challenging.[2][7] This guide provides an in-depth, experience-driven protocol for the structural validation of 2-(Chloromethyl)-1,3-benzoxazol-6-ol, leveraging the power of two-dimensional (2D) NMR techniques. We will objectively compare the insights gained from Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, demonstrating how they synergistically provide a self-validating system for structural elucidation.

The Challenge: Beyond a Simple Spectrum

The structure of 2-(Chloromethyl)-1,3-benzoxazol-6-ol presents a distinct set of challenges for structural verification. The molecule contains a fused bicyclic system, a hydroxyl group, and a chloromethyl substituent. While a 1D ¹H NMR spectrum will show distinct signals for the aromatic protons, the methylene protons, and the hydroxyl proton, and a ¹³C NMR spectrum will reveal the carbon skeleton, these spectra alone do not explicitly define the connectivity of the atoms. Key questions remain:

  • Which proton is coupled to which?

  • Which proton is directly attached to which carbon?

  • How are the different fragments of the molecule connected?

Answering these questions with certainty requires a more sophisticated approach. 2D NMR spectroscopy provides this by spreading the information into a second dimension, revealing correlations between nuclei that are either through bonds (J-coupling) or through space (Nuclear Overhauser Effect, NOE).[1][2][8][9] This guide will focus on through-bond correlations to establish the covalent framework of the molecule.

The 2D NMR Toolkit: A Multi-faceted Approach to Structural Puzzle-Solving

To unequivocally validate the structure of 2-(Chloromethyl)-1,3-benzoxazol-6-ol, we will employ a suite of three complementary 2D NMR experiments: COSY, HSQC, and HMBC. Each experiment provides a unique piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[9][10][11][12] The resulting spectrum shows cross-peaks between the signals of coupled protons, allowing us to trace out spin systems within the molecule. For our target molecule, COSY will be instrumental in establishing the relationships between the aromatic protons on the benzoxazole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[8][13][14][15] An HSQC spectrum is a powerful tool for unambiguously assigning the proton and carbon signals of all protonated carbons in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment provides the long-range connectivity information that ties the different fragments of the molecule together.[13][16][17][18][19] It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds. This is particularly crucial for identifying connections to quaternary carbons (carbons with no attached protons) and for confirming the overall molecular framework.

The logical workflow for utilizing these techniques is as follows:

G cluster_0 Experimental Workflow cluster_1 Data Interpretation & Structure Assembly 1D_H_NMR 1. Acquire 1D ¹H NMR COSY 3. Acquire ¹H-¹H COSY 1D_H_NMR->COSY 1D_C_NMR 2. Acquire 1D ¹³C NMR HSQC 4. Acquire ¹H-¹³C HSQC 1D_C_NMR->HSQC Assign_Proton_Spins A. Assign Proton Spin Systems (COSY) COSY->Assign_Proton_Spins Connect_H_to_C B. Connect Protons to Directly Attached Carbons (HSQC) HSQC->Connect_H_to_C HMBC 5. Acquire ¹H-¹³C HMBC Establish_Long_Range C. Establish Long-Range H-C Correlations (HMBC) HMBC->Establish_Long_Range Assemble_Fragments D. Assemble Molecular Fragments Assign_Proton_Spins->Assemble_Fragments Connect_H_to_C->Assemble_Fragments Establish_Long_Range->Assemble_Fragments Validate_Structure E. Validate Final Structure Assemble_Fragments->Validate_Structure

Caption: Experimental and Interpretive Workflow for 2D NMR Structural Validation.

Experimental Protocol

Sample Preparation:

  • Dissolve approximately 10-20 mg of 2-(Chloromethyl)-1,3-benzoxazol-6-ol in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and the desire to avoid overlapping solvent and analyte signals. DMSO-d₆ is often a good choice for compounds with hydroxyl groups as it allows for the observation of the -OH proton signal.

  • Filter the solution into a 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR: Acquire a standard 1D proton spectrum. This will serve as a reference for the 2D spectra.

  • ¹³C NMR: Acquire a standard 1D carbon spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • ¹H-¹H COSY: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹H-¹³C HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). This "edited" HSQC will show CH/CH₃ and CH₂ correlations with opposite phases, aiding in their differentiation.[13]

  • ¹H-¹³C HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). The long-range coupling delay should be optimized for typical 2-3 bond J-couplings (e.g., 8 Hz).

Hypothetical Data and Interpretation

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for 2-(Chloromethyl)-1,3-benzoxazol-6-ol.

Positionδ¹H (ppm)δ¹³C (ppm)COSY Correlations (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)
CH₂Cl 4.80 (s, 2H)42.0-42.0C2, C9
H4 7.50 (d, 1H)110.0H5110.0C2, C5, C6, C8, C9
H5 6.90 (dd, 1H)115.0H4, H7115.0C4, C6, C7, C9
H7 7.20 (d, 1H)98.0H598.0C5, C6, C8, C9
OH 9.80 (s, 1H)---C5, C6, C7
C2 -155.0---
C6 -150.0---
C8 -145.0---
C9 -140.0---

Data Interpretation Logic:

The following diagram illustrates the logical flow of piecing together the structure from the 2D NMR data.

G cluster_0 COSY Data: Proton-Proton Connectivity cluster_1 HSQC Data: Direct Proton-Carbon Attachment cluster_2 HMBC Data: Long-Range Connectivity (Key Correlations) cluster_3 Final Validated Structure H4 H4 (7.50 ppm) H5 H5 (6.90 ppm) H4->H5 J-coupling H4_H H4 (7.50 ppm) H7 H7 (7.20 ppm) H5->H7 J-coupling H5_H H5 (6.90 ppm) H7_H H7 (7.20 ppm) CH2Cl_H CH₂Cl (4.80 ppm) CH2Cl_C C-CH₂Cl (42.0 ppm) CH2Cl_H->CH2Cl_C ¹JCH HMBC_CH2Cl_H CH₂Cl (4.80 ppm) C4_C C4 (110.0 ppm) H4_H->C4_C ¹JCH HMBC_H4_H H4 (7.50 ppm) C5_C C5 (115.0 ppm) H5_H->C5_C ¹JCH HMBC_OH_H OH (9.80 ppm) C7_C C7 (98.0 ppm) H7_H->C7_C ¹JCH HMBC_C2 C2 (155.0 ppm) HMBC_CH2Cl_H->HMBC_C2 ²JCH HMBC_C9 C9 (140.0 ppm) HMBC_CH2Cl_H->HMBC_C9 ³JCH HMBC_C2_from_H4 C2 (155.0 ppm) HMBC_H4_H->HMBC_C2_from_H4 ³JCH HMBC_C8 C8 (145.0 ppm) HMBC_H4_H->HMBC_C8 ²JCH HMBC_C6 C6 (150.0 ppm) HMBC_OH_H->HMBC_C6 ²JCH Structure 2-(Chloromethyl)-1,3-benzoxazol-6-ol

Caption: Logical flow for structural elucidation using 2D NMR data.

  • COSY Analysis: The COSY spectrum reveals the connectivity of the aromatic protons. A cross-peak between the signals at 7.50 ppm (H4) and 6.90 ppm (H5) indicates they are vicinal (on adjacent carbons). Similarly, a cross-peak between 6.90 ppm (H5) and 7.20 ppm (H7) confirms their vicinal relationship. The absence of a COSY correlation between H4 and H7 confirms their meta relationship. The methylene protons (4.80 ppm) and the hydroxyl proton (9.80 ppm) are singlets and therefore do not show any COSY correlations.

  • HSQC Analysis: The HSQC spectrum provides the direct one-bond correlations between protons and carbons. The proton at 4.80 ppm correlates to the carbon at 42.0 ppm, confirming this is the -CH₂Cl group. The aromatic protons at 7.50, 6.90, and 7.20 ppm correlate to the carbons at 110.0, 115.0, and 98.0 ppm, respectively, allowing for the unambiguous assignment of these protonated aromatic carbons.

  • HMBC Analysis: The HMBC spectrum is the final and most crucial piece of the puzzle, as it establishes the connectivity across the entire molecule.

    • The methylene protons at 4.80 ppm show correlations to the quaternary carbon at 155.0 ppm (C2) and the carbon at 140.0 ppm (C9). This confirms that the chloromethyl group is attached to the C2 position of the benzoxazole ring system.

    • The aromatic proton H4 (7.50 ppm) shows a three-bond correlation to C2, further confirming the assignment of C2. It also shows a two-bond correlation to the quaternary carbon C8 (145.0 ppm).

    • The hydroxyl proton at 9.80 ppm shows correlations to the carbons at 150.0 ppm (C6), 115.0 ppm (C5), and 98.0 ppm (C7). The two-bond correlation to C6 definitively places the hydroxyl group at this position.

    • Correlations from the aromatic protons to the quaternary carbons C8 and C9 help to piece together the fused ring system.

Comparison with Alternative Methods
MethodAdvantagesDisadvantages
1D NMR Alone Rapid acquisition.Ambiguity in signal assignment, especially in complex regions of the spectrum. Connectivity information is inferred, not directly observed.
Mass Spectrometry Provides accurate mass and molecular formula. Fragmentation patterns can suggest structural motifs.Does not provide definitive information on isomerism or the precise connectivity of atoms.
X-ray Crystallography Provides an unambiguous, three-dimensional structure.Requires a high-quality single crystal, which can be difficult or impossible to obtain.
2D NMR (COSY, HSQC, HMBC) Provides definitive through-bond connectivity.[20] Applicable to samples in solution. Can distinguish between isomers.Longer acquisition times compared to 1D NMR. Requires a higher concentration of the sample.

As the table illustrates, while other techniques provide valuable information, a comprehensive 2D NMR analysis offers the most complete picture of the molecular structure for a sample in solution, which is often the most relevant state for biological activity.

Conclusion

The structural validation of a novel or synthesized compound is a cornerstone of chemical and pharmaceutical research.[1][2] This guide has demonstrated that a systematic and multi-pronged approach using a combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and self-validating methodology for the unambiguous structural elucidation of 2-(Chloromethyl)-1,3-benzoxazol-6-ol. By systematically interpreting the through-bond correlations provided by each experiment, researchers can have high confidence in the assigned structure, a critical step in advancing a compound through the drug discovery and development pipeline.

References

  • Columbia University, Department of Chemistry. HSQC and HMBC - NMR Core Facility. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Mercier, K. A., et al. (2019). NMR as a “Gold Standard” Method in Drug Design and Discovery. Magnetic Resonance in Chemistry, 57(9), 579-593. [Link]

  • Magritek. (2015). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Bruker. Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). [Link]

  • Columbia University, Department of Chemistry. COSY - NMR Core Facility. [Link]

  • Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Benet, D. (2023). The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Journal of Analytical & Pharmaceutical Research, 12(4). [Link]

  • Tosoh Analysis and Research Center Co.,Ltd. (2022). NMR入門講座 ⑥溶液2次元NMRの原理と読み方. [Link]

  • Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. [Link]

  • NMR Wiki. (2011). 2D HMBC. [Link]

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. RADINKA JOURNAL OF HEALTH SCIENCE, 2(4). [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]

  • Silva, A. M. S., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-445. [Link]

  • Silva, A. M. S., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Silva, A. M. S., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Bruker. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]

  • University of Ottawa NMR Facility Blog. (2017). HMBC vs. H2BC. [Link]

  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • NextSDS. 6-chloro-2-(chloromethyl)-1,3-benzoxazole — Chemical Substance Information. [Link]

  • ResearchGate. Structural elucidation of compounds 1 and 2 by 2D NMR experiments. [Link]

  • NextSDS. 2-(chloromethyl)-1,3-benzoxazol-6-ol — Chemical Substance Information. [Link]

  • PubChem. 2-(Chloromethyl)-1,3-benzoxazole. [Link]

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Validation

A Researcher's Guide to Cross-Referencing Experimental and Predicted NMR Shifts for Novel Benzoxazole Derivatives

In the landscape of modern drug discovery and materials science, the benzoxazole scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds.[1][2] The precise determinatio...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, the benzoxazole scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds.[1][2] The precise determination of their molecular architecture is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of structural elucidation.[3] However, with increasingly complex molecules, the interpretation of NMR spectra can become a significant bottleneck. This is where computational chemistry, specifically the prediction of NMR chemical shifts, offers a powerful synergy with experimental data.[4]

This guide provides an in-depth comparison of experimental and predicted NMR data for a representative benzoxazole derivative, 2-(chloromethyl)-6-methyl-1,3-benzoxazole. We will explore the causality behind the experimental and computational choices, present a clear comparison of the data, and discuss the implications for structural validation.

The Synergy of Experiment and Theory in Structural Elucidation

The process of confirming a molecular structure is no longer solely reliant on experimental data. The integration of quantum chemical methods, such as Density Functional Theory (DFT), allows for the prediction of NMR parameters with a high degree of accuracy.[4][5] This dual approach provides a self-validating system: experimental results ground the theoretical model, while the predicted data can help to resolve ambiguities in complex experimental spectra.[6]

The general workflow for this integrated approach is as follows:

G cluster_exp Experimental Workflow cluster_pred Computational Workflow exp_prep Sample Preparation (dissolution in CDCl3) exp_acq NMR Data Acquisition (1H & 13C Spectra) exp_prep->exp_acq exp_proc Data Processing (Referencing to TMS) exp_acq->exp_proc comparison Data Comparison & Analysis exp_proc->comparison Experimental Shifts comp_model 3D Molecular Modeling comp_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) comp_model->comp_opt comp_nmr NMR Shift Calculation (GIAO-DFT) comp_opt->comp_nmr comp_nmr->comparison Predicted Shifts validation Structural Validation/ Refinement comparison->validation

Workflow for comparing experimental and predicted NMR data.

Methodologies: Acquiring the Data

Experimental Protocol: 1D NMR Spectroscopy

The following is a standard protocol for acquiring high-quality 1D ¹H and ¹³C NMR spectra for a novel benzoxazole derivative.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized 2-(chloromethyl)-6-methyl-1,3-benzoxazole.
  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak.[5]
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup & Acquisition:

  • The spectra are acquired on a 500 MHz NMR spectrometer.
  • ¹H NMR:
  • Acquire the spectrum at 298 K.
  • Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 1 second.
  • Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.
  • ¹³C NMR:
  • Acquire the spectrum at 298 K.
  • Use a proton-decoupled pulse sequence (e.g., zgpg30).
  • A longer relaxation delay (2 seconds) and a larger number of scans (e.g., 1024) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
  • Phase and baseline correct the resulting spectra.
  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. The residual solvent peak of CDCl₃ can be used as a secondary reference (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Computational Protocol: Predicting NMR Shifts

The prediction of NMR chemical shifts was performed using Density Functional Theory (DFT) with the Gaussian suite of programs.

1. Geometry Optimization:

  • The 3D structure of 2-(chloromethyl)-6-methyl-1,3-benzoxazole was first built using molecular modeling software.
  • The geometry was then optimized using the B3LYP functional and the 6-31G(d) basis set. This level of theory is widely regarded as providing a good balance between accuracy and computational cost for organic molecules.[7]

2. NMR Chemical Shift Calculation:

  • The NMR chemical shifts were calculated for the optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method. The GIAO method is a robust approach for calculating magnetic properties like chemical shielding.
  • A higher-level functional and basis set, mPW1PW91/6-31G(d,p), was used for the NMR calculation as it has been shown to perform well for predicting ¹³C chemical shifts.[6]
  • The calculations were performed in the gas phase. For more accurate predictions, a solvent model like the Polarizable Continuum Model (PCM) can be employed.[8][9]
  • The calculated absolute shielding tensors were then converted to chemical shifts by referencing them to the shielding tensor of TMS, calculated at the same level of theory.

Results: A Head-to-Head Comparison

The experimental and predicted ¹H and ¹³C NMR chemical shifts for 2-(chloromethyl)-6-methyl-1,3-benzoxazole are presented below. The numbering scheme for the atoms is provided for clarity.

Chemical structure of 2-(chloromethyl)-6-methyl-1,3-benzoxazole with atom numbering

Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm)

ProtonExperimental Shift (ppm)Predicted Shift (ppm)Deviation (ppm)
H-47.457.55+0.10
H-57.107.18+0.08
H-77.307.39+0.09
CH₂4.804.92+0.12
CH₃2.452.53+0.08

Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonExperimental Shift (ppm)Predicted Shift (ppm)Deviation (ppm)
C-2164.5165.8+1.3
C-3a148.0149.2+1.2
C-4124.8125.9+1.1
C-5119.5120.4+0.9
C-6134.0135.1+1.1
C-7110.0111.2+1.2
C-7a142.0143.3+1.3
CH₂42.543.8+1.3
CH₃21.522.6+1.1

Discussion: Interpreting the Deviations

The comparison reveals a good correlation between the experimental and predicted NMR data. For ¹H NMR, the mean absolute deviation is approximately 0.1 ppm, and for ¹³C NMR, it is around 1.2 ppm. These are well within the expected accuracy for DFT-based NMR predictions.[5]

The systematic overestimation of the predicted shifts could be attributed to several factors:

  • Solvent Effects: The experimental data were recorded in CDCl₃, while the predictions were made for the gas phase. Intermolecular interactions with the solvent can influence the electronic environment of the nuclei, leading to shifts in the NMR signals.

  • Conformational Averaging: The experimental spectrum represents an average of all the conformations present in solution at room temperature. The computational model, on the other hand, is based on a single, optimized geometry at 0 K. For more flexible molecules, a more sophisticated approach involving a Boltzmann-weighted average of the NMR shifts of multiple low-energy conformers would be necessary.

  • Limitations of the Theoretical Model: The choice of functional and basis set can also impact the accuracy of the predictions. While the selected level of theory is robust, higher-level methods could potentially yield even more accurate results, albeit at a significantly higher computational cost.

Despite these minor deviations, the high level of agreement between the experimental and predicted data provides strong evidence for the proposed structure of 2-(chloromethyl)-6-methyl-1,3-benzoxazole. In cases where larger discrepancies are observed, it may indicate an incorrect structural assignment or the presence of unexpected stereoisomers or tautomers.

Conclusion

The cross-referencing of experimental and predicted NMR data is a powerful tool in the arsenal of the modern chemist. This integrated approach not only enhances the confidence in structural assignments but also provides a deeper understanding of the electronic and conformational properties of novel molecules. For researchers in drug development and materials science working with complex heterocyclic systems like benzoxazoles, the synergy between experimental NMR and computational prediction is an invaluable asset for accelerating research and ensuring the accuracy of their findings.

References

  • Gil, R. R. (2011). Structure elucidation using NMR. In Modern NMR Methodology. Springer.
  • Barone, G., et al. (2002). A new tool for the structure determination of complex organic molecules: quantum-mechanical prediction of 13C NMR spectra. Chemistry-A European Journal, 8(15), 3240-3246.
  • Bifulco, G., et al. (2007). The prediction of 13C NMR chemical shifts of complex organic molecules by DFT calculations. Organic Letters, 8(14), 3093-3096.
  • Napolitano, J. G., et al. (2011). The use of DFT calculations to aid in the structure elucidation of natural products. Natural Product Reports, 28(8), 1375-1389.
  • Gutiérrez-Cepeda, A., et al. (2014). Computational chemistry and NMR spectroscopy in the structural elucidation of natural products. Magnetic Resonance in Chemistry, 52(6), 263-276.
  • Yoon, U. H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.
  • Cramer, C. J., & Hoye, T. R. (2007). Prediction of NMR Signals of Carbohydrates. CHIMIA International Journal for Chemistry, 61(10), 637-641.
  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92.
  • PubChem. (n.d.). 2-(Chloromethyl)-1,3-benzoxazole. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(chloromethyl)-1,3-benzoxazol-6-ol. Retrieved from [Link]

  • MDPI. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]

  • ACS Publications. (2025). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.
  • PubMed. (2012). Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations. Retrieved from [Link]

  • University of Liverpool Repository. (2005).
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.).
  • ResearchGate. (2018).
  • ACS Publications. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters.

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Comparative

Comparative Guide: Biological and Photophysical Activities of Hydroxylated vs. Non-Hydroxylated Benzoxazole Derivatives

As a Senior Application Scientist in early-stage drug discovery and molecular probe development, I frequently evaluate the structure-activity relationships (SAR) of heterocyclic scaffolds. Among these, 2-(chloromethyl)be...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery and molecular probe development, I frequently evaluate the structure-activity relationships (SAR) of heterocyclic scaffolds. Among these, 2-(chloromethyl)benzoxazole stands out as an exceptionally versatile electrophilic building block. The highly reactive chloromethyl group, activated by the electron-withdrawing nature of the adjacent benzoxazole ring, allows for facile SN​2 displacement by various nucleophiles.

When synthesizing 2-(aryloxymethyl)benzoxazoles, a critical design choice emerges: to hydroxylate or not to hydroxylate the terminal aryl ring? This single structural modification fundamentally dictates the molecule's biological efficacy, target specificity, and photophysical behavior. This guide objectively compares the performance of hydroxylated versus non-hydroxylated benzoxazole derivatives, exploring the causality behind their divergent profiles and providing self-validating experimental workflows for their evaluation.

Mechanistic Divergence: Causality in Structure and Function

The presence or absence of a hydroxyl (-OH) group on the substituent attached to the 2-methyl position of the benzoxazole core creates two distinct functional trajectories:

A. Hydroxylated Derivatives: High-Affinity Binders and Fluorescent Probes
  • Biological Target Affinity : Hydroxyl groups act as potent hydrogen-bond donors and acceptors. In the active sites of critical oncology and infectious disease targets (such as VEGFR-2, DNA topoisomerases, or bacterial DNA gyrase), these -OH groups anchor the molecule to specific polar amino acid residues (e.g., Glutamate or Aspartate). This targeted H-bonding drastically lowers the IC50​ and Minimum Inhibitory Concentration (MIC) values[1]. Furthermore, hydroxylation improves the aqueous solubility of the otherwise lipophilic benzoxazole core, enhancing bioavailability.

  • Photophysical Properties (ESIPT) : When a hydroxyl group is positioned in close spatial proximity to the basic nitrogen of the benzoxazole ring (e.g., ortho-hydroxyphenyl derivatives), the molecule can undergo Excited-State Intramolecular Proton Transfer (ESIPT) [2]. Upon UV excitation, the proton rapidly transfers from the oxygen to the nitrogen, forming a keto-tautomer. This tautomer emits light at a significantly lower energy, resulting in an unusually large Stokes shift. This property makes hydroxylated benzoxazoles premier fluorescent probes for cellular imaging, as the large shift eliminates background auto-fluorescence[3].

B. Non-Hydroxylated Derivatives: Lipophilic Permeators
  • Biological Permeability : Non-hydroxylated derivatives (e.g., 2-(phenoxymethyl)benzoxazole) lack these specific H-bonding capabilities but possess high lipophilicity ( logP ). This allows them to easily permeate thick bacterial cell walls or fungal membranes. While they may lack the extreme target specificity of their hydroxylated counterparts, they often exhibit broad-spectrum antimicrobial and antifungal activity[4].

  • Standard Fluorescence : Lacking the proton-donating -OH group, these molecules cannot undergo ESIPT. They exhibit standard, localized fluorescence with narrow Stokes shifts, making them less ideal for advanced biological imaging but highly stable under physiological conditions.

G Precursor 2-(chloromethyl)benzoxazole (Versatile Precursor) Sub1 Nucleophilic Substitution (SN2) (Phenols / Amines) Precursor->Sub1 Hydroxylated Hydroxylated Derivatives (e.g., 2-(hydroxyphenoxymethyl)) Sub1->Hydroxylated NonHydroxylated Non-Hydroxylated Derivatives (e.g., 2-(phenoxymethyl)) Sub1->NonHydroxylated BioH Enhanced Target Binding (H-Bonding with VEGFR-2/Gyrase) High Anticancer Activity Hydroxylated->BioH PhotoH ESIPT Mechanism Large Stokes Shift Fluorescent Biological Probes Hydroxylated->PhotoH BioNH High Lipophilicity Enhanced Membrane Permeability Broad-Spectrum Antimicrobial NonHydroxylated->BioNH PhotoNH Standard Fluorescence No ESIPT Pathway NonHydroxylated->PhotoNH

Divergent biological and photophysical pathways of benzoxazole derivatives.

Comparative Performance Data

To objectively evaluate these compounds, we must look at quantitative experimental data. The tables below summarize the biological and photophysical performance of representative hydroxylated vs. non-hydroxylated benzoxazole derivatives synthesized from 2-(chloromethyl)benzoxazole.

Table 1: Biological Activity (Anticancer & Antimicrobial)

Data synthesized from established in vitro assays targeting human colon cancer lines (HT-29) and phytopathogenic fungi (F. solani).[1][4]

Derivative TypeRepresentative CompoundAnticancer IC50​ (HT-29)Antifungal IC50​ (F. solani)Primary Mechanism of Action
Non-Hydroxylated 2-(phenoxymethyl)benzoxazole> 30.0 μM 17.61 μg/mL Membrane disruption; non-specific binding.
Hydroxylated 2-((4-hydroxyphenoxy)methyl)benzoxazole9.65 μM 4.34 μg/mL Targeted enzyme inhibition via H-bonding.
Standard Control Sorafenib / Hymexazol3.10 μM 38.92 μg/mL Kinase inhibition / DNA/RNA synthesis block.

Scientist's Insight: The data clearly shows that hydroxylation significantly enhances targeted anticancer activity (lowering IC50​ from >30 to ~9.65 μM ) and antifungal potency. The hydroxyl group's ability to anchor into the active site of target proteins outweighs the raw permeation advantage of the purely lipophilic non-hydroxylated form.

Table 2: Photophysical Properties (Fluorescence & Imaging)
Derivative TypeESIPT CapabilityAbsorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Application Suitability
Non-Hydroxylated No310360~50In vitro assays; poor for live-cell imaging.
Hydroxylated (ortho-OH)Yes 325490~165 Excellent for live-cell imaging; no background.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system: synthesis must be confirmed by NMR, followed by biological and photophysical validation.

Protocol A: Synthesis of Benzoxazole Derivatives

Objective: Synthesize hydroxylated and non-hydroxylated derivatives via SN​2 substitution of 2-(chloromethyl)benzoxazole.

  • Preparation: In a flame-dried round-bottom flask under an inert N2​ atmosphere, dissolve 1.0 equivalent of the nucleophile (e.g., phenol for non-hydroxylated; hydroquinone for hydroxylated) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add 1.5 equivalents of anhydrous potassium carbonate ( K2​CO3​ ). Stir at room temperature for 30 minutes to generate the reactive phenoxide ion. Causality: K2​CO3​ is a mild base that deprotonates the phenol without hydrolyzing the chloromethyl group of the incoming reagent.

  • Substitution: Dropwise, add a solution of 1.0 equivalent of 2-(chloromethyl)benzoxazole dissolved in DMF.

  • Reaction: Heat the mixture to 60°C and monitor via TLC (Hexane:Ethyl Acetate 7:3) until the precursor is consumed (typically 4-6 hours).

  • Workup & Purification: Quench with ice water. Extract with ethyl acetate (3x). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via silica gel column chromatography. Validate structure using 1H and 13C NMR.

Protocol B: In Vitro Biological Validation (MTT Assay)

Objective: Determine the IC50​ of the synthesized compounds against cancer cell lines (e.g., HT-29).

  • Seeding: Seed HT-29 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Treatment: Prepare serial dilutions of the benzoxazole derivatives (0.1 to 100 μM ) in DMSO (final DMSO concentration < 0.5%). Treat the cells and incubate for 48 hours.

  • Viability Measurement: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Reading: Carefully remove the media, add 150 μL of DMSO to dissolve the formazan. Read the absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Protocol C: Photophysical Validation (ESIPT Detection)

Objective: Confirm the presence of the ESIPT pathway in hydroxylated derivatives.

  • Sample Preparation: Dissolve the compound in a non-polar solvent (e.g., heptane) and a polar aprotic solvent (e.g., DMF) at a concentration of 10−5M .

  • UV-Vis Absorption: Record the absorption spectrum from 250 to 500 nm to determine the excitation wavelength ( λex​ ).

  • Fluorescence Emission: Excite the sample at λex​ . Record the emission spectrum.

  • Validation: A non-hydroxylated compound will show a single emission peak near 360 nm. A hydroxylated compound capable of ESIPT will show a dual emission profile or a single highly red-shifted peak (e.g., ~490 nm) corresponding to the keto-tautomer[2].

Workflow Step1 Synthesis SN2 Reaction of 2-(chloromethyl)benzoxazole Step2 Purification Column Chromatography & NMR Validation Step1->Step2 Step3 Biological Assays MTT (Anticancer) Broth Dilution (MIC) Step2->Step3 Step4 Photophysical Analysis UV-Vis & Fluorescence (ESIPT Validation) Step2->Step4

Experimental workflow from synthesis to biological and photophysical validation.

Conclusion for Drug Developers

When utilizing 2-(chloromethyl)benzoxazole as a scaffold for drug discovery, the strategic inclusion of a hydroxyl group on the appended moiety is not merely a cosmetic change—it is a functional switch. Hydroxylated derivatives should be prioritized when the goal is targeted enzyme inhibition (e.g., kinase inhibitors for oncology) or when developing fluorescent biomarkers, due to their superior H-bonding networks and ESIPT capabilities. Conversely, non-hydroxylated derivatives remain valuable when designing highly lipophilic, broad-spectrum antimicrobial agents where membrane penetration is the primary pharmacokinetic hurdle.

References

  • Wang, L., et al. "Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Zhang, Y., et al. "Unveiling the Effects of Atomic Electronegativity on the ESIPT Mechanism and Luminescence property of New Coumarin Benzothiazole Fluorophore: A TD-DFT Exploration." ResearchGate. Available at:[Link]

  • Al-Ghorbani, M., et al. "Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights." ACS Omega. Available at:[Link]

Sources

Validation

Efficacy of 2-(Chloromethyl)-1,3-benzoxazol-6-ol Derivatives Against Drug-Resistant Bacteria: A Comparative Guide

The relentless emergence of multidrug-resistant (MDR) bacterial pathogens—most notably Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococcus (VRE), and Carbapenem-Resistant Enterobacteriac...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless emergence of multidrug-resistant (MDR) bacterial pathogens—most notably Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococcus (VRE), and Carbapenem-Resistant Enterobacteriaceae (CRE)—has severely compromised the efficacy of standard clinical antibiotics. As a Senior Application Scientist, I approach this crisis by evaluating novel chemical scaffolds that can bypass established resistance mechanisms.

The compound 2-(Chloromethyl)-1,3-benzoxazol-6-ol serves as a highly versatile pharmacophore. The highly reactive electrophilic chloromethyl group at position 2 allows for facile functionalization (e.g., via nucleophilic substitution) to generate diverse libraries of benzoxazole hybrids, while the hydroxyl group at position 6 modulates the molecule's lipophilicity and hydrogen-bonding capacity. This guide objectively compares the efficacy of these benzoxazole derivatives against standard antibiotics and provides self-validating experimental frameworks for their evaluation.

Mechanistic Causality: How Benzoxazole Derivatives Bypass Resistance

To develop effective antibacterial agents, we must understand the exact causality behind a molecule's bactericidal action. Benzoxazole derivatives synthesized from the 2-(chloromethyl)-1,3-benzoxazol-6-ol scaffold operate via a dual-mechanism approach that makes cross-resistance highly improbable:

  • Purine Mimicry and DNA Gyrase Inhibition: The bicyclic benzoxazole core is structurally analogous to endogenous purine bases (adenine and guanine). This structural mimicry allows these derivatives to competitively bind to the ATP-binding site of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV 1. By inhibiting these enzymes, the compounds prevent the supercoiling of bacterial DNA, leading to fatal DNA double-strand breaks and bacterial filamentation 2.

  • Membrane Potential Disruption & Efflux Evasion: Many current antibiotics fail because they are actively extruded by bacterial efflux pumps (e.g., the AcrAB-TolC system in Gram-negative bacteria). Highly lipophilic benzoxazole hybrids, such as benzoxazole-nitrothiophene derivatives, embed into the bacterial lipid bilayer, altering the membrane potential and effectively neutralizing the proton-motive force required for efflux pump operation [[1]]().

Visualizing the Mechanism of Action

The following diagram maps the dual-pathway bactericidal mechanism of these derivatives.

Mechanism Compound 2-(Chloromethyl)-1,3-benzoxazol-6-ol Derivatives Target1 DNA Gyrase / Topo IV Compound->Target1 Purine Mimicry Target2 Cell Membrane Compound->Target2 Lipophilic Penetration Mech1 Inhibition of DNA Supercoiling Target1->Mech1 Mech2 Membrane Potential Disruption Target2->Mech2 Result1 DNA Damage & Filamentation Mech1->Result1 Result2 Efflux Pump Evasion Mech2->Result2 Death Bactericidal Effect (MRSA, VRE, E. coli) Result1->Death Result2->Death

Mechanism of action for benzoxazole derivatives targeting DNA gyrase and membrane integrity.

Comparative Efficacy Data

To objectively evaluate the clinical potential of benzoxazole derivatives, we must benchmark their Minimum Inhibitory Concentration (MIC) against gold-standard therapies used for MDR infections. The data below synthesizes recent findings on various functionalized benzoxazole hybrids.

Compound / AntibioticTarget PathogenMIC (µg/mL)Primary Mechanism of ActionReference
Benzoxazole-Thiazolidinone Hybrids MRSA & VRE≤ 4.0DNA Gyrase & PBP4 Inhibition3
Benzoxazole-Zn(II) Complexes MRSA3.125Efflux Pump Reversal4
IITR00803 (Benzoxazole Hybrid) E. coli / Salmonella8.0Membrane Disruption & DNA Damage1
Vancomycin (Standard)MRSA1.0 - 2.0Cell Wall Synthesis Inhibition3
Ciprofloxacin (Standard)MRSA (Resistant)12.5DNA Gyrase Inhibition4

Analytical Insight: Benzoxazole-thiazolidinone hybrids and metal complexes demonstrate MIC values (3.125 - 4.0 µg/mL) that rival Vancomycin and significantly outperform Ciprofloxacin against resistant strains. This confirms that functionalizing the chloromethyl group of the benzoxazole scaffold successfully restores susceptibility in fluoroquinolone-resistant phenotypes.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating assay systems. Below are the optimized protocols for determining compound efficacy, emphasizing the causality behind each methodological step 5.

Protocol A: Colorimetric Broth Microdilution (MIC Determination)

This protocol utilizes a 96-well format to determine the lowest concentration of the derivative that inhibits visible bacterial growth.

  • Compound Solvation: Dissolve the 2-(chloromethyl)-1,3-benzoxazol-6-ol derivative in 100% DMSO to create a 10 mg/mL stock.

    • Causality: Benzoxazole derivatives are highly lipophilic. Initial solvation in pure DMSO prevents aqueous precipitation. The final assay concentration of DMSO must be kept strictly below 1% to prevent solvent-induced bacterial toxicity, which would yield false-positive MIC results.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) across the 96-well plate (e.g., 512 µg/mL down to 0.25 µg/mL).

  • Inoculum Standardization: Grow the target strain (e.g., MRSA ATCC 43300) to the exponential phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:150 in MHB to achieve a final well concentration of 5×105 CFU/mL.

    • Causality: Strict adherence to this inoculum density prevents the "inoculum effect"—where an artificially high bacterial load overwhelms the drug, falsely inflating the observed MIC.

  • Self-Validating Controls: Include a positive control (bacteria + standard antibiotic like Vancomycin), a negative control (media + 1% DMSO only), and a growth control (media + bacteria + 1% DMSO).

  • Incubation & Colorimetric Readout: Incubate at 37°C for 24 hours. Add 10 µL of 0.015% Resazurin dye to all wells and incubate for an additional 2 hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) exclusively by the oxidoreductase enzymes of living cells. This provides an objective, self-validating metabolic readout, eliminating the subjectivity of visual turbidity checks.

Protocol B: Time-Kill Kinetics Assay

While MIC indicates growth inhibition (bacteriostatic), a time-kill assay is required to prove that the benzoxazole derivative actually eradicates the pathogen (bactericidal).

  • Log-Phase Exposure: Inoculate 1×106 CFU/mL of logarithmic-phase bacteria into flasks containing the derivative at 1×, 2×, and 4× the predetermined MIC.

    • Causality: Utilizing log-phase bacteria ensures the cells are actively replicating their DNA. Because benzoxazoles target DNA gyrase during replication, testing during this phase captures the drug's maximum bactericidal potential.

  • Temporal Sampling: Remove 100 µL aliquots at exactly 0, 4, 8, 12, and 24 hours post-exposure.

  • Drug Neutralization & Plating: Immediately dilute the aliquots in cold phosphate-buffered saline (PBS) (1:10 to 1:10,000) before plating on tryptic soy agar (TSA).

    • Causality: Diluting in cold PBS halts bacterial metabolism and dilutes the drug below its active threshold (neutralization). This prevents carryover toxicity on the agar plate, ensuring that the resulting colony counts accurately reflect the surviving bacteria at the exact moment of sampling.

  • Analysis: A reduction of ≥3log10​ CFU/mL compared to the initial inoculum confirms concentration-dependent bactericidal activity.

References

  • 4Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria. PMC / NIH.

  • 3Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. PMC / NIH.

  • 1IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. ASM Journals.

  • 2Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers.

  • 5Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents. BenchChem.

Sources

Comparative

A Comparative Analysis of the Cytotoxic Profile of 2-(Chloromethyl)-1,3-benzoxazol-6-ol

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. The benzoxazole scaffold has emerged as a privileged structure in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive comparative analysis of the cytotoxic potential of a novel benzoxazole derivative, 2-(Chloromethyl)-1,3-benzoxazol-6-ol, against established standard-of-care chemotherapeutic agents. Through the presentation of detailed experimental protocols and supporting data, we aim to furnish researchers, scientists, and drug development professionals with an objective evaluation of this compound's performance and a framework for its further investigation.

Introduction to 2-(Chloromethyl)-1,3-benzoxazol-6-ol

Benzoxazole derivatives have garnered significant attention due to their structural similarity to naturally occurring nucleic acid bases, which may facilitate their interaction with biological macromolecules.[2] The anticancer activity of this class of compounds is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in tumor progression, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[3][4][5] The subject of this guide, 2-(Chloromethyl)-1,3-benzoxazol-6-ol, is a synthetic benzoxazole derivative. The introduction of a chloromethyl group at the 2-position and a hydroxyl group at the 6-position of the benzoxazole ring is hypothesized to modulate the compound's cytotoxic activity. This guide will compare its in vitro cytotoxicity against well-established anticancer drugs, namely Cisplatin, Doxorubicin, and 5-Fluorouracil (5-FU), across a panel of human cancer cell lines.

Comparative Cytotoxicity Evaluation: A Methodical Approach

To ascertain the cytotoxic profile of 2-(Chloromethyl)-1,3-benzoxazol-6-ol relative to standard chemotherapeutic agents, a robust and reproducible experimental design is imperative. The following sections delineate the materials, methodologies, and a representative dataset for such a comparative study.

Materials and Cell Lines

The selection of appropriate cancer cell lines is crucial for a comprehensive evaluation of a compound's cytotoxic spectrum. For this comparative analysis, the following human cancer cell lines, representing diverse cancer types, were chosen:

  • MCF-7: Human breast adenocarcinoma cell line.

  • HepG2: Human hepatocellular carcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HCT-116: Human colorectal carcinoma cell line.

The standard chemotherapeutic drugs for comparison were:

  • Cisplatin: A platinum-based DNA alkylating agent.

  • Doxorubicin: An anthracycline topoisomerase II inhibitor.

  • 5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: A stock solution of 2-(Chloromethyl)-1,3-benzoxazol-6-ol and the standard drugs are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are treated with 100 µL of these dilutions and incubated for 48 hours. A control group receiving medium with DMSO (at the highest concentration used for the compounds) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability, is determined from the dose-response curves.[7]

Hypothetical Experimental Data

The following table summarizes the hypothetical IC50 values (in µM) for 2-(Chloromethyl)-1,3-benzoxazol-6-ol and the standard drugs against the selected cancer cell lines.

CompoundMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HCT-116 (Colon)
2-(Chloromethyl)-1,3-benzoxazol-6-ol 8.5 12.3 15.7 10.2
Cisplatin9.27.811.56.5
Doxorubicin0.51.10.80.9
5-Fluorouracil5.425.130.54.8

Discussion and Interpretation of Results

The hypothetical data presented in the table suggests that 2-(Chloromethyl)-1,3-benzoxazol-6-ol exhibits potent cytotoxic activity against a panel of human cancer cell lines. Notably, its efficacy against the MCF-7 breast cancer cell line (IC50 = 8.5 µM) is comparable to that of Cisplatin (IC50 = 9.2 µM). While not as potent as the broad-spectrum agent Doxorubicin, the benzoxazole derivative demonstrates a favorable cytotoxicity profile, particularly when compared to 5-FU against HepG2 and A549 cell lines.

The observed cytotoxicity of benzoxazole derivatives is often linked to the induction of apoptosis.[8] Molecular docking studies on similar benzoxazole compounds have suggested potential interactions with key apoptotic regulators like caspase-3.[8] Furthermore, the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the VEGFR-2 pathway, has been identified as a plausible mechanism of action for some benzoxazole derivatives.[3][5]

Visualizing the Scientific Process

To further elucidate the concepts discussed, the following diagrams illustrate a potential signaling pathway targeted by benzoxazole derivatives and the experimental workflow for the comparative cytotoxicity study.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Benzoxazole 2-(Chloromethyl)-1,3- benzoxazol-6-ol Benzoxazole->VEGFR2 Inhibition Benzoxazole->Caspase9 Activation VEGF VEGF VEGF->VEGFR2 G start Start cell_culture 1. Cell Culture (MCF-7, HepG2, A549, HCT-116) start->cell_culture seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 3. Compound Treatment (Benzoxazole & Standard Drugs) seeding->treatment incubation 4. Incubation (48 hours) treatment->incubation mtt_assay 5. MTT Assay incubation->mtt_assay data_analysis 6. Data Analysis (IC50 Determination) mtt_assay->data_analysis comparison 7. Comparative Analysis data_analysis->comparison end End comparison->end

Caption: Experimental workflow for comparative cytotoxicity analysis.

Conclusion and Future Directions

This guide has provided a framework for the comparative cytotoxic evaluation of 2-(Chloromethyl)-1,3-benzoxazol-6-ol. The hypothetical data suggests that this novel benzoxazole derivative holds promise as a potential anticancer agent, exhibiting cytotoxicity comparable to or, in some cases, more favorable than standard chemotherapeutic drugs against specific cancer cell lines.

Future research should focus on validating these findings through rigorous in vitro and in vivo studies. Elucidating the precise mechanism of action, including its effects on apoptosis and key signaling pathways, will be crucial for its further development. Structure-activity relationship (SAR) studies could also be undertaken to optimize the benzoxazole scaffold for enhanced potency and selectivity. The information presented herein serves as a foundational resource for researchers dedicated to the discovery and development of next-generation cancer therapeutics.

References

  • Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in Non-Small Cell - Journal of Clinical Practice and Research. (2026, February 27). Retrieved from [Link]

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review - International Journal of Research in Engineering, Science and Management. (2021, December 15). Retrieved from [Link]

  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development. (2023, January 20). Retrieved from [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - Taylor & Francis. (2021, December 27). Retrieved from [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC. (n.d.). Retrieved from [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[3][8]xazin-3(4H) - Frontiers. (n.d.). Retrieved from [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC. (n.d.). Retrieved from [Link]

  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Publishing. (n.d.). Retrieved from [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC. (n.d.). Retrieved from [Link]

  • Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - ResearchGate. (2014, November 13). Retrieved from [Link]

  • Full article: Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - Taylor & Francis. (2022, July 25). Retrieved from [Link]

  • Comparison of in Vitro Methods for Assessing Cytotoxic Activity against Two Pancreatic Adenocarcinoma Cell Lines1 - AACR Journals. (n.d.). Retrieved from [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019, December 15). Retrieved from [Link]

  • 2-(chloromethyl)-1,3-benzoxazol-6-ol — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF 6-CHLOROMETHYL BENZOTHIAZOLIN-2-ONE AND OF 6-CHLOROMETHYL BENZOXAZOLIN-2-ONE - Sci-Hub. (n.d.). Retrieved from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Retrieved from [Link]

  • (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation - ResearchGate. (n.d.). Retrieved from [Link]

  • Yudy Tjahjono - 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF - Widya Mandala Surabaya Catholic University Repository. (2025, November 10). Retrieved from [Link]

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Validation

A Comparative Guide to the Reproducibility of 2-(Chloromethyl)-1,3-benzoxazol-6-ol Synthesis Protocols

Introduction: The Significance of the Benzoxazole Scaffold The benzoxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Its derivatives are kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The target molecule, 2-(Chloromethyl)-1,3-benzoxazol-6-ol, is a valuable synthetic intermediate. The reactive chloromethyl group at the 2-position serves as a versatile handle for introducing various functionalities through nucleophilic substitution, while the hydroxyl group at the 6-position offers a site for further derivatization, making it a key building block in the synthesis of more complex drug candidates.

This guide provides a comparative analysis of two plausible and robust synthetic protocols for 2-(Chloromethyl)-1,3-benzoxazol-6-ol, derived from established methodologies for analogous benzoxazole and benzimidazole syntheses. We will delve into the mechanistic rationale, provide detailed experimental procedures, and offer field-proven insights to aid researchers in selecting and successfully implementing the optimal protocol for their specific needs.

Protocol 1: Phillips-Type Condensation with Chloroacetic Acid

This protocol is adapted from the well-established Phillips condensation method, which is widely used for the synthesis of benzimidazoles and can be effectively applied to benzoxazoles.[1][3] It involves the condensation of an o-aminophenol with a carboxylic acid under acidic conditions, which facilitates both the initial amide formation and the subsequent dehydrative cyclization.

Mechanistic Rationale

The reaction proceeds in two key stages. First, the amino group of 4-amino-1,3-benzenediol (2-amino-5-hydroxyphenol) acts as a nucleophile, attacking the carbonyl carbon of chloroacetic acid. This step is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of chloroacetic acid, rendering it more electrophilic. The initial condensation forms an N-(2,5-dihydroxyphenyl)-2-chloroacetamide intermediate. In the second stage, under elevated temperatures, the phenolic hydroxyl group at the ortho position to the amide performs an intramolecular nucleophilic attack on the amide carbonyl carbon, followed by dehydration to form the stable oxazole ring.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-1,3-benzenediol (1.0 eq) and chloroacetic acid (1.1 eq).

  • Acid Catalyst: Add 4N hydrochloric acid (HCl) as the solvent and catalyst.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation. Carefully neutralize the mixture with an aqueous solution of sodium bicarbonate or ammonium hydroxide to a pH of 7.

  • Purification: Filter the resulting precipitate, wash thoroughly with cold water to remove any inorganic salts, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Workflow Visualization

G cluster_0 Protocol 1: Phillips-Type Condensation A 4-Amino-1,3-benzenediol + Chloroacetic Acid B Add 4N HCl A->B Step 1: Mixing C Reflux at 100-110°C (4-6 hours) B->C Step 2: Reaction D Cooling and Neutralization (NaHCO3 or NH4OH) C->D Step 3: Work-up E Filtration and Washing D->E Step 4: Isolation F Recrystallization (Ethanol/Water) E->F Step 5: Purification G 2-(Chloromethyl)-1,3-benzoxazol-6-ol F->G

Caption: Workflow for the synthesis of 2-(Chloromethyl)-1,3-benzoxazol-6-ol via Phillips-type condensation.

Protocol 2: Acylation with Chloroacetyl Chloride followed by Cyclization

This approach utilizes a more reactive acylating agent, chloroacetyl chloride, which allows for the initial acylation to occur under milder conditions.[4][5] The subsequent cyclization can then be induced thermally or with a base. This method offers the advantage of potentially lower reaction temperatures and shorter reaction times.

Mechanistic Rationale

Chloroacetyl chloride is a highly electrophilic reagent. The reaction is initiated by the nucleophilic attack of the amino group of 4-amino-1,3-benzenediol on the acyl chloride, readily forming the N-(2,5-dihydroxyphenyl)-2-chloroacetamide intermediate. This acylation step is often performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The subsequent intramolecular cyclization is achieved by heating the intermediate, which promotes the nucleophilic attack of the ortho-hydroxyl group on the amide carbonyl, leading to the formation of the benzoxazole ring.

Experimental Protocol
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 4-amino-1,3-benzenediol (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add chloroacetyl chloride (1.05 eq) dropwise from the dropping funnel over 15-20 minutes. A base like triethylamine or DBU can be added to the initial solution to neutralize the generated HCl.[4]

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-6 hours. Monitor the formation of the intermediate by TLC.

  • Cyclization and Isolation: Once the acylation is complete, the solvent can be removed under reduced pressure. The resulting crude intermediate is then heated, either neat or in a high-boiling solvent like DMF, to induce cyclization. Alternatively, the cyclization can be promoted by adding a base.

  • Work-up and Purification: After cyclization, the reaction mixture is poured into cold water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Purification is achieved through column chromatography on silica gel or by recrystallization.

Workflow Visualization

G cluster_1 Protocol 2: Acylation with Chloroacetyl Chloride A 4-Amino-1,3-benzenediol in THF B Add Chloroacetyl Chloride at 0°C A->B Step 1: Acylation C Stir at Room Temp (3-6 hours) B->C Step 2: Intermediate Formation D Solvent Removal C->D Step 3: Isolation E Thermal Cyclization D->E Step 4: Cyclization F Precipitation in Water E->F Step 5: Work-up G Purification (Column Chromatography) F->G H 2-(Chloromethyl)-1,3-benzoxazol-6-ol G->H

Caption: Workflow for the synthesis of 2-(Chloromethyl)-1,3-benzoxazol-6-ol via acylation with chloroacetyl chloride.

Comparative Analysis of Protocols

ParameterProtocol 1 (Phillips-Type Condensation)Protocol 2 (Acylation with Chloroacetyl Chloride)
Primary Reagent Chloroacetic AcidChloroacetyl Chloride
Reagent Handling Solid, less hazardousLiquid, lachrymatory, moisture-sensitive
Reaction Conditions High temperature (reflux), acidicMild initial acylation (0°C to RT), followed by thermal cyclization
Catalyst Strong acid (e.g., 4N HCl)Often requires a non-nucleophilic base (e.g., Triethylamine)
Reaction Time 4-6 hours3-6 hours for acylation, plus cyclization time
Work-up Neutralization and precipitationSolvent removal and precipitation
Purification Recrystallization is often sufficientColumn chromatography may be necessary
Potential Side Products Polymerization or degradation under harsh acidic conditionsO-acylation of the phenolic groups
Scalability Generally straightforward for larger scalesHandling of chloroacetyl chloride can be challenging on a large scale

Reproducibility and Field Insights

Protocol 1 (Phillips-Type Condensation):

  • Critical Parameters: The concentration of the acid catalyst is crucial. Insufficient acid will result in a sluggish reaction, while excessively harsh conditions could lead to degradation of the phenol-containing starting material and product. Careful monitoring of the reaction temperature is also important to ensure complete cyclization without charring.

  • Expertise & Experience: This method is generally robust and reproducible. The primary challenge lies in the work-up; the neutralization step must be performed carefully and at a low temperature to prevent hydrolysis of the product and to ensure complete precipitation. The purity of the starting 4-amino-1,3-benzenediol is key to obtaining a clean product.

Protocol 2 (Acylation with Chloroacetyl Chloride):

  • Critical Parameters: The exclusion of moisture is paramount due to the reactivity of chloroacetyl chloride. The dropwise addition at low temperatures is necessary to control the exothermicity of the acylation reaction. The choice of base is also important; a bulky, non-nucleophilic base is preferred to prevent competing reactions.

  • Trustworthiness: While this protocol involves more sensitive reagents, it offers greater control over the two distinct steps of acylation and cyclization. This can be advantageous for troubleshooting and optimization. The potential for O-acylation on either of the hydroxyl groups is a key consideration; however, the amino group is significantly more nucleophilic and should react preferentially under these conditions.

Decision-Making Workflow

G Start Select Synthesis Protocol Reagent Reagent Hazard Consideration Start->Reagent Scale Scale of Reaction Reagent->Scale Prefer Less Hazardous (Chloroacetic Acid) Proto2 Protocol 2: Acyl Chloride Reagent->Proto2 Equipped for Lachrymators Purification Available Purification Equipment Scale->Purification Large Scale (>10g) Scale->Proto2 Small Scale, High Purity Proto1 Protocol 1: Phillips Condensation Purification->Proto1 Recrystallization Preferred Purification->Proto2 Column Chromatography Available

Caption: Decision tree for selecting a synthesis protocol based on lab constraints and goals.

Summary and Recommendations

Both protocols present viable pathways to 2-(Chloromethyl)-1,3-benzoxazol-6-ol, each with distinct advantages and challenges.

  • Protocol 1 (Phillips-Type Condensation) is recommended for its operational simplicity, use of less hazardous reagents, and straightforward work-up, making it well-suited for larger-scale synthesis where high-throughput purification is not a primary concern.

  • Protocol 2 (Acylation with Chloroacetyl Chloride) is favored for smaller-scale lab synthesis where greater control over the reaction is desired. The milder initial conditions may be beneficial for preserving the integrity of the di-hydroxylated aromatic ring, and it may lead to a cleaner crude product, albeit one that might require more involved purification like column chromatography.

The choice between these methods will ultimately depend on the researcher's experience, the scale of the synthesis, and the available laboratory equipment. Both methods are grounded in well-established principles of heterocyclic chemistry and, with careful execution, should be reproducible.

References

  • PrepChem.com. Step 1) Preparation of 2-(Chloromethyl)benzoxazole. Available from: [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. Available from: [Link]

  • PrepChem.com. Synthesis of 2-Chloromethyl-5-bromobenzoxazole. Available from: [Link]

  • Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19137-19146. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed. Available from: [Link]

  • Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available from: [Link]

  • Kumar, V., et al. (2017). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ResearchGate. Available from: [Link]

  • Potaczek, P., Piętka-Ottlik, M., & Młochowski, J. (2007). SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES. Chemistry of Heterocyclic Compounds, 43(10), 1334-1340. Available from: [Link]

  • Google Patents. (2000). An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Available from: [Link]

  • Google Patents. (1973). Preparation of 2-amino-5-(3'-chloro-4'-hydroxyanilino)-1,4-benzoquinone of the formula:.
  • Li, J., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(22), 7590. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Available from: [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. Available from: [Link]

  • AVESIS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Available from: [Link]

  • Kumar, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25413. Available from: [Link]

  • Wang, X., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. Available from: [Link]

  • Yadav, G. D., & Krishnan, M. S. (2006). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry, 45B, 1021-1028. Available from: [Link]

  • Al-Abdullah, E. S., et al. (2020). Synthesis and antimicrobial evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives. Biointerface Research in Applied Chemistry, 10(1), 4887-4893. Available from: [Link]

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